Diiodoacetamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,2-diiodoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3I2NO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDNDAZSTPQDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617919 | |
| Record name | 2,2-Diiodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5875-23-0 | |
| Record name | 2,2-Diiodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diiodoacetamide: A Technical Guide to Unraveling Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of proteomics and drug development, understanding the three-dimensional structure of proteins and their functional dynamics is paramount. Chemical probes serve as indispensable tools in this endeavor, allowing for the targeted modification and analysis of protein architecture and activity. Among these, diiodoacetamide (IAA) has established itself as a cornerstone reagent for the alkylation of cysteine residues.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and diverse applications of this compound in protein research.
This compound is a potent, irreversible alkylating agent that primarily targets the thiol (-SH) group of cysteine residues, forming a stable thioether bond.[1][2][4] This covalent modification, known as carbamidomethylation, effectively prevents the formation and reformation of disulfide bonds, which can alter a protein's natural conformation and interfere with downstream analytical techniques.[1][2] Its utility extends from preparing samples for mass spectrometry and peptide mapping to inhibiting cysteine-dependent enzymes and probing active site architecture.[2][4]
Core Principles of this compound Chemistry
Mechanism of Action:
This compound's reactivity stems from the electrophilic nature of the carbon atom bonded to the iodine atom. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the nucleophilic thiolate anion (-S⁻) of a deprotonated cysteine residue attacks the electrophilic methylene carbon of this compound. This results in the displacement of the iodide ion and the formation of a stable S-carboxyamidomethylcysteine derivative.[5]
Specificity and Side Reactions:
While this compound exhibits a strong preference for cysteine residues, its specificity is not absolute. Under certain conditions, particularly at higher pH and prolonged incubation times, it can react with other nucleophilic amino acid side chains.[6][7][8] Researchers should be aware of these potential off-target modifications:
-
Methionine: The thioether side chain of methionine can be alkylated.[9][10]
-
Histidine: The imidazole ring of histidine can be a target for alkylation.[4][6]
-
Aspartate and Glutamate: The carboxyl groups can be modified.[8][11]
-
Tyrosine: The hydroxyl group of tyrosine is a potential reaction site.[8][12]
-
N-terminal α-amino group: The free amino group at the protein's N-terminus is also susceptible to alkylation.[8][12][13]
Careful optimization of reaction conditions, including pH, temperature, and reagent concentration, is crucial to maximize cysteine specificity and minimize these undesired side reactions.[8][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in protein modification experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂H₄INO | [2][4] |
| Molar Mass | 184.964 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 94 °C | [2] |
| Mass Increase upon Cysteine Modification | +57.021 Da (Carbamidomethylation) | [9][10] |
Table 2: Comparative Reactivity and Side Reactions of Alkylating Agents
| Alkylating Agent | Primary Target | Relative Reactivity with Cysteine | Common Side Reactions | Reference |
| This compound (IAA) | Cysteine | High | Methionine, Histidine, Lysine, N-terminus | [4][9][15] |
| Iodoacetic Acid (IAA) | Cysteine | High | Similar to IAA, introduces a negative charge | [15][16] |
| N-ethylmaleimide (NEM) | Cysteine | High | More selective for thiols than iodoacetamides | [5][7] |
| 4-vinylpyridine | Cysteine | Moderate | Less common side reactions reported | [14] |
| Acrylamide | Cysteine | Lower | Can polymerize | [15][17] |
Table 3: Second-Order Rate Constants for Cysteine Modification
| Reagent | Protein/Peptide | pH | Rate Constant (M⁻¹ min⁻¹) | Reference |
| Iodoacetamide | Free Cysteine | 7.0 | 36 | [18] |
| N-phenyl iodoacetamide | Free Cysteine | 7.0 | 110 | [18] |
| Iodoacetamide | E. coli Thioredoxin | 7.0 | Not specified, but used for pKa determination | [18] |
Key Applications in Protein Research
Sample Preparation for Mass Spectrometry
A primary application of this compound is in bottom-up proteomics workflows.[19] Before enzymatic digestion (e.g., with trypsin), proteins are denatured and their disulfide bonds are reduced, typically with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[15][20] this compound is then added to alkylate the newly exposed cysteine residues. This irreversible modification prevents the disulfide bonds from reforming, which would otherwise complicate protein digestion and subsequent peptide analysis by mass spectrometry.[1][3][10]
Chemical Cross-Linking
Homobifunctional derivatives of iodoacetamide can be synthesized to act as cross-linking agents.[21] These reagents possess two iodoacetyl groups, enabling them to covalently link two cysteine residues that are in close proximity within a protein or between interacting proteins. This approach is valuable for studying protein quaternary structure and identifying protein-protein interaction interfaces.
Affinity Labeling and Active Site Mapping
This compound and its analogs can be used as affinity labels to identify and characterize the active sites of enzymes, particularly those that utilize a cysteine residue for catalysis.[4] By covalently modifying the active site cysteine, this compound can irreversibly inhibit the enzyme.[2][4][22] Subsequent analysis, such as peptide mapping, can pinpoint the exact location of the modification, providing insights into the enzyme's active site architecture.[1]
Quantitative Cysteine Reactivity Profiling
Isotopically labeled versions of this compound, such as those containing deuterium (¹³C or ¹⁵N), are powerful tools for quantitative proteomics.[18][23][24] In a typical experiment, two different cell or tissue samples (e.g., treated vs. untreated) are labeled with "light" and "heavy" iodoacetamide, respectively. The samples are then mixed, digested, and analyzed by mass spectrometry. The relative abundance of the light and heavy isotopes in cysteine-containing peptides provides a precise measure of the change in cysteine reactivity or accessibility between the two conditions.[24] This technique is particularly useful for studying redox-based cell signaling, where the oxidation state of cysteine residues is altered.
Experimental Protocols
Protocol 1: Standard Reduction and Alkylation for Mass Spectrometry
This protocol is a standard procedure for preparing protein samples for enzymatic digestion and subsequent mass spectrometric analysis.[20][25][26]
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
This compound (IAA) stock solution (e.g., 500 mM in water, freshly prepared and protected from light)
-
Quenching solution (e.g., 500 mM DTT)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
Procedure:
-
Reduction: Add DTT to the protein solution to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 15-20 mM (a 2-3 fold molar excess over DTT). Incubate in the dark at room temperature for 30-45 minutes.
-
Quenching: Add DTT to the reaction mixture to a final concentration of 5-10 mM to quench any unreacted IAA. Incubate at room temperature for 15 minutes.
-
Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.
-
The sample is now ready for enzymatic digestion.
Protocol 2: Cysteine pKa Determination using this compound
This protocol outlines a method to determine the pKa of specific cysteine residues in a protein by measuring the rate of modification by this compound at different pH values. The underlying principle is that the more nucleophilic thiolate form of cysteine is significantly more reactive towards IAA than the protonated thiol.[18]
Materials:
-
Purified protein of interest
-
A series of buffers with pH values ranging from ~5.0 to 9.0 (e.g., citrate, phosphate, Tris, borate)
-
This compound (IAA) stock solution
-
Quenching solution (e.g., 2-mercaptoethanol)
-
Equipment for analyzing the extent of modification (e.g., mass spectrometer, spectrophotometer)
Procedure:
-
Protein Preparation: Prepare aliquots of the protein in each of the different pH buffers.
-
Reaction Initiation: To each aliquot, add a known concentration of IAA to initiate the alkylation reaction.
-
Time-Course Sampling: At various time points, withdraw a small aliquot from each reaction and immediately add a quenching agent to stop the reaction.
-
Analysis of Modification: Analyze the extent of cysteine modification in each quenched sample. This can be done by intact protein mass spectrometry to measure the mass shift, or by peptide mapping to quantify the modification of specific cysteine-containing peptides.
-
Data Analysis: For each pH value, plot the extent of modification as a function of time and determine the initial reaction rate.
-
pKa Calculation: Plot the observed reaction rates against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the cysteine residue.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Standard proteomics workflow for protein reduction, alkylation, and digestion.
Caption: Workflow for quantitative cysteine reactivity profiling using isotopic this compound.
Caption: Irreversible inhibition of a cysteine-dependent enzyme by this compound.
Conclusion and Future Perspectives
This compound remains a fundamental and versatile tool in the protein scientist's arsenal. Its reliability in preventing disulfide bond formation has made it an integral part of modern proteomics workflows. Furthermore, its application in more sophisticated techniques, such as quantitative cysteine profiling and active site mapping, continues to provide profound insights into protein function, regulation, and drug-protein interactions.
As mass spectrometry technologies continue to advance in sensitivity and resolution, the precise information gleaned from this compound-based modifications will become even more valuable. The development of novel, multifunctional iodoacetamide-based probes, perhaps incorporating photo-cross-linking moieties or other reporter groups, will likely expand the applications of this classic reagent into new frontiers of protein research. For professionals in drug development, harnessing the power of this compound to understand target protein structure and enzyme mechanisms will continue to be a critical component of rational drug design and discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. mpbio.com [mpbio.com]
- 5. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 17. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpt.com [jpt.com]
- 20. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 21. A homobifunctional rhodamine for labeling proteins with defined orientations of a fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MEROPS - the Peptidase Database [ebi.ac.uk]
- 23. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 26. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Iodoacetamide in Preventing Disulfide Bond Formation: A Technical Guide
Introduction
In the intricate landscape of protein chemistry and proteomics, the precise control over protein structure is paramount for elucidating function. The cysteine residue, with its reactive thiol group (-SH), plays a pivotal role in protein folding, stability, and function through the formation of disulfide bonds (-S-S-). However, the propensity of free cysteine residues to oxidize and form non-native disulfide bonds during sample preparation and analysis can introduce experimental artifacts, leading to misinterpretation of data. To mitigate this, alkylating agents are employed to irreversibly block the thiol group. This technical guide provides an in-depth exploration of iodoacetamide (IAM), a widely used alkylating agent, in preventing disulfide bond formation. While the structurally similar diiodoacetamide also functions as a cysteine alkylating agent, iodoacetamide is more commonly utilized and extensively documented in scientific literature.
The fundamental mechanism of action for iodoacetamide involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on the electrophilic carbon atom of iodoacetamide. This results in the formation of a stable thioether bond, effectively and irreversibly capping the cysteine residue and preventing its participation in disulfide bond formation. This process is known as carbamidomethylation.
Mechanism of Cysteine Alkylation by Iodoacetamide
The alkylation of cysteine residues by iodoacetamide is a well-characterized SN2 reaction. The reaction is highly dependent on the pH of the buffer system. For the reaction to proceed efficiently, the thiol group of the cysteine residue must be in its deprotonated, thiolate form (Cys-S⁻), which is a much stronger nucleophile than the protonated thiol (Cys-SH). The pKa of the cysteine thiol group is approximately 8.3. Therefore, maintaining a pH between 7.5 and 8.5 ensures a sufficient concentration of the reactive thiolate anion, promoting efficient alkylation.
It is crucial to perform the alkylation step in the dark, as iodoacetamide is light-sensitive and can degrade, leading to the formation of iodine, which can react with other amino acid residues such as tyrosine, histidine, and tryptophan.
Quantitative Data for Optimal Alkylation
The efficiency of the alkylation reaction is influenced by several factors, including the concentration of iodoacetamide, incubation time, temperature, and the presence of reducing agents. The following table summarizes typical quantitative parameters for the use of iodoacetamide in proteomics workflows.
| Parameter | Recommended Value/Range | Notes |
| Iodoacetamide Concentration | 10-50 mM | A 2-5 fold molar excess over the reducing agent is commonly used. |
| Incubation Time | 20-30 minutes | Longer incubation times may increase the risk of non-specific modifications. |
| Temperature | Room Temperature (20-25°C) | Performing the reaction at elevated temperatures can accelerate the reaction but also increases the risk of side reactions. |
| pH | 7.5 - 8.5 | Optimal for maintaining the cysteine thiol in its reactive thiolate form. |
| Light Conditions | Dark | Iodoacetamide is light-sensitive and should be protected from light to prevent degradation and non-specific reactions. |
| Reducing Agent | DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine) | A reducing agent must be used prior to alkylation to reduce existing disulfide bonds, ensuring all cysteines are available for alkylation. |
Experimental Protocols
Protocol 1: Alkylation of Proteins in Solution for Mass Spectrometry Analysis
This protocol outlines the standard procedure for reducing and alkylating protein samples in solution prior to enzymatic digestion for mass spectrometry-based proteomics.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Iodoacetamide (IAM) stock solution (e.g., 1 M, freshly prepared in buffer)
-
Urea or Guanidine HCl (for denaturation)
-
Incubator/Thermomixer
Procedure:
-
Denaturation and Reduction:
-
To the protein sample, add Urea to a final concentration of 8 M or Guanidine HCl to a final concentration of 6 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM to reduce the disulfide bonds.
-
Incubate the sample at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
In the dark, add freshly prepared IAM stock solution to the sample to a final concentration of 20-25 mM.
-
Incubate the sample at room temperature in the dark for 30 minutes.
-
-
Quenching (Optional but Recommended):
-
To quench the excess IAM, add DTT to a final concentration of 10 mM.
-
Incubate at room temperature for 15 minutes.
-
-
Sample Cleanup and Digestion:
-
The sample is now ready for buffer exchange (to remove denaturant and excess reagents) and subsequent enzymatic digestion (e.g., with trypsin).
-
Protocol 2: In-Gel Reduction and Alkylation of Proteins from SDS-PAGE
This protocol is used for proteins that have been separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Excised protein band from a Coomassie-stained SDS-PAGE gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM Ammonium Bicarbonate)
-
Reduction solution (10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation solution (55 mM IAM in 50 mM Ammonium Bicarbonate, freshly prepared)
-
Acetonitrile (ACN)
-
Ammonium Bicarbonate (50 mM)
Procedure:
-
Destaining:
-
Wash the excised gel piece with water.
-
Add destaining solution and incubate until the Coomassie blue stain is removed. Dehydrate the gel piece with 100% ACN and dry completely in a vacuum centrifuge.
-
-
Reduction:
-
Rehydrate the dried gel piece in reduction solution (10 mM DTT in 50 mM Ammonium Bicarbonate).
-
Incubate at 56°C for 45 minutes.
-
Cool to room temperature and remove the reduction solution.
-
-
Alkylation:
-
In the dark, add the alkylation solution (55 mM IAM in 50 mM Ammonium Bicarbonate) to the gel piece, ensuring it is fully submerged.
-
Incubate at room temperature in the dark for 30 minutes.
-
Remove the alkylation solution.
-
-
Washing and Digestion:
-
Wash the gel piece with 50 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN.
-
Dry the gel piece completely.
-
The protein in the gel is now ready for in-gel digestion with a protease like trypsin.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the chemical mechanism of cysteine alkylation and a typical experimental workflow in proteomics where this reaction is a critical step.
Caption: Mechanism of cysteine alkylation by iodoacetamide.
Caption: A typical proteomics sample preparation workflow.
Conclusion
The alkylation of cysteine residues with iodoacetamide is an indispensable step in many proteomics and protein chemistry workflows. By irreversibly modifying the thiol group, iodoacetamide effectively prevents the formation of unwanted disulfide bonds, thereby ensuring the fidelity of downstream analyses such as mass spectrometry. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and awareness of the critical parameters are essential for achieving complete and specific alkylation. The protocols and data presented in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to maintain sample integrity and obtain high-quality, reproducible results.
Diiodoacetamide's Reactivity with Sulfhydryl Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodoacetamide is a halogenated acetamide derivative that serves as a potent alkylating agent, demonstrating significant reactivity towards nucleophilic functional groups. Of particular importance in biological systems is its reaction with the sulfhydryl (thiol) groups of cysteine residues in proteins and small molecules like glutathione. This irreversible modification has made this compound and its monofunctional analog, iodoacetamide, invaluable tools in proteomics, enzyme inhibition studies, and drug development. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with sulfhydryl groups, including its reaction mechanism, kinetics, specificity, and practical applications. Detailed experimental protocols and visual representations of relevant pathways and workflows are provided to aid researchers in harnessing the utility of this versatile reagent.
Core Principles of Reactivity
The fundamental reaction between this compound and a sulfhydryl group is a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the deprotonated thiol (thiolate anion, -S⁻) acts as the nucleophile, attacking one of the electrophilic α-carbons of this compound and displacing an iodide ion, which is an excellent leaving group. This results in the formation of a stable, covalent thioether bond.
The reactivity of this compound is significantly influenced by several factors:
-
pH: The reaction rate is highly dependent on the pH of the medium. The pKa of the sulfhydryl group of cysteine is approximately 8.5. At physiological pH (~7.4), a fraction of the thiol groups exists in the more reactive thiolate form. As the pH increases towards and above the pKa, the concentration of the thiolate anion increases, leading to a significant acceleration of the alkylation reaction. Optimal reactivity is generally observed in the pH range of 8.0-8.5.[1][2]
-
Accessibility of the Sulfhydryl Group: In proteins, the reactivity of a specific cysteine residue is governed by its local microenvironment. Solvent accessibility, steric hindrance, and the presence of nearby charged or polar residues can either enhance or diminish the nucleophilicity of the thiol group.
-
Specificity: While highly reactive towards sulfhydryl groups, this compound is not entirely specific. At higher pH values, in the absence of accessible thiols, or with prolonged incubation times, it can also react with other nucleophilic amino acid side chains, including the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine, as well as the N-terminal α-amino group of proteins.[3]
Quantitative Data on Reactivity
Quantitative kinetic data for the reaction of this compound with sulfhydryl groups is not extensively available in the public domain. However, the reactivity can be inferred from studies on the closely related and widely studied compound, iodoacetamide. The following tables summarize key kinetic parameters for the reaction of iodoacetamide with common sulfhydryl-containing molecules. It is important to note that this compound, possessing two reactive sites, may exhibit more complex kinetic behavior.
Table 1: Second-Order Rate Constants for the Reaction of Iodoacetamide with Sulfhydryl Compounds
| Sulfhydryl Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Cysteine | 0.6 | 7.0 | 23 | [4] |
| Thioredoxin (Cys-32) | 107 | 7.2 | Not Specified |
Note: The reactivity of iodoacetamide is significantly higher with the more nucleophilic thiolate anion. The apparent second-order rate constant will therefore increase with pH.
Table 2: Factors Influencing the Alkylation Reaction with Iodoacetamide
| Factor | Effect on Reaction Rate | Optimal Condition | Notes |
| pH | Increases with increasing pH | 8.0 - 8.5 | Balances high reactivity with minimizing side reactions. |
| Temperature | Increases with increasing temperature | Room Temperature to 37°C | Higher temperatures can lead to protein denaturation and increased side reactions. |
| Reagent Concentration | Increases with higher concentration of either reactant | Molar excess of iodoacetamide over thiol | Ensures complete alkylation of available sulfhydryl groups. |
| Presence of Reducing Agents | Can compete with target thiols for alkylation | Must be removed prior to alkylation | DTT and β-mercaptoethanol contain free thiols. TCEP is a non-thiol reducing agent. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of iodoacetamide, which can be adapted for use with this compound.
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol is designed for the complete reduction and alkylation of cysteine residues in a protein sample prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample (e.g., purified protein, cell lysate)
-
Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 200 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP) in water
-
Alkylation Reagent: 500 mM Iodoacetamide (or this compound) in water (prepare fresh and protect from light)
-
Quenching Reagent: 200 mM DTT in water
-
Ammonium Bicarbonate (AmBic) solution: 50 mM, pH 8.0
-
Trypsin solution (e.g., 0.5 µg/µL in 50 mM AmBic)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or solution in an appropriate volume of Denaturation Buffer to a final protein concentration of 1-10 mg/mL.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add the reducing agent (DTT to a final concentration of 10 mM, or TCEP to 20 mM).
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation of Sulfhydryl Groups:
-
Cool the sample to room temperature.
-
Add the freshly prepared iodoacetamide solution to a final concentration of 25-30 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching of Excess Alkylating Reagent:
-
Add DTT to a final concentration of 10 mM to quench any unreacted iodoacetamide.
-
Incubate at room temperature for 15 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM AmBic to reduce the urea concentration to less than 1 M. This is crucial for optimal trypsin activity.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Sample Cleanup:
-
Acidify the reaction with formic acid or trifluoroacetic acid to a final concentration of 0.1-1% to stop the digestion.
-
Proceed with sample cleanup using C18 solid-phase extraction to remove salts and detergents before mass spectrometry analysis.
-
Protocol 2: Kinetic Analysis of this compound Reactivity using the DTNB Assay
This protocol allows for the determination of the reaction rate of this compound with a sulfhydryl-containing compound by monitoring the disappearance of free thiols using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
Materials:
-
This compound solution of known concentration
-
Sulfhydryl-containing compound (e.g., L-cysteine, glutathione) solution of known concentration
-
Reaction Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.4 (or other desired pH)
-
DTNB Solution: 10 mM DTNB in Reaction Buffer
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a standard curve for the sulfhydryl compound:
-
Prepare a series of known concentrations of the sulfhydryl compound in the Reaction Buffer.
-
To each standard, add a fixed amount of DTNB solution and measure the absorbance at 412 nm.
-
Plot absorbance versus concentration to generate a standard curve. The molar extinction coefficient of the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[5]
-
-
Kinetic Measurement:
-
In a cuvette, mix the sulfhydryl compound (at a known concentration, e.g., 100 µM) in Reaction Buffer.
-
Initiate the reaction by adding a known concentration of this compound (e.g., 1 mM).
-
At various time points, withdraw an aliquot of the reaction mixture and add it to a solution containing DTNB.
-
Immediately measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Using the standard curve, convert the absorbance values to the concentration of remaining free sulfhydryl groups at each time point.
-
Plot the concentration of the sulfhydryl compound versus time.
-
The initial rate of the reaction can be determined from the initial slope of this curve.
-
To determine the second-order rate constant (k₂), perform the experiment under pseudo-first-order conditions where the concentration of this compound is in large excess (e.g., >10-fold) over the sulfhydryl compound. The observed rate constant (k_obs) can be obtained by fitting the data to a single exponential decay. The second-order rate constant is then calculated as k₂ = k_obs / [this compound].
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of Deubiquitinating Enzymes (DUBs)
This compound, as a cysteine-reactive compound, can irreversibly inhibit deubiquitinating enzymes (DUBs), many of which are cysteine proteases. This inhibition can have significant downstream effects on cellular signaling pathways that are regulated by ubiquitination. For example, inhibition of a DUB that normally removes ubiquitin from a target protein can lead to the accumulation of the ubiquitinated form of that protein, often targeting it for proteasomal degradation or altering its activity or localization.
Caption: Inhibition of a deubiquitinating enzyme (DUB) by this compound.
Experimental Workflow: Proteomic Identification of this compound Targets
This workflow outlines the steps to identify proteins that are targeted by a this compound-based probe in a complex biological sample, a common approach in chemoproteomics.
Caption: Workflow for identifying protein targets of this compound.
Applications in Research and Drug Development
The reactivity of this compound with sulfhydryl groups underpins its utility in several key areas of biomedical research and drug development:
-
Proteomics: this compound and its derivatives are widely used to irreversibly block cysteine residues after reduction of disulfide bonds. This prevents the re-formation of disulfide bridges and ensures that proteins are fully denatured, leading to more efficient enzymatic digestion and improved sequence coverage in mass spectrometry-based proteomics. Isotopically labeled versions of iodoacetamide are also used for quantitative proteomics studies.
-
Enzyme Inhibition: As potent and irreversible inhibitors of cysteine proteases, such as caspases, cathepsins, and deubiquitinating enzymes, iodoacetamides are valuable tools for studying the roles of these enzymes in cellular processes. This inhibitory activity also makes them starting points for the development of therapeutic agents targeting these enzymes.
-
Drug Development: The covalent modification of cysteine residues is an increasingly important strategy in drug design. By targeting a specific cysteine residue in a protein of interest, it is possible to develop highly potent and selective covalent inhibitors. This compound can be used as a reactive scaffold or as a tool to identify accessible and reactive cysteines in a target protein that could be amenable to covalent drug targeting.
Conclusion
This compound is a powerful tool for the modification of sulfhydryl groups in proteins and other biological molecules. Its reactivity, governed by factors such as pH and the local environment of the thiol group, allows for the irreversible alkylation of cysteine residues. While specific kinetic data for this compound remains limited, its behavior can be largely inferred from its well-characterized analog, iodoacetamide. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, from fundamental proteomics workflows to the exploration of novel therapeutic strategies. A thorough understanding of its reactivity and potential for off-target effects is crucial for the successful application of this versatile reagent.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Understanding the Alkylating Properties of Diiodoacetamide: An In-depth Technical Guide
Disclaimer: This document provides a comprehensive technical guide on the alkylating properties of haloacetamides, with a specific focus on the well-characterized reagent, iodoacetamide. Due to a scarcity of published research on diiodoacetamide, this guide utilizes the extensive data available for iodoacetamide as a primary reference point to infer the potential characteristics and applications of this compound. Researchers should consider the information presented here as a foundational resource and a starting point for the empirical validation of this compound's specific reactivity and experimental parameters.
Introduction to this compound and its Alkylating Potential
This compound (C₂H₃I₂NO) is a halogenated derivative of acetamide. Like other haloacetamides, it is expected to function as an alkylating agent, a class of compounds that covalently modify nucleophilic functional groups in biological molecules.[1] The primary interest in such reagents within biochemical and pharmaceutical research lies in their ability to selectively target specific amino acid residues in proteins, most notably cysteine.[2][3] This targeted modification is instrumental in various applications, including proteomics, enzyme inhibition studies, and drug development.[4][5]
While iodoacetamide is a widely used and extensively documented cysteine alkylating agent, this compound remains a less explored molecule.[4] The presence of a second iodine atom on the alpha-carbon is anticipated to significantly influence its electrophilicity and, consequently, its reactivity and specificity towards nucleophiles. This guide will delve into the fundamental principles of alkylation by haloacetamides, drawing heavily on the established knowledge of iodoacetamide to provide a theoretical and practical framework for researchers interested in the potential applications of this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings. For a comparative perspective, the properties of the more common iodoacetamide are also presented.
| Property | This compound | Iodoacetamide |
| Chemical Formula | C₂H₃I₂NO | C₂H₄INO[1] |
| Molecular Weight | 310.86 g/mol | 184.96 g/mol [1] |
| Appearance | - | White to off-white crystalline solid[4] |
| Solubility | - | Soluble in water, ethanol, and acetone[6] |
| Purity | - | Typically >98% for research grade[6] |
Data for this compound is limited. Properties are inferred based on its structure.
The Alkylating Mechanism of Haloacetamides
The alkylating activity of haloacetamides like iodoacetamide, and presumably this compound, is centered on the electrophilic nature of the α-carbon atom bonded to the halogen(s). The primary target for this alkylation in a biological context is the highly nucleophilic thiol group (-SH) of cysteine residues.[2]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the deprotonated thiol group (thiolate anion, -S⁻), which is more nucleophilic than the protonated form, attacks the α-carbon, displacing the iodide leaving group. This results in the formation of a stable thioether bond, effectively and irreversibly modifying the cysteine residue.[4]
Reactivity and Specificity
The reactivity of haloacetamides is influenced by the nature of the halogen, with the general trend being I > Br > Cl.[7] Therefore, iodoacetamide is more reactive than its bromo and chloro counterparts. It is reasonable to hypothesize that this compound would be even more reactive than iodoacetamide due to the increased electrophilicity of the α-carbon, a consequence of the electron-withdrawing effects of two iodine atoms.
While cysteine is the primary target, iodoacetamide has been shown to react with other nucleophilic amino acid residues, especially at higher concentrations, longer incubation times, or non-optimal pH.[8][9] This can lead to off-target modifications and should be a consideration when designing experiments.
| Amino Acid Residue | Functional Group | Potential for Alkylation by Iodoacetamide |
| Cysteine | Thiol (-SH) | High (Primary Target)[4] |
| Histidine | Imidazole | Moderate, slower than cysteine[6][10] |
| Lysine | ε-Amino (-NH₂) | Low, but possible at higher pH[5] |
| Methionine | Thioether (-S-CH₃) | Possible, can lead to artifacts in mass spectrometry[11] |
| Aspartic Acid | Carboxyl (-COOH) | Low, but reported[5] |
| Glutamic Acid | Carboxyl (-COOH) | Low, but reported[5] |
| Tyrosine | Phenol (-OH) | Very low[8] |
| N-terminus | α-Amino (-NH₂) | Possible, especially with excess reagent[8] |
Experimental Protocols for Protein Alkylation
The following are generalized protocols for protein alkylation using iodoacetamide, which can be adapted as a starting point for experiments with this compound. It is crucial to optimize concentrations, incubation times, and quenching conditions for this compound due to its potentially higher reactivity.
In-Solution Alkylation for Proteomics
This protocol is standard for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein sample
-
Lysis/denaturation buffer (e.g., 8 M urea or 6 M guanidinium hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylating agent (iodoacetamide or this compound)
-
Quenching reagent (e.g., DTT)
-
Protease (e.g., trypsin)
Procedure:
-
Denaturation and Reduction:
-
Solubilize the protein sample in the denaturation buffer.
-
Add the reducing agent to a final concentration of 5-10 mM.
-
Incubate for 30-60 minutes at 37-56°C.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating agent to a final concentration of 15-20 mM (a 2-4 fold excess over the reducing agent).
-
Incubate for 30 minutes at room temperature in the dark (haloacetamides are light-sensitive).
-
-
Quenching:
-
Add the reducing agent again to quench any unreacted alkylating agent.
-
-
Sample Preparation for Digestion:
-
Dilute the sample to reduce the concentration of the denaturant (e.g., < 1 M urea for trypsin).
-
-
Enzymatic Digestion:
-
Add protease and incubate overnight at the optimal temperature for the enzyme (e.g., 37°C for trypsin).
-
-
Desalting and Mass Spectrometry:
-
Acidify the sample to stop the digestion and desalt the peptides before analysis by mass spectrometry.
-
In-Gel Alkylation
This protocol is used for proteins that have been separated by gel electrophoresis.
Procedure:
-
Excision and Destaining:
-
Excise the protein band of interest from the gel.
-
Destain the gel piece with a suitable destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate).
-
-
Reduction:
-
Incubate the gel piece in a solution of 10 mM DTT in 100 mM ammonium bicarbonate for 30-60 minutes at 56°C.
-
-
Alkylation:
-
Remove the DTT solution and add a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Washing and Digestion:
-
Remove the alkylation solution and wash the gel piece with 100 mM ammonium bicarbonate and then with acetonitrile.
-
Dry the gel piece and proceed with in-gel enzymatic digestion.
-
Applications in Research and Drug Development
The ability of haloacetamides to specifically modify cysteine residues makes them invaluable tools in several areas of scientific inquiry.
-
Proteomics and Peptide Mapping: Alkylation of cysteines is a standard step in bottom-up proteomics to prevent the reformation of disulfide bonds after reduction.[5] This ensures that proteins are fully denatured and accessible to proteases, leading to more complete digestion and improved peptide identification by mass spectrometry.[5]
-
Enzyme Inhibition: Many enzymes, particularly cysteine proteases and phosphatases, have a critical cysteine residue in their active site.[10][12] Irreversible alkylation of this residue by a haloacetamide can lead to complete and permanent inhibition of the enzyme.[4] This makes these compounds useful as probes to study enzyme function and as potential starting points for the development of therapeutic inhibitors.
-
Structural Biology: Cysteine alkylation can be used to probe the accessibility of cysteine residues within a protein's three-dimensional structure.[13] By comparing the reactivity of cysteines in different conformational states, researchers can gain insights into protein folding and dynamics.
-
Drug Development: The development of covalent inhibitors is a growing area in drug discovery. By attaching a reactive "warhead" like a haloacetamide to a molecule that specifically binds to a target protein, it is possible to create a highly potent and selective drug that forms a permanent bond with its target.
Considerations and Potential Side Reactions
While powerful, the use of haloacetamides requires careful consideration of experimental conditions to minimize off-target effects.
-
Light Sensitivity: Haloacetamides are sensitive to light, which can cause their degradation. All steps involving these reagents should be performed in the dark.
-
pH Dependence: The alkylation reaction is pH-dependent, as it requires the deprotonated thiolate form of cysteine. The reaction is typically most efficient at a pH between 7.5 and 8.5.
Impact on Signaling Pathways
The alkylating properties of haloacetamides can have significant effects on cellular signaling pathways, primarily through the inhibition of key enzymes. For example, iodoacetamide has been shown to inhibit protein tyrosine phosphatases, which are crucial regulators of signaling cascades initiated by growth factor receptors like the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR).[10] By irreversibly alkylating the active site cysteine of these phosphatases, iodoacetamide can lead to a sustained phosphorylation and activation of these receptors and their downstream signaling pathways.
Conclusion
This compound holds promise as a potentially more reactive analogue of the widely used alkylating agent, iodoacetamide. While a comprehensive understanding of its specific properties requires further investigation, the extensive knowledge base for iodoacetamide provides a robust framework for its initial application. By carefully considering the principles of haloacetamide chemistry, reactivity, and potential side reactions, researchers can begin to explore the utility of this compound in proteomics, enzyme inhibition, and drug discovery. The protocols and data presented in this guide, though primarily based on iodoacetamide, offer a valuable starting point for the development of optimized experimental conditions for this promising research tool.
References
- 1. Iodoacetamide | C2H4INO | CID 3727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodoacetamide, Alkylating agent (CAS 144-48-9) | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MEROPS - the Peptidase Database [ebi.ac.uk]
- 13. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Diiodoacetamide and its Analogs in Ubiquitin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of diiodoacetamide and its more commonly used analog, iodoacetamide (IAA), in the field of ubiquitin research. While this compound itself is less frequently cited, the principles of cysteine alkylation by iodo-containing compounds are fundamental to several key techniques for studying the ubiquitin system. This guide will cover the use of these reagents as inhibitors of ubiquitin-processing enzymes, their role in quantitative proteomics workflows, and their incorporation into activity-based probes.
Core Principles: Cysteine Alkylation by Iodoacetamide
Iodoacetamide and its derivatives are alkylating agents that readily react with nucleophilic residues on proteins.[1] Under slightly alkaline conditions, they exhibit high reactivity towards the thiol group of cysteine residues.[2][3] This irreversible reaction forms a stable carbamidomethyl-cysteine adduct, effectively blocking the cysteine's biological activity.[4] Many enzymes in the ubiquitin system, particularly deubiquitinases (DUBs), rely on a catalytic cysteine in their active site to function.[5] By targeting this residue, iodoacetamide acts as a potent, irreversible inhibitor of most cysteine-based DUBs.[1][6]
Applications of Iodoacetamide in Ubiquitin Research
Inhibition of Deubiquitinase (DUB) Activity
A primary application of iodoacetamide is as a broad-spectrum inhibitor of DUBs in cell lysates. During the preparation of samples for ubiquitination analysis, it is crucial to preserve the ubiquitination status of proteins. DUBs present in the lysate can rapidly remove ubiquitin chains, leading to an underestimation of in vivo ubiquitination levels. The addition of iodoacetamide to lysis buffers effectively quenches DUB activity by alkylating their catalytic cysteine, thus preserving the ubiquitin signal for downstream applications like Western blotting or mass spectrometry.[1][6]
Quantitative Data Summary
While specific IC50 values for this compound against a broad panel of DUBs are not extensively documented in readily available literature, iodoacetamide is generally used at concentrations sufficient for complete and rapid inhibition of cysteine-based DUBs in cell lysates. Its application in quantitative proteomics is well-established, though with important caveats.
| Application | Reagent | Typical Concentration | Purpose | Key Considerations |
| DUB Inhibition in Lysates | Iodoacetamide | 5-20 mM | To preserve the ubiquitination state of proteins by inhibiting DUB activity. | Should be added to lysis buffer immediately before use. Incompatible with DTT and other reducing agents. |
| Proteomics Sample Preparation | Iodoacetamide | 10-55 mM | To alkylate reduced cysteine residues, preventing disulfide bond reformation before mass spectrometry. | Can create a +57 Da modification on lysine residues that mimics the di-glycine remnant of ubiquitination, leading to false positives.[7][8] |
| Cysteine Reactivity Profiling | Iodoacetamide-alkyne probes | Varies | To label reactive cysteine residues for subsequent identification and quantification by mass spectrometry. | Provides a powerful tool for identifying functionally important cysteines in the ubiquitin proteome.[9][10] |
Experimental Protocols
Protocol for DUB Inhibition in Cell Lysates for Western Blot Analysis
-
Prepare Lysis Buffer: A typical RIPA buffer can be supplemented with a cocktail of protease and phosphatase inhibitors. Immediately before use, add iodoacetamide to a final concentration of 10-20 mM.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse with the iodoacetamide-containing lysis buffer on ice for 20-30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer. Do not add reducing agents like DTT or β-mercaptoethanol until after the iodoacetamide incubation is complete, as they will quench the iodoacetamide. For standard Western blotting, the reducing agent is added with the sample buffer.
-
Western Blotting: Proceed with SDS-PAGE, protein transfer to a membrane, and immunodetection with antibodies against your protein of interest or ubiquitin.
Conceptual Protocol for Cysteine-Reactivity Profiling using an Iodoacetamide-Alkyne Probe
-
Cell Culture and Treatment: Grow cells under desired conditions and apply any experimental treatments.
-
Lysis: Lyse cells in a buffer compatible with subsequent click chemistry, often a denaturing buffer to expose cysteine residues.
-
Probe Labeling: Add the iodoacetamide-alkyne probe to the lysate and incubate for a specific time to allow for the labeling of reactive cysteine residues.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne handle on the probe.
-
Enrichment/Detection:
-
If a biotin tag was used, enrich the labeled proteins using streptavidin beads.
-
If a fluorescent tag was used, visualize the labeled proteins by in-gel fluorescence scanning.
-
-
Mass Spectrometry Analysis: For biotin-enriched samples, digest the proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the specific cysteine residues that were modified.
Visualizations
Signaling Pathways and Experimental Workflows
The Ubiquitination Cascade
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. ubpbio.com [ubpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. Activity‐based probes for the ubiquitin conjugation–deconjugation machinery: new chemistries, new tools, and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Diiodoacetamide as a Probe for Active Site Cysteines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique nucleophilicity of the cysteine thiol group makes it a critical player in protein structure, function, and regulation. Consequently, the ability to selectively target and modify cysteine residues is a cornerstone of modern biochemical and proteomics research. Diiodoacetamide (DIAMIDE), and its more commonly utilized analog iodoacetamide (IAM), are powerful alkylating agents that serve as indispensable tools for probing the reactivity and functional significance of active site cysteines. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound and iodoacetamide as cysteine-reactive probes. We delve into their mechanism of action, detail their application in proteomics and drug discovery, provide structured quantitative data, and offer detailed experimental protocols for their use.
Introduction: The Significance of Cysteine Residues
Cysteine is a unique amino acid due to the presence of a thiol (-SH) group in its side chain. The reactivity of this thiol group, particularly its propensity to exist as a highly nucleophilic thiolate anion (S-) at physiological pH, underpins its diverse biological roles.[1][2] Active site cysteines are frequently involved in:
-
Enzyme Catalysis: Acting as potent nucleophiles in a variety of enzymatic reactions.
-
Redox Signaling: Serving as sensors and transducers of cellular redox signals through reversible oxidative modifications.[3][4][5][6]
-
Structural Integrity: Forming disulfide bonds that stabilize protein tertiary and quaternary structures.
-
Metal Coordination: Binding to metal ions in metalloproteins.
The pivotal role of cysteine residues in these processes makes them attractive targets for chemical probes designed to elucidate protein function and for the development of novel therapeutics.
Mechanism of Action: Alkylation of Cysteine Residues
This compound and iodoacetamide are haloacetamide compounds that react with nucleophiles via a bimolecular nucleophilic substitution (SN2) reaction. The primary target for these reagents in a biological context is the deprotonated thiol group (thiolate) of cysteine residues.
The reaction proceeds as follows:
-
The cysteine thiol group, with a pKa typically around 8.5, can be deprotonated to the more reactive thiolate anion under neutral to alkaline conditions.
-
The nucleophilic thiolate attacks the electrophilic carbon atom adjacent to the iodine atom in this compound or iodoacetamide.
-
This results in the displacement of the iodide ion and the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide moiety of the probe.
This irreversible alkylation effectively "caps" the cysteine residue, preventing it from participating in its normal biological functions, such as disulfide bond formation or enzymatic catalysis.[7]
A Note on this compound vs. Iodoacetamide:
While this guide focuses on the principles of using haloacetamides for cysteine probing, it is important to note that the vast majority of published research utilizes iodoacetamide (IAM), which contains a single iodine atom. This compound, with two iodine atoms, is expected to have similar reactivity but may exhibit different reaction kinetics. However, detailed comparative studies and specific applications of this compound are not as extensively documented in the scientific literature. The principles and protocols outlined in this guide are largely based on the well-established use of iodoacetamide and are expected to be broadly applicable to this compound with minor modifications.
Applications in Research and Drug Discovery
The ability of this compound and iodoacetamide to selectively and irreversibly modify cysteine residues has led to their widespread use in a variety of research and drug discovery applications.
Proteomics and Peptide Mapping
In proteomics, the alkylation of cysteine residues is a standard step in sample preparation for mass spectrometry analysis.[8] By blocking the free thiols, these reagents prevent the formation of artificial disulfide bonds during protein denaturation and digestion, which could otherwise lead to ambiguous peptide identification.[8] Furthermore, the covalent modification introduces a known mass shift, aiding in the identification of cysteine-containing peptides.
Isotopically labeled versions of iodoacetamide, such as those containing deuterium or carbon-13, are extensively used in quantitative proteomics strategies like Isotope-Coded Affinity Tags (ICAT).[9][10] These methods allow for the relative quantification of cysteine-containing peptides between different biological samples, providing insights into changes in protein expression or post-translational modifications.[11][12]
Enzyme Inhibition and Active Site Probing
Since many enzymes rely on an active site cysteine for their catalytic activity, this compound and iodoacetamide can act as potent irreversible inhibitors.[7][13] By covalently modifying the catalytic cysteine, they permanently inactivate the enzyme. This property is valuable for:
-
Identifying Cysteine-Dependent Enzymes: Screening for enzymes that are inhibited by these reagents can suggest the presence of a catalytically important cysteine residue.
-
Determining Enzyme Mechanism: Studying the kinetics of inactivation can provide information about the reactivity and accessibility of the active site cysteine.
-
Drug Discovery: Haloacetamides can serve as a scaffold or starting point for the design of more specific and potent covalent inhibitors for therapeutic targets.[14][15][16][17][18]
Probing Cysteine Reactivity and Redox Signaling
The rate of alkylation of a particular cysteine residue by this compound or iodoacetamide is dependent on its local microenvironment, including its pKa and accessibility. This allows these probes to be used to assess the reactivity of different cysteine residues within a protein or even across the entire proteome.[1][2] This approach, often termed "cysteine reactivity profiling," can reveal functionally important cysteines that may be involved in catalysis or redox sensing.[4]
In the study of redox signaling, these probes are used to differentiate between reduced and oxidized cysteine pools.[3][19] For example, by first blocking all reduced cysteines with a "light" isotopic version of the probe, then reducing any reversibly oxidized cysteines and labeling them with a "heavy" isotopic version, researchers can quantify the extent of oxidative modification at specific sites.
Quantitative Data
The following tables summarize key quantitative data related to the use of iodoacetamide as a cysteine-reactive probe.
| Parameter | Value | Reference |
| Molecular Formula | C₂H₄INO | [7] |
| Molar Mass | 184.96 g/mol | [7] |
| Mass Shift upon Alkylation | +57.02 Da | [20] |
Table 1: Physicochemical Properties of Iodoacetamide
| Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) with Cysteine at pH 7 | Reference |
| Iodoacetamide | ~30 | [2] |
| N-phenyl iodoacetamide | ~200 | [1] |
Table 2: Comparative Reactivity of Iodoacetamide Derivatives
Note: The reactivity of this compound is not well-documented but is expected to be in a similar range or potentially faster than iodoacetamide due to the presence of a second electron-withdrawing iodine atom.
Experimental Protocols
The following are detailed protocols for the use of iodoacetamide in common experimental workflows. These can be adapted for use with this compound.
In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol is designed for the reduction and alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample (10-100 µg)
-
Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) in water
-
Alkylating Agent: 500 mM Iodoacetamide (IAM) in water (prepare fresh and protect from light)
-
Quenching Reagent: 1 M DTT in water
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in 100 µL of Denaturation Buffer.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction:
-
Add DTT to the protein solution to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared IAM solution to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM to quench the excess IAM.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample with at least 4 volumes of Digestion Buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.
-
Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of iodoacetamide on a cysteine-dependent enzyme.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate
-
Assay Buffer (optimal for enzyme activity)
-
Iodoacetamide (stock solution in a suitable solvent, e.g., DMSO or water)
-
Detection reagent (to measure product formation)
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Preparation:
-
Dilute the enzyme to the desired working concentration in Assay Buffer.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of iodoacetamide in Assay Buffer.
-
-
Incubation:
-
In a 96-well plate, add the enzyme solution to wells containing the different concentrations of iodoacetamide.
-
Include a control well with enzyme and buffer only (no inhibitor).
-
Incubate for a defined period (e.g., 30 minutes) at a constant temperature to allow for the covalent modification to occur.
-
-
Enzyme Reaction Initiation:
-
Add the enzyme substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement of Enzyme Activity:
-
Measure the rate of product formation over time using a plate reader. The method of detection will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Plot the enzyme activity as a function of the iodoacetamide concentration.
-
Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
-
For irreversible inhibitors, the inhibition is time-dependent, and a more detailed kinetic analysis can be performed to determine the inactivation rate constant (kinact) and the inhibitor affinity (Ki).
-
Visualizations
Signaling Pathway: Keap1-Nrf2 Redox Sensing
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its regulation is highly dependent on the redox state of specific cysteine residues in Keap1. Iodoacetamide and other cysteine-reactive probes are used to study this pathway.
Caption: The Keap1-Nrf2 signaling pathway and its modulation by oxidative stress or iodoacetamide.
Experimental Workflow: Cysteine Reactivity Profiling
This diagram illustrates a general workflow for using isotopically labeled iodoacetamide to compare cysteine reactivity between two proteome states.
Caption: A typical experimental workflow for quantitative cysteine reactivity profiling using isotopic iodoacetamide.
Conclusion
This compound and its extensively studied analog, iodoacetamide, are indispensable chemical probes for the investigation of active site cysteines. Their ability to selectively and irreversibly alkylate cysteine thiols provides a powerful means to explore protein function, map proteomes, identify enzyme mechanisms, and discover novel drug candidates. The methodologies and principles detailed in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively leverage these reagents in their pursuit of scientific discovery. As our understanding of the nuanced roles of cysteine residues in health and disease continues to grow, the application of such chemical probes will undoubtedly remain at the forefront of biochemical and biomedical research.
References
- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress, thiol redox signaling methods in epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of mechanisms of redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox Signaling and Cardiovascular Disease: New Paradigms and discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 8. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide | MDPI [mdpi.com]
- 13. mpbio.com [mpbio.com]
- 14. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. IodoTMT-labeled redox proteomics reveals the involvement of oxidative post-translational modification in response to para-hydroxybenzoic acid and hydrogen peroxide stresses in poplar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iodoacetamide in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the field of mass spectrometry-based proteomics, the accurate identification and quantification of proteins is paramount. A crucial step in the sample preparation workflow is the reduction and alkylation of cysteine residues. Cysteine possesses a reactive thiol (-SH) group that can form disulfide bonds (-S-S-), creating complex three-dimensional protein structures. These bonds can hinder enzymatic digestion and lead to incomplete peptide generation, ultimately compromising the depth and reliability of proteomic analysis.
To address this, disulfide bonds are first cleaved using a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Subsequently, the newly exposed thiol groups are "capped" through a process called alkylation. Iodoacetamide (IAA) is a widely used alkylating agent that covalently modifies cysteine residues, forming a stable carbamidomethyl group.[1] This modification prevents the re-formation of disulfide bonds and introduces a predictable mass shift, which is essential for accurate peptide identification by mass spectrometry.[1][2]
Principle of Cysteine Alkylation with Iodoacetamide
The alkylation of cysteine by iodoacetamide is an irreversible nucleophilic substitution reaction. The thiol group of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of iodoacetamide. This results in the formation of a stable thioether bond and the displacement of the iodine atom.[3][4] This modification adds a mass of 57.021 Da to each cysteine residue.
While highly effective for cysteine, it is important to note that iodoacetamide can, under certain conditions, lead to off-target modifications of other amino acid residues, such as methionine, lysine, and histidine, or the N-terminus of peptides.[5][6][7] Therefore, careful control of reaction conditions, such as pH and reagent concentration, is crucial to ensure specificity.[1]
Experimental Protocols
Two primary protocols are utilized for protein alkylation with iodoacetamide, depending on whether the protein sample is in solution or embedded within a polyacrylamide gel following electrophoresis.
In-Solution Protein Alkylation Protocol
This method is suitable for protein mixtures in solution, such as cell lysates or purified protein fractions.
Materials:
-
Protein sample (10-100 µg)
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
-
Thermomixer or heating block
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.
-
-
Reduction:
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water). Note: Iodoacetamide is light-sensitive and should be prepared fresh and kept in the dark.[1]
-
Add iodoacetamide to a final concentration of 10-20 mM.[7] A common approach is to use a 2-fold molar excess of iodoacetamide over the reducing agent.
-
Incubate at room temperature in the dark for 20-45 minutes.[4]
-
-
Quenching (Optional but Recommended):
-
To consume any unreacted iodoacetamide and prevent over-alkylation, add DTT to a final concentration of 5 mM and incubate for 15 minutes.[4]
-
-
Sample Preparation for Digestion:
-
Dilute the sample with a buffer such as 100 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M, which is compatible with most proteases (e.g., trypsin).
-
In-Gel Protein Alkylation Protocol
This protocol is used for proteins that have been separated by gel electrophoresis (e.g., SDS-PAGE).
Materials:
-
Excised protein band from a stained gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM Ammonium Bicarbonate)
-
Acetonitrile (ACN)
-
Reducing solution (e.g., 10 mM DTT in 100 mM Ammonium Bicarbonate)
-
Alkylation solution (e.g., 55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate)
-
Ammonium Bicarbonate (AmBic)
-
Thermomixer or heating block
-
SpeedVac or similar vacuum centrifuge
Procedure:
-
Excision and Destaining:
-
Excise the protein band of interest from the gel and cut it into small pieces (~1x1 mm).
-
Place the gel pieces into a microcentrifuge tube.
-
Destain the gel pieces by washing with a destaining solution until the gel is clear.
-
-
Dehydration:
-
Dehydrate the gel pieces with 100% acetonitrile (ACN) for 10-15 minutes.
-
Remove the ACN and dry the gel pieces completely in a SpeedVac.
-
-
Reduction:
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM Ammonium Bicarbonate, ensuring the pieces are fully submerged.
-
Incubate at 56°C for 45-60 minutes.
-
Cool the tube to room temperature.
-
-
Alkylation:
-
Remove the DTT solution.
-
Add the alkylation solution (55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate) to completely cover the gel pieces.
-
Incubate for 20-30 minutes at room temperature in complete darkness.[5]
-
Remove and discard the iodoacetamide solution.
-
-
Washing and Digestion Preparation:
-
Wash the gel pieces with 100 mM Ammonium Bicarbonate for 10 minutes.
-
Dehydrate the gel pieces again with 100% ACN, then dry completely in a SpeedVac.
-
The gel pieces are now ready for in-gel digestion.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described protocols.
Table 1: In-Solution Alkylation Parameters
| Parameter | Value | Reference |
| Protein Amount | 10-100 µg | [5] |
| Urea Concentration | 6-8 M | [4] |
| Reducing Agent (DTT) | 5-10 mM | [4][8] |
| Reducing Agent (TCEP) | 5 mM | [4][8] |
| Reduction Temperature | 37-60°C | |
| Reduction Time | 30-60 min | |
| Iodoacetamide Concentration | 10-20 mM | [7] |
| Alkylation Temperature | Room Temperature | [4] |
| Alkylation Time | 20-45 min | [4] |
| Quenching DTT Concentration | 5 mM | [4] |
| Quenching Time | 15 min | [4] |
Table 2: In-Gel Alkylation Parameters
| Parameter | Value | Reference |
| Reducing Agent (DTT) | 10 mM in 100 mM AmBic | [5] |
| Reduction Temperature | 56°C | [4] |
| Reduction Time | 45-60 min | [4] |
| Iodoacetamide Concentration | 55 mM in 100 mM AmBic | |
| Alkylation Temperature | Room Temperature | [5] |
| Alkylation Time | 20-30 min | [5] |
Signaling Pathways and Experimental Workflows
Caption: Workflow for in-solution and in-gel protein alkylation.
Caption: Mechanism of cysteine alkylation by iodoacetamide.
References
- 1. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide [mdpi.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Step away from the iodoacetamide [matrixscience.com]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Gel Digestion and Alkylation using Diiodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, in-gel digestion of proteins followed by mass spectrometry is a cornerstone technique for protein identification and characterization. A critical step in this workflow is the reduction and alkylation of cysteine residues. This process prevents the reformation of disulfide bonds, ensuring proper protein unfolding and complete digestion by proteolytic enzymes like trypsin. While iodoacetamide is a widely used alkylating agent, this document provides a detailed protocol and application notes for the use of diiodoacetamide, a related but less commonly documented reagent.
This compound is a potent alkylating agent that, like iodoacetamide, reacts with the sulfhydryl groups of cysteine residues. Its bifunctional nature, possessing two iodine atoms, suggests a high reactivity. These application notes provide a comprehensive, step-by-step protocol for performing in-gel digestion and alkylation with this compound, alongside comparative data on other common alkylating agents and a visual representation of a relevant signaling pathway commonly studied using proteomic approaches.
Data Presentation: Comparison of Common Alkylating Agents
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the performance of other common alkylating agents to provide a comparative context. The efficiency of alkylation is crucial for robust and reproducible results in mass spectrometry-based proteomics.
| Alkylating Agent | Chemical Formula | Mass Shift (Monoisotopic) | Typical Concentration | Incubation Time & Temp. | Known Side Reactions |
| Iodoacetamide (IAA) | C₂H₄INO | +57.021 Da | 55 mM | 20-45 min at RT (in dark) | Alkylation of methionine, lysine, histidine, and N-terminus.[1][2][3][4][5][6] |
| This compound | C₂H₃I₂NO | +182.918 Da (Theoretical) | Not established (55 mM proposed) | Not established (20-30 min at RT proposed) | Expected to be similar to IAA, potentially with higher reactivity. |
| Chloroacetamide | C₂H₄ClNO | +57.021 Da | 50-100 mM | 30-60 min at RT (in dark) | Lower off-target alkylation than IAA, but can increase methionine oxidation.[7] |
| Acrylamide | C₃H₅NO | +71.037 Da | 5% (w/v) | 30-60 min at RT | Can polymerize; potential for Michael addition side reactions.[1][8][9] |
| N-ethylmaleimide (NEM) | C₆H₇NO₂ | +125.048 Da | 10-20 mM | 60 min at RT | Can lead to a higher degree of side reactions on N-terminus and lysine.[2] |
Experimental Protocols
This section provides a detailed methodology for in-gel digestion and alkylation using this compound. This protocol is adapted from well-established procedures for iodoacetamide.[10][11][12]
Materials:
-
Reagents for Gel Electrophoresis: Acrylamide/bis-acrylamide solution, SDS, APS, TEMED, Tris-HCl buffers.
-
Staining/Destaining: Coomassie Brilliant Blue, destaining solution (e.g., 40% methanol, 10% acetic acid).
-
Digestion Buffers:
-
Ammonium Bicarbonate (NH₄HCO₃), 50 mM, pH 8.0.
-
Acetonitrile (ACN).
-
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM NH₄HCO₃ (prepare fresh).
-
Alkylation Solution: 55 mM this compound in 50 mM NH₄HCO₃ (prepare fresh, protect from light).
-
Enzyme Solution: Sequencing-grade modified trypsin (e.g., 20 ng/µL in 50 mM NH₄HCO₃).
-
Peptide Extraction Solution: 50% ACN / 5% Formic Acid.
-
Other: Ultrapure water, microcentrifuge tubes, gel loading tips, scalpel, heating block, vacuum centrifuge.
Protocol:
-
Protein Band Excision:
-
After separating proteins by 1D or 2D SDS-PAGE, stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until the protein bands of interest are clearly visible against a clear background.
-
On a clean surface, excise the protein bands of interest using a sterile scalpel. Minimize the amount of surrounding empty gel.[12]
-
Cut the excised gel band into small pieces (approximately 1x1 mm) and place them into a clean microcentrifuge tube.[11]
-
-
Destaining and Dehydration:
-
Add 200 µL of 50 mM NH₄HCO₃ / 50% ACN to the gel pieces.
-
Vortex for 10 minutes and then remove and discard the supernatant.
-
Repeat the above step until the Coomassie blue stain is no longer visible.
-
Add 100 µL of 100% ACN to dehydrate the gel pieces. They will shrink and turn opaque white.
-
Remove the ACN and dry the gel pieces in a vacuum centrifuge for 10-15 minutes.
-
-
Reduction:
-
Add enough 10 mM DTT in 50 mM NH₄HCO₃ to completely cover the dried gel pieces (typically 50-100 µL).
-
Incubate at 56°C for 45-60 minutes.[11]
-
Cool the sample to room temperature and briefly centrifuge.
-
Remove and discard the DTT solution.
-
-
Alkylation with this compound:
-
Add an equal volume of freshly prepared 55 mM this compound in 50 mM NH₄HCO₃ to cover the gel pieces.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Remove and discard the this compound solution.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 200 µL of 50 mM NH₄HCO₃ for 10 minutes.
-
Remove the supernatant and add 200 µL of 100% ACN to dehydrate the gel pieces.
-
Remove the ACN and dry the gel pieces completely in a vacuum centrifuge.
-
-
In-Gel Digestion:
-
Rehydrate the dry gel pieces in 20-50 µL of trypsin solution (20 ng/µL) on ice for 30-45 minutes. Ensure the gel pieces are fully submerged.
-
After rehydration, add 50-100 µL of 50 mM NH₄HCO₃ to keep the gel pieces immersed during digestion.
-
Incubate overnight (12-16 hours) at 37°C.[10]
-
-
Peptide Extraction:
-
After digestion, centrifuge the tubes and transfer the supernatant containing the peptides to a new clean tube.
-
Add 50-100 µL of extraction solution (50% ACN / 5% Formic Acid) to the gel pieces.
-
Vortex for 15 minutes and then sonicate for 10 minutes.
-
Centrifuge and collect the supernatant, pooling it with the previous supernatant.
-
Repeat the extraction step one more time.
-
Dry the pooled peptide extracts in a vacuum centrifuge.
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry analysis (e.g., 0.1% Formic Acid).
-
Visualizations
Experimental Workflow
Caption: Workflow for in-gel digestion and alkylation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer. Proteomics studies are frequently employed to elucidate the downstream effects of EGFR activation.[13][14]
Caption: Simplified EGFR signaling cascade.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 11. UWPR [proteomicsresource.washington.edu]
- 12. In-Gel Digestion – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 13. nautilus.bio [nautilus.bio]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Protein Footprinting Analysis Using Bifunctional Haloacetamide Reagents
Authored for: Researchers, Scientists, and Drug Development Professionals
Subject: Elucidating Protein Structure and Interactions using Cysteine-Reactive Bifunctional Crosslinkers
Introduction: Probing Protein Architecture with Bifunctional Reagents
Protein footprinting is a powerful set of techniques used to investigate the higher-order structure and dynamics of proteins in solution. While methods like hydroxyl radical footprinting and hydrogen-deuterium exchange mass spectrometry provide valuable information on solvent accessibility, chemical crosslinking with bifunctional reagents offers direct distance constraints between amino acid residues. This application note focuses on the use of homobifunctional iodoacetamide and bromoacetamide derivatives for protein footprinting, a technique that covalently links cysteine residues in close spatial proximity.
The term "diiodoacetamide" is not standard for a single reagent; however, it aptly describes the concept of a molecule with two iodoacetamide-like reactive groups. These reagents, more generally referred to as bifunctional haloacetamides, are instrumental in mapping protein-protein interaction interfaces, defining the topology of protein complexes, and providing insights into conformational changes. By reacting specifically with the thiol groups of cysteine residues, these crosslinkers introduce covalent bonds that "footprint" the protein's three-dimensional structure. Subsequent analysis by mass spectrometry (MS) identifies the crosslinked peptides, revealing which cysteines were close enough to be linked by the reagent's spacer arm. This information is invaluable for building and validating structural models of proteins and their complexes.[1][2][3]
Principle of the Method
The fundamental principle involves a three-stage process:
-
Crosslinking: A bifunctional haloacetamide reagent is introduced to the protein sample. The iodo- or bromoacetyl groups at each end of the reagent react with the sulfhydryl groups of cysteine residues that are solvent-accessible and within a certain distance of each other, dictated by the length of the reagent's spacer arm. This reaction forms stable thioether bonds.[1][4]
-
Proteolytic Digestion: The crosslinked protein or protein complex is then digested into smaller peptides using a protease, typically trypsin. This results in a complex mixture of linear (unmodified), monolinked (modified at one end), and crosslinked (modified at both ends, connecting two peptides) peptides.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Specialized software is used to identify the crosslinked peptides from the complex MS/MS spectra. The identification of these crosslinked peptides provides direct evidence of the proximity of the two linked cysteine residues in the original protein structure.[5]
Recently developed reagents, such as Dibromoacetamide sulfoxide (DBrASO), incorporate MS-cleavable bonds within their spacer arms. This feature simplifies the identification of crosslinked peptides in complex samples by generating characteristic fragmentation patterns upon collision-induced dissociation in the mass spectrometer.[1][6][7]
Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein or Protein Complex with a Homobifunctional Bromoacetamide Reagent (e.g., DBrASO)
This protocol is adapted from methodologies for cysteine-reactive crosslinking mass spectrometry.[1][8]
Materials:
-
Purified protein or protein complex (0.1-2 mg/mL)
-
Crosslinking buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5 (free of primary amines and thiols)
-
Homobifunctional bromoacetamide crosslinker (e.g., DBrASO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 500 mM L-cysteine
-
Denaturation and Reduction buffer: 8 M urea, 100 mM Tris-HCl, pH 8.5, with 10 mM Dithiothreitol (DTT)
-
Alkylation solution: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in the crosslinking buffer at the desired concentration (e.g., 1 mg/mL).
-
If necessary, perform a buffer exchange using a desalting column.
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of the bifunctional bromoacetamide reagent in an organic solvent like DMSO or DMF.
-
Add the crosslinker to the protein solution to achieve a final molar excess (e.g., 20- to 50-fold over the protein). The optimal ratio should be determined empirically for each system.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature and reduce the crosslinked protein by adding the Denaturation and Reduction buffer. Incubate for 1 hour at 37°C.
-
Alkylate any remaining free cysteines by adding the Alkylation solution. Incubate for 30 minutes at room temperature in the dark.
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Sample Clean-up:
-
Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the sample using a high-resolution mass spectrometer capable of MS/MS fragmentation.
-
Utilize a data-dependent acquisition (DDA) method optimized for the identification of crosslinked peptides. For MS-cleavable crosslinkers, a "stepped-HCD" fragmentation method can be beneficial.
-
-
Data Analysis:
-
Use specialized crosslinking software (e.g., pLink, MeroX, XlinkX) to search the raw MS data against a protein sequence database.
-
The software will identify linear, monolinked, and crosslinked peptides.
-
Validate the identified crosslinks based on the software's scoring and manual inspection of the MS/MS spectra.
-
Data Presentation
Quantitative data from crosslinking experiments can provide valuable insights into the choice of reagents and the nature of the protein interactions.
Table 1: Comparison of a Cysteine-Reactive (DBrASO) and a Lysine-Reactive (DSSO) Crosslinker in a Proteome-Wide Study of HEK293 Cell Lysates. [8]
| Feature | DBrASO (Bromoacetamide) | DSSO (NHS Ester) |
| Target Residue | Cysteine | Lysine, Serine, Threonine, Tyrosine |
| Reactive Group | Bromoacetamide | N-hydroxysuccinimide (NHS) |
| Number of Crosslinked Peptide Spectrum Matches (CSMs) | 27,809 | ~40,000 (representative value) |
| Number of Unique Crosslinked Peptides | 11,478 | Not directly comparable |
| Number of Unique Cysteine-Cysteine Linkages | 8,222 | N/A |
| Number of Identified Inter-protein Interactions | 1,037 | ~1,500 (representative value) |
| Number of Identified Intra-protein Interactions | 7,185 | ~8,000 (representative value) |
| Number of Proteins Identified | 2,297 | ~2,500 (representative value) |
Table 2: Properties of Selected Homobifunctional Crosslinking Reagents. [9]
| Reagent | Reactive Group | Spacer Arm Length (Å) | MS-Cleavable | Target Residue(s) |
| DBrASO | Bromoacetamide | ~12 Å (variable conformation) | Yes (Sulfoxide) | Cysteine |
| BMOE | Maleimide | 8.0 Å | No | Cysteine |
| DSS | NHS Ester | 11.4 Å | No | Lysine, N-terminus |
| BS3 | NHS Ester | 11.4 Å | No | Lysine, N-terminus |
| DSSO | NHS Ester | 10.1 Å | Yes (Sulfoxide) | Lysine, N-terminus |
| DSBU | NHS Ester | 12.5 Å | Yes (Ester) | Lysine, N-terminus |
Visualizations
Experimental Workflow
Caption: General experimental workflow for protein crosslinking analysis.
Protein-Protein Interaction Mapping
Caption: Mapping protein interactions with a bifunctional crosslinker.
References
- 1. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
Diiodoacetamide in 2D Gel Electrophoresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional gel electrophoresis (2DE) remains a powerful technique for the separation and analysis of complex protein mixtures from biological samples. A critical step in sample preparation for 2DE is the reduction and alkylation of cysteine residues within proteins. This process prevents the reformation of disulfide bonds, which can lead to protein aggregation and streaking on the 2D gel, thereby improving spot resolution and the overall quality of the separation. Diiodoacetamide, a haloacetamide derivative, is an alkylating agent used for the irreversible carbamidomethylation of cysteine residues. This application note provides detailed protocols and technical information regarding the use of this compound in 2D gel electrophoresis workflows. While iodoacetamide is more commonly cited in the literature, the principles and protocols are largely transferable to this compound.
Mechanism of Action
This compound is a potent alkylating agent that specifically targets the thiol groups (-SH) of cysteine residues.[1] The reaction is a nucleophilic substitution where the sulfur atom of the deprotonated thiol group attacks one of the electron-deficient carbon atoms attached to an iodine atom, displacing the iodide ion. This results in the formation of a stable thioether bond, effectively capping the cysteine residue and preventing its re-oxidation and participation in disulfide bond formation.[2] The addition of a carbamidomethyl group to the cysteine residue has a mass of 57.02 Da.
It is important to control the reaction conditions, such as pH, to ensure the specific alkylation of cysteine residues. At alkaline pH, the thiol group is more readily deprotonated, enhancing its nucleophilicity. However, at very high pH or with excessive concentrations of the alkylating agent, side reactions with other amino acid residues such as lysine, histidine, and the N-terminus can occur.[3][4]
Application in 2D Gel Electrophoresis
The primary application of this compound in 2D gel electrophoresis is to ensure that proteins remain in a fully reduced and denatured state throughout the isoelectric focusing (first dimension) and SDS-PAGE (second dimension) steps. By preventing the formation of intra- and intermolecular disulfide bonds, this compound treatment leads to:
-
Improved focusing and resolution: Prevents horizontal streaking in the first dimension caused by proteins with heterogeneous disulfide bond status.
-
Enhanced protein spot definition: Results in sharper, more defined spots in the second dimension.
-
Increased reproducibility: Consistent alkylation ensures reproducible protein migration patterns between gels.
This compound can be incorporated into the 2DE workflow either before the first-dimension isoelectric focusing (in-solution alkylation) or after isoelectric focusing and before the second-dimension SDS-PAGE (in-gel or IPG strip equilibration).
Experimental Protocols
Two primary protocols for the use of this compound in 2D gel electrophoresis are presented below: an in-solution alkylation protocol and an in-gel (IPG strip equilibration) alkylation protocol.
Protocol 1: In-Solution Reduction and Alkylation Prior to Isoelectric Focusing
This protocol is performed on the protein sample before it is loaded onto the IPG strip for the first dimension.
Materials:
-
Protein sample in a suitable lysis/rehydration buffer (e.g., containing urea, thiourea, CHAPS).
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
This compound solution.
-
Alkylation Buffer (e.g., 0.5 M Tris-HCl, pH 8.8).
Procedure:
-
Reduction: To the protein sample, add the reducing agent to a final concentration as specified in the table below. Incubate at the recommended temperature and time to ensure complete reduction of disulfide bonds.
-
Alkylation: Following reduction, add the alkylation buffer and the this compound solution to the final concentrations indicated in the table. It is crucial to prepare the this compound solution fresh and protect it from light.
-
Incubation: Incubate the reaction mixture at room temperature in the dark for the specified duration.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like DTT or beta-mercaptoethanol to consume any unreacted this compound.
-
Sample Loading: The alkylated protein sample is now ready for loading onto the IPG strip for the first dimension of 2D gel electrophoresis.
Protocol 2: In-Gel (IPG Strip) Reduction and Alkylation (Equilibration)
This protocol is performed on the IPG strip after the first-dimension isoelectric focusing is complete and before the second-dimension SDS-PAGE.
Materials:
-
Focused IPG strip.
-
Equilibration Buffer Base: 6 M Urea, 2% SDS, 20% Glycerol, 0.05 M Tris-HCl, pH 8.8.[5]
-
Equilibration Buffer 1 (Reduction): Equilibration Buffer Base containing 2% (w/v) DTT.[5]
-
Equilibration Buffer 2 (Alkylation): Equilibration Buffer Base containing 2.5% (w/v) this compound.[5]
Procedure:
-
First Equilibration (Reduction): Place the focused IPG strip in a sealed tube or tray containing Equilibration Buffer 1. Gently agitate for 15 minutes at room temperature. This step reduces the cysteine residues within the focused proteins.
-
Second Equilibration (Alkylation): Discard Equilibration Buffer 1 and replace it with Equilibration Buffer 2. Gently agitate for another 15 minutes at room temperature in the dark. This step alkylates the newly reduced cysteine residues.
-
Second Dimension Electrophoresis: The equilibrated IPG strip is now ready to be loaded onto the second-dimension SDS-PAGE gel.
Quantitative Data Summary
The following tables summarize typical concentrations and incubation parameters for protein reduction and alkylation using this compound in 2D gel electrophoresis protocols. These values are based on commonly used protocols for the related compound, iodoacetamide, and should be optimized for specific experimental conditions.
| Parameter | In-Solution Alkylation | In-Gel (IPG Strip) Alkylation (Equilibration) |
| Reducing Agent | 5-10 mM DTT or 2-5 mM TCEP | 2% (w/v) DTT in Equilibration Buffer 1 |
| Reduction Incubation | 30-60 minutes at room temperature or 37°C | 15 minutes at room temperature with gentle agitation |
| This compound Conc. | 15-50 mM | 2.5% (w/v) in Equilibration Buffer 2 |
| Alkylation Incubation | 30-60 minutes at room temperature in the dark | 15 minutes at room temperature with gentle agitation |
| pH | 8.0 - 9.0 | 8.8 |
| Reagent | Molecular Weight ( g/mol ) | Mass Addition per Cysteine (Da) | Key Characteristics |
| This compound | 310.86 | 57.02 (as carbamidomethyl) | Potent alkylating agent. Potential for cross-linking due to two iodine atoms, though less commonly documented. |
| Iodoacetamide | 184.96 | 57.02 (as carbamidomethyl) | Commonly used, well-documented cysteine alkylating agent.[1] |
| Acrylamide | 71.08 | 71.04 (as propionamide) | An alternative, iodine-free alkylating agent. |
| N-ethylmaleimide (NEM) | 125.13 | 125.05 | Another common cysteine-specific alkylating agent.[2] |
Visualizations
Cysteine Alkylation by this compound
Caption: Chemical reaction of cysteine alkylation by this compound.
Experimental Workflow: 2D Gel Electrophoresis with In-Gel Alkylation
Caption: Workflow of 2D-PAGE with in-gel reduction and alkylation.
Troubleshooting and Considerations
-
Incomplete Alkylation: This can lead to streaking and artifactual spots. Ensure that the concentration of this compound is sufficient to alkylate all reduced cysteines and that the incubation time is adequate. A study on iodoacetamide showed that complete alkylation may take longer than commonly practiced, up to 6 hours for some proteins.[3]
-
Side Reactions: To minimize non-specific alkylation of other amino acid residues, avoid excessively high concentrations of this compound and maintain the pH of the reaction within the recommended range (pH 8-9).
-
Light Sensitivity: this compound solutions are light-sensitive and should be prepared fresh and kept in the dark to prevent degradation.
-
Purity of Reagents: Use high-purity this compound and other reagents to avoid introducing contaminants that can interfere with the electrophoresis and subsequent analyses like mass spectrometry.
Conclusion
This compound is a valuable tool for the alkylation of cysteine residues in proteins prior to 2D gel electrophoresis. Proper application of this reagent is crucial for obtaining high-quality, reproducible 2D gel results. By preventing disulfide bond formation, this compound treatment significantly improves protein separation, leading to better-resolved and more accurate proteomic analyses. Researchers should carefully optimize the reaction conditions for their specific samples and experimental goals to achieve the best outcomes.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
Application Note and Protocol: A Step-by-Step Guide to Protein Reduction and Alkylation with Iodoacetamide
A Note on Diiodoacetamide: This document provides a detailed protocol for protein reduction and alkylation using iodoacetamide . The user request specified "this compound"; however, extensive literature review indicates that iodoacetamide is the overwhelmingly common and well-documented reagent for this application in proteomics and related fields. It is highly likely that "this compound" was a typographical error. This guide therefore focuses on the established protocols for iodoacetamide to ensure accuracy and reproducibility for the intended audience.
Introduction
In the fields of proteomics, drug development, and life science research, the accurate analysis of proteins is paramount. A critical step in sample preparation for techniques such as mass spectrometry is the reduction and alkylation of proteins. This process involves breaking the disulfide bonds between cysteine residues (reduction) and then permanently modifying the resulting free sulfhydryl groups (alkylation). This two-step procedure is essential for several reasons: it unfolds the protein structure, enhances enzymatic digestion, prevents the reformation of disulfide bonds, and ensures the accurate identification and quantification of cysteine-containing peptides.[1][2][3][4]
Iodoacetamide (IAM) is a widely used alkylating agent that covalently modifies the thiol group of cysteine residues. The reaction is typically irreversible and results in the addition of a carbamidomethyl group to the cysteine side chain.[1] This modification is crucial for achieving reproducible and comprehensive results in proteomic analyses. This application note provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on how to perform protein reduction and alkylation using iodoacetamide.
Data Presentation
The following table summarizes the typical quantitative parameters for protein reduction and alkylation using Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as the reducing agent and Iodoacetamide (IAM) as the alkylating agent.
| Parameter | In-Solution Protocol | In-Gel Protocol |
| Reducing Agent | 5-10 mM DTT or 5 mM TCEP | 10 mM DTT |
| Reduction Temperature | 56-60°C (DTT) or Room Temp (TCEP) | 56°C |
| Reduction Time | 20-60 minutes | 30-60 minutes |
| Alkylating Agent | 14-55 mM Iodoacetamide | 55 mM Iodoacetamide |
| Alkylation Temperature | Room Temperature | Room Temperature |
| Alkylation Time | 20-45 minutes (in the dark) | 20-30 minutes (in the dark) |
Experimental Protocols
This section details the methodologies for both in-solution and in-gel protein reduction and alkylation.
In-Solution Protein Reduction and Alkylation
This protocol is suitable for purified proteins or total protein lysates in solution.
Materials and Reagents:
-
Protein sample (10-100 µg) in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAM)
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
-
Thermomixer or heating block
-
Microcentrifuge tubes
Protocol:
-
Protein Solubilization and Denaturation:
-
Ensure the protein sample is solubilized in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.5. This step is crucial for exposing the cysteine residues.
-
-
Reduction:
-
Using DTT: Add DTT to a final concentration of 5-10 mM. Incubate the sample at 56-60°C for 20-60 minutes.
-
Using TCEP: Add TCEP to a final concentration of 5 mM. Incubate at room temperature for 20-30 minutes.
-
-
Cooling:
-
After reduction, allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water). Note: Iodoacetamide is light-sensitive, so prepare this solution fresh and keep it in the dark.
-
Add the iodoacetamide stock solution to the protein sample to a final concentration of 14-55 mM.
-
Incubate for 20-45 minutes at room temperature in the dark.
-
-
Quenching (Optional but Recommended):
-
To quench any unreacted iodoacetamide, add DTT to a final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Cleanup:
-
The sample is now ready for downstream applications such as enzymatic digestion followed by mass spectrometry. Depending on the subsequent steps, buffer exchange or cleanup may be necessary to remove urea and excess reagents.
-
In-Gel Protein Reduction and Alkylation
This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.
Materials and Reagents:
-
Protein band(s) of interest excised from a stained gel (e.g., Coomassie)
-
Destaining solution (e.g., 50% acetonitrile in 50 mM Ammonium Bicarbonate)
-
10 mM DTT in 100 mM Ammonium Bicarbonate
-
55 mM Iodoacetamide in 100 mM Ammonium Bicarbonate
-
Acetonitrile (ACN)
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
-
Microcentrifuge tubes
Protocol:
-
Excision and Destaining:
-
Excise the protein band(s) of interest from the gel with a clean scalpel.
-
Cut the gel piece into small cubes (approximately 1x1 mm) and place them in a microcentrifuge tube.
-
Add enough destaining solution to cover the gel pieces and vortex. Incubate for 15-30 minutes.
-
Remove the destaining solution and repeat until the gel pieces are clear.
-
-
Dehydration:
-
Add 100% acetonitrile to the gel pieces to dehydrate them. They will turn opaque white.
-
Remove the acetonitrile and dry the gel pieces completely in a vacuum centrifuge.
-
-
Reduction:
-
Rehydrate the dried gel pieces in a solution of 10 mM DTT in 100 mM Ammonium Bicarbonate, ensuring the pieces are fully submerged.
-
Incubate for 30-60 minutes at 56°C.
-
Cool the tube to room temperature and briefly centrifuge. Remove and discard the DTT solution.
-
-
Alkylation:
-
Add a sufficient amount of 55 mM iodoacetamide in 100 mM Ammonium Bicarbonate to cover the gel pieces.
-
Incubate for 20-30 minutes at room temperature in complete darkness.
-
Remove and discard the iodoacetamide solution.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 100 mM Ammonium Bicarbonate for 10-15 minutes.
-
Dehydrate the gel pieces again with 100% acetonitrile.
-
Dry the gel pieces in a vacuum centrifuge.
-
-
In-Gel Digestion:
-
The gel pieces are now ready for in-gel digestion with a protease such as trypsin.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for in-solution and in-gel protein reduction and alkylation.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway, often studied using proteomics.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
Application Notes & Protocols: Optimal Diiodoacetamide Concentration for Cysteine Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal use of diiodoacetamide for the specific and efficient modification of cysteine residues in proteins. The following sections detail the principles of cysteine alkylation, recommended concentrations of this compound, protocols for both in-solution and in-gel applications, and a discussion of potential side reactions.
Principle of Cysteine Alkylation with this compound
Cysteine residues play critical roles in protein structure and function, primarily through the formation of disulfide bonds. To accurately analyze proteins, particularly in proteomics workflows, it is essential to reduce these disulfide bonds and then alkylate the resulting free sulfhydryl (-SH) groups. This alkylation prevents the re-formation of disulfide bonds and adds a consistent mass modification to cysteine-containing peptides, facilitating their identification by mass spectrometry.[1][2]
This compound is a commonly used alkylating agent that reacts with the nucleophilic thiol group of cysteine in a process known as carbamidomethylation. The reaction proceeds optimally at a slightly alkaline pH (8-9), where the cysteine thiol is deprotonated to the more reactive thiolate anion.[3][4][5] The reaction is typically performed in the dark, as this compound is light-sensitive.[4][6]
Optimal Concentration of this compound
The optimal concentration of this compound is a critical parameter that depends on the protein concentration and the concentration of the reducing agent used. A concentration that is too low will result in incomplete alkylation, while an excessively high concentration can lead to non-specific modification of other amino acid residues.[4][7]
A systematic evaluation of iodoacetamide concentration for proteomics applications revealed that the number of identified peptides with alkylated cysteine increases with concentration, reaching a plateau at 14 mM to 20 mM.[8] Therefore, a final concentration of 10-20 mM is generally recommended for robust and efficient alkylation. To minimize off-target reactions, it is also crucial to use a concentration that is not in vast excess relative to the reducing agent. A common approach is to use a 2 to 5-fold molar excess of iodoacetamide over the reducing agent (e.g., DTT).
| Parameter | In-Solution Alkylation | In-Gel Alkylation | Reference(s) |
| Reducing Agent | 5-10 mM DTT or TCEP | 10 mM DTT | [6][8][9] |
| Reduction Incubation | 30-60 min at 37-56 °C | 30-60 min at 56 °C | [4][8][9] |
| This compound (IAA) | 10-20 mM | 50-55 mM | [6][8][9] |
| IAA Incubation | 20-45 min at room temp. (dark) | 20-45 min at room temp. (dark) | [4][6][8] |
| pH | 7.5-8.5 | 7.5-8.5 | [4][5] |
Experimental Protocols
The following are detailed protocols for the reduction and alkylation of cysteine residues in proteins for both in-solution and in-gel samples.
This protocol is suitable for purified proteins or complex protein mixtures in solution.
Materials:
-
Protein sample (0.2-1 mg/mL in a suitable buffer, e.g., 50 mM Ammonium Bicarbonate)
-
Reducing Agent Stock Solution: 200 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Reagent Stock Solution: 200 mM this compound (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)
-
Quenching Reagent: 200 mM DTT in water
Procedure:
-
Reduction: To your protein solution, add the 200 mM DTT stock solution to a final concentration of 10 mM.
-
Incubate the sample at 56°C for 30-60 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
Alkylation: Add the 200 mM this compound stock solution to a final concentration of 20 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching (Optional but Recommended): To quench any unreacted this compound, add 200 mM DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.
-
The protein sample is now ready for downstream applications such as enzymatic digestion for mass spectrometry.
This protocol is designed for proteins that have been separated by SDS-PAGE.
Materials:
-
Excised protein band(s) from a Coomassie-stained gel
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate
-
Dehydration Solution: 100% Acetonitrile (ACN)
-
Reduction Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate (prepare fresh)
-
Alkylation Solution: 55 mM this compound in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)
-
Wash Solution: 50 mM Ammonium Bicarbonate
Procedure:
-
Excise and Destain: Excise the protein band(s) of interest from the gel and cut them into small pieces (approximately 1x1 mm). Place the gel pieces in a microcentrifuge tube. Wash the gel pieces with water, then destain by incubating with the Destaining Solution until the Coomassie stain is removed, changing the solution as needed.
-
Dehydration: Remove the destaining solution and dehydrate the gel pieces by incubating with 100% ACN for 10-15 minutes. Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the dried gel pieces in the Reduction Solution, ensuring they are fully submerged. Incubate at 56°C for 45-60 minutes.
-
Cool the tube to room temperature and briefly centrifuge. Remove the reduction solution.
-
Alkylation: Add the Alkylation Solution to the gel pieces, ensuring they are fully covered. Incubate for 30-45 minutes at room temperature in the dark.
-
Washing: Remove the alkylation solution and wash the gel pieces with the Wash Solution for 10-15 minutes.
-
Dehydration: Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.
-
The gel pieces are now ready for in-gel digestion.
Potential Side Reactions and Mitigation
While this compound is relatively specific for cysteine residues under optimal conditions, side reactions can occur, particularly if the concentration is too high or the pH is not controlled.[4][7]
| Amino Acid Residue | Type of Modification | Condition Favoring Reaction | Reference(s) |
| Lysine | Carbamidomethylation | High IAA concentration, alkaline pH | [4][7][10] |
| Histidine | Carbamidomethylation | High IAA concentration | [4][7] |
| Methionine | Carbamidomethylation | High IAA concentration | [4][7][11] |
| Aspartate/Glutamate | Carbamidomethylation | High IAA concentration | [4][7] |
| N-terminus | Carbamidomethylation | High IAA concentration | [4][7][12] |
To minimize these side reactions, it is crucial to:
-
Use the lowest effective concentration of this compound.
-
Keep the incubation time as short as necessary for complete cysteine alkylation.
-
Quench the reaction with a thiol-containing reagent like DTT after the desired incubation period.
Visualized Workflows and Mechanisms
Caption: Workflow for in-solution cysteine modification.
Caption: Reaction of cysteine with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diiodoacetamide in Quantitative Proteomics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodoacetamide (DIA) is a thiol-reactive compound that plays a significant role in quantitative proteomics, primarily through the alkylation of cysteine residues. Its applications are pivotal in understanding protein function, identifying drug targets, and elucidating signaling pathways. This document provides detailed application notes and protocols for the use of this compound and its analogs in quantitative proteomics, with a focus on cysteine reactivity profiling and differential alkylation strategies.
Application 1: Quantitative Cysteine Reactivity Profiling
Cysteine reactivity profiling is a powerful chemoproteomic technique used to globally assess the reactivity of cysteine residues within a proteome. This method can reveal changes in protein conformation, identify post-translational modifications, and discover binding sites of covalent inhibitors. Iodoacetamide-alkyne probes are frequently utilized in a method called isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP).
Experimental Workflow: isoTOP-ABPP
The isoTOP-ABPP workflow enables the quantitative comparison of cysteine reactivity between two different biological samples (e.g., control vs. treated).[1][2]
Detailed Protocol: isoTOP-ABPP for Cysteine Reactivity Profiling
This protocol is adapted from established isoTOP-ABPP methodologies.[3][4]
Materials:
-
Cell or tissue lysates
-
Phosphate-buffered saline (PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
"Light" and "Heavy" isotopically labeled TEV-biotin-azide tags
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Streptavidin agarose resin
-
Urea
-
Trypsin
-
TEV protease
-
Formic acid
Procedure:
-
Proteome Preparation:
-
Harvest cells or tissues and lyse in PBS.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Normalize protein concentration for all samples.
-
-
Cysteine Labeling:
-
To 1 mg of proteome, add IA-alkyne probe to a final concentration of 10 µM (for low concentration) or 100 µM (for high concentration) to assess reactivity.[3]
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
To the labeled proteomes, add the following reagents sequentially:
-
"Light" or "Heavy" TEV-biotin-azide tag (final concentration 100 µM).
-
TCEP (final concentration 1 mM).
-
TBTA (final concentration 100 µM).
-
CuSO4 (final concentration 1 mM).
-
-
Incubate for 1 hour at room temperature.
-
-
Protein Precipitation and Solubilization:
-
Precipitate proteins using methanol/chloroform.
-
Resuspend the protein pellet in 6 M urea.
-
-
Sample Combination and Enrichment:
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Add streptavidin agarose resin and incubate for 1.5 hours at room temperature to enrich for biotinylated proteins.
-
-
On-bead Digestion and Elution:
-
Wash the streptavidin beads extensively with urea and then PBS.
-
Resuspend the beads in a solution containing 2 M urea and 2 µg of trypsin.
-
Incubate overnight at 37°C.
-
Wash the beads to remove non-biotinylated peptides.
-
Elute the probe-labeled peptides by incubating with TEV protease overnight at 29°C.
-
-
LC-MS/MS Analysis:
-
Acidify the eluted peptides with formic acid.
-
Analyze the peptides by LC-MS/MS.
-
Quantify the relative abundance of "light" and "heavy" labeled peptides to determine changes in cysteine reactivity.
-
Quantitative Data Presentation
Table 1: Cysteine Residues with Altered Reactivity in Response to H₂O₂ Treatment in P. aeruginosa [5]
| Protein | Gene | Cysteine Residue | Fold Change (H₂O₂/Control) | Function |
| Catalase | katA | Cys378 | 0.45 | Antioxidant enzyme |
| Alkyl hydroperoxide reductase | ahpC | Cys47 | 0.33 | Antioxidant enzyme |
| Glyceraldehyde-3-phosphate dehydrogenase | gapA | Cys150 | 0.52 | Glycolysis |
| Arginine deiminase | arcA | Cys399 | 0.61 | Arginine metabolism |
| Quorum sensing regulator | lasR | Cys79 | 0.58 | Virulence regulation |
Note: A fold change of < 1 indicates that the cysteine is oxidized by H₂O₂, reducing its reactivity with the iodoacetamide probe.
Application 2: Differential Alkylation for Protein Quantification
This method provides a cost-effective alternative to stable isotope labeling for quantifying cysteine-containing proteins. It relies on the differential alkylation of cysteine residues with two different reagents, such as iodoacetamide and acrylamide, which introduce a known mass difference.
Experimental Workflow: Differential Alkylation
Detailed Protocol: Differential Alkylation with Iodoacetamide and Acrylamide
This protocol is based on a strategy for relative protein quantification.[6]
Materials:
-
Protein samples
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Acrylamide (AA)
-
Ammonium bicarbonate
-
Trypsin
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare two aliquots of your protein mixture. One will be the "light" sample (alkylated with IAM), and the other will be the "heavy" sample (alkylated with AA) to be used as an internal standard.
-
-
Reduction:
-
To each sample, add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes.
-
Cool the samples to room temperature.
-
-
Differential Alkylation:
-
To the "light" sample, add iodoacetamide to a final concentration of 55 mM.
-
To the "heavy" sample, add acrylamide to a final concentration of 55 mM.
-
Incubate both samples for 30 minutes at room temperature in the dark.
-
-
Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled samples.
-
Add trypsin at a 1:50 enzyme-to-substrate ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Analyze the peptide mixture by LC-MS/MS.
-
Quantify the relative abundance of proteins by comparing the peak areas of the iodoacetamide- and acrylamide-modified peptides.
-
Application in Drug Development: Target and Off-Target Identification of Covalent Inhibitors
Cysteine reactivity profiling is a powerful tool in drug development for identifying the cellular targets and off-targets of covalent inhibitors. By competing with a cysteine-reactive probe, a covalent compound can reveal its binding sites across the proteome.
Case Study: THZ1, a Covalent CDK7 Inhibitor
THZ1 is a covalent inhibitor that targets a cysteine residue in Cyclin-Dependent Kinase 7 (CDK7).[7] Quantitative proteomics has been used to confirm its on-target activity and identify potential off-targets.
Table 2: Quantitative Proteomic Analysis of THZ1 Target Engagement
| Protein Target | Cysteine Site | THZ1 IC₅₀ (nM) | Notes |
| Primary Target | |||
| CDK7 | Cys312 | 3.2 | Covalent binding to a residue outside the kinase domain.[7][8] |
| Off-Targets | |||
| CDK12 | Cys1039 | ~50 | Also inhibited by THZ1, but at a higher concentration.[7] |
| CDK13 | Cys1017 | ~60 | Similar off-target profile to CDK12. |
| PRKCQ | Cys661 | >1000 | Weakly inhibited by THZ1. |
| GSK3B | Cys14 | >1000 | Weakly inhibited by THZ1. |
Signaling Pathway Analysis: Redox Regulation of EGFR Signaling
Cysteine reactivity profiling can be applied to dissect signaling pathways that are regulated by redox modifications. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a classic example, where reactive oxygen species (ROS) play a crucial role in modulating the activity of key pathway components through cysteine oxidation.[9][10]
In the EGFR pathway, ligand binding not only activates the kinase but also leads to the production of ROS. These ROS can then oxidize specific cysteine residues on EGFR itself (e.g., Cys797), enhancing its kinase activity.[11] Simultaneously, ROS can inactivate protein tyrosine phosphatases (PTPs) like PTP1B by oxidizing their catalytic cysteine, thereby prolonging EGFR signaling.[9] Cysteine reactivity profiling with iodoacetamide-based probes can be used to identify and quantify these redox-sensitive cysteines, providing insights into the dynamic regulation of the pathway.
Conclusion
This compound and its derivatives are indispensable tools in modern quantitative proteomics. The methodologies of cysteine reactivity profiling and differential alkylation provide robust and versatile platforms for addressing a wide range of biological questions, from fundamental protein chemistry to translational drug discovery. The detailed protocols and application examples provided herein serve as a comprehensive resource for researchers aiming to leverage these powerful techniques in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteome-wide quantification and characterization of oxidation-sensitive cysteines in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 9. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diiodoacetamide for Irreversible Inhibition of Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of diiodoacetamide as a potent and irreversible inhibitor of cysteine proteases. This document details its mechanism of action, offers quantitative data for its interaction with key proteases, and provides detailed protocols for its application in research and drug development.
Introduction to this compound
This compound is a sulfhydryl-reactive alkylating agent widely used for the irreversible inhibition of cysteine proteases.[1] Its utility stems from its ability to covalently modify the catalytic cysteine residue within the active site of these enzymes, leading to their inactivation. This property makes it an invaluable tool for studying the physiological and pathological roles of cysteine proteases, as well as for screening and characterizing novel therapeutic agents.
Mechanism of Irreversible Inhibition
The inhibitory action of this compound is a classic example of irreversible enzyme inhibition through covalent modification. The process involves a bimolecular nucleophilic substitution (SN2) reaction. The highly reactive thiol group (-SH) of the catalytic cysteine residue in the protease's active site acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetamide molecule. This results in the displacement of an iodide ion and the formation of a stable thioether bond between the inhibitor and the enzyme.[1] This covalent modification permanently blocks the active site, rendering the enzyme inactive. The optimal pH for this reaction is typically in the neutral to slightly alkaline range (pH 7-8), where the cysteine thiol is more readily deprotonated to the more nucleophilic thiolate anion.[2]
Quantitative Inhibition Data
The efficacy of an irreversible inhibitor is typically quantified by the second-order rate constant (kinact/Ki), which reflects the overall rate of covalent modification. While specific kinetic data for this compound with a wide range of cysteine proteases is not extensively available in the literature, the following table provides key kinetic parameters for the reaction of iodoacetamide (the active alkylating agent) with free cysteine, and for other well-characterized inhibitors with representative cysteine proteases for comparative purposes.
| Target | Inhibitor | Parameter | Value | Reference |
| Free Cysteine | Iodoacetamide | Second-order rate constant | 0.6 M⁻¹s⁻¹ | [3] |
| Papain | Peptidyl Michael Acceptors | k₂/Kᵢ | Varies | [4] |
| Cathepsin B | Compound 1 | kinact/KI | 36.7 ± 13.6 M⁻¹s⁻¹ | [5] |
| Cathepsin B | CA-074 | KI (pH 4.6) | 22 nM | [6] |
| Cathepsin B | CA-074 | KI (pH 7.2) | 1.98 µM | [6] |
| Caspases | zVAD-fmk | Broad Spectrum Inhibition | - | [7] |
Experimental Protocols
General Protocol for Cysteine Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified cysteine protease.
Materials:
-
Purified cysteine protease of interest
-
This compound solution (freshly prepared in an appropriate solvent, e.g., DMSO or water)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM DTT to maintain the active state of the enzyme prior to inhibition)
-
Fluorogenic or chromogenic substrate specific for the protease
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the cysteine protease in the assay buffer. The final concentration should be optimized for the specific assay and substrate.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Inhibition Reaction: In the wells of the microplate, mix the enzyme solution with the different concentrations of this compound. Include a control with no inhibitor. Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow for the inhibition reaction to proceed.
-
Substrate Addition: After the incubation period, add the substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.
-
Data Analysis: Determine the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value. For time-dependent inhibition, plot the natural logarithm of the remaining enzyme activity against time to determine the pseudo-first-order rate constant (kobs). The second-order rate constant can be determined by plotting kobs against the inhibitor concentration.
Protocol for Active Site Labeling in a Proteomic Workflow
This protocol describes the use of this compound to alkylate cysteine residues in a complex protein mixture for proteomic analysis, which can be adapted to identify the targets of this compound.
Materials:
-
Protein extract (e.g., cell lysate)
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
This compound solution (freshly prepared)
-
Quenching solution (e.g., excess DTT)
-
Trypsin (for protein digestion)
-
Mass spectrometer
Procedure:
-
Protein Extraction and Denaturation: Lyse cells and solubilize the protein extract in the denaturing buffer.
-
Reduction: Add DTT to the protein solution to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylation: Add a freshly prepared solution of this compound to a final concentration of 20-50 mM. Incubate for 30-60 minutes at room temperature in the dark.
-
Quenching: Add excess DTT to quench any unreacted this compound.
-
Sample Preparation for Mass Spectrometry: Proceed with buffer exchange, trypsin digestion, and peptide cleanup according to standard proteomics protocols.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the modified cysteine residues.
Application in Signaling Pathway Analysis
This compound can be a valuable tool to investigate the role of specific cysteine proteases in cellular signaling pathways. By irreversibly inhibiting a target protease, researchers can observe the downstream consequences on signaling events.
Caspase-Mediated Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death.[8] Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3), which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. This compound, as a general cysteine protease inhibitor, can block the activity of caspases and thus inhibit apoptosis.[2] This can be used to study the involvement of caspases in a particular cell death process.
References
- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iodoacetamide [bio.net]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for inhibition of papain by peptide Michael acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Redox Proteomics: Label-Free Quantification of Cysteine Dynamics Using Diiodoacetamide Differential Alkylation
Introduction
The reversible oxidation of cysteine residues is a critical post-translational modification that plays a pivotal role in regulating protein function, cellular signaling, and maintaining redox homeostasis. Dysregulation of cysteine oxidation is implicated in a host of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the ability to accurately quantify changes in the redox state of the cysteine proteome is of paramount importance in basic research and drug development.
This application note details a robust and sensitive method for the label-free quantification of cysteine reactivity and oxidation status using diiodoacetamide (DIA) differential alkylation coupled with mass spectrometry. This technique leverages the differential labeling of reduced and oxidized cysteine thiols to provide a quantitative snapshot of the redox landscape within complex biological samples. The described protocols are tailored for researchers, scientists, and drug development professionals seeking to unravel the intricacies of redox signaling and identify novel therapeutic targets.
Principle of the Method
The core principle of this compound differential alkylation lies in the sequential labeling of different cysteine populations within a proteome. In its most common implementation, two samples (e.g., control vs. treated) are processed in parallel. In the first step, reduced, highly reactive cysteine thiols are alkylated with a "light" isotopically labeled iodoacetamide. Subsequently, any reversibly oxidized cysteines are reduced, and the newly formed thiols are then alkylated with a "heavy" isotopically labeled iodoacetamide. The ratio of heavy to light labeled peptides, as determined by mass spectrometry, provides a quantitative measure of the change in oxidation state of specific cysteine residues between the two samples. This approach, often referred to as Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), allows for the precise and unbiased quantification of the redox-sensitive proteome.[1]
Alternatively, a variation of this method can be employed to compare the overall cysteine reactivity between two different biological states. In this setup, one sample is treated with a "light" iodoacetamide and the other with a "heavy" iodoacetamide. The samples are then mixed, processed, and analyzed by mass spectrometry. The resulting peptide ratios reflect the relative abundance of reactive cysteines in the two original samples.
Experimental Workflow
The overall experimental workflow for label-free quantification using this compound differential alkylation is a multi-step process that requires careful execution to ensure accurate and reproducible results. The main stages include sample preparation, differential alkylation, protein digestion, and mass spectrometry analysis, followed by data processing.
Caption: A schematic overview of the this compound differential alkylation workflow.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a this compound differential alkylation experiment.
Materials and Reagents
-
Lysis Buffer: 100 mM Tris-HCl pH 7.5, 4% SDS
-
"Light" Iodoacetamide (IAM): e.g., 12C2H4INO
-
"Heavy" Iodoacetamide (IAM): e.g., 13C2D2H2INO
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine
-
Trypsin: Mass spectrometry grade
-
Ammonium Bicarbonate: 50 mM
-
Solvents: Acetonitrile (ACN), Formic Acid (FA)
Protocol 1: In-Solution Differential Alkylation (SICyLIA Method)
This protocol is adapted from the Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) workflow.[2]
-
Cell Lysis and Initial Alkylation:
-
For each condition (control and treated), wash cell monolayers twice with ice-cold PBS.[2]
-
Lyse the cells directly on the plate by adding lysis buffer containing 55 mM "light" iodoacetamide for the control sample and 55 mM "heavy" iodoacetamide for the treated sample. Note: Iodoacetamide solutions should be prepared fresh and protected from light.[2]
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Precipitation and Quantification:
-
Precipitate the proteins using a methanol/chloroform extraction or acetone precipitation to remove interfering substances.
-
Resuspend the protein pellet in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
-
Reduction and Second Alkylation:
-
To an equal amount of protein from each sample (e.g., 100 µg), add DTT to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool the samples to room temperature.
-
For the control sample (initially labeled with "light" IAM), add "heavy" IAM to a final concentration of 15 mM. For the treated sample (initially labeled with "heavy" IAM), add "light" IAM to a final concentration of 15 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Sample Combination and Protein Digestion:
-
Combine the control and treated samples.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Presentation and Analysis
The output from the mass spectrometer is a list of identified peptides and their corresponding heavy/light ratios. This data can be processed using software such as MaxQuant to identify differentially modified cysteine-containing peptides.[1] The results can be summarized in a table for easy comparison.
Table 1: Representative Quantitative Data for Differentially Oxidized Cysteine Peptides
| Protein | UniProt ID | Peptide Sequence | Cysteine Position | Log2 (Fold Change) | p-value |
| Peroxiredoxin-2 | P32119 | ADVC LPVSAK | 51 | 1.85 | 0.001 |
| Thioredoxin | P10599 | DAFQEC ENVA | 32 | -1.23 | 0.012 |
| EGFR | P00533 | ATC LDNSR | 797 | 2.50 | 0.0005 |
| GAPDH | P04406 | VC TIVMGK | 152 | 0.15 | 0.67 |
This is a representative table with simulated data for illustrative purposes.
Application Example: Redox Regulation of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[3] Its dysregulation is a hallmark of many cancers. Recent studies have shown that the activity of key proteins in this pathway is modulated by the redox state of specific cysteine residues.[4] For instance, the catalytic activity of EGFR itself can be regulated by the oxidation of Cys797 in its active site.[4]
The this compound differential alkylation method can be used to investigate how stimuli, such as growth factors or oxidative stress, impact the redox state of proteins within the EGFR signaling cascade.
Caption: Redox regulation of the EGFR signaling pathway.
Conclusion
Label-free quantification using this compound differential alkylation is a powerful technique for the global and site-specific analysis of cysteine oxidation. The methods described in this application note provide a robust framework for researchers to investigate the role of redox signaling in health and disease. The ability to obtain quantitative data on the redox state of thousands of cysteines simultaneously opens up new avenues for biomarker discovery and the development of novel therapeutics targeting redox-sensitive pathways. Careful experimental design and execution are critical for obtaining high-quality, reproducible data that will advance our understanding of the complex interplay between redox biology and cellular function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SI... [protocols.io]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Post-Translational Modifications using Iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of cysteine residues, such as oxidation, S-nitrosylation, and glutathionylation, play a critical role in regulating protein function and cellular signaling pathways.[1] The thiol group of cysteine is highly reactive, making it susceptible to a variety of modifications that can alter protein structure, activity, and interactions.[1][2][3] The accurate identification and quantification of these modifications are crucial for understanding disease mechanisms and for the development of novel therapeutics.
Iodoacetamide (IAM) is a widely used alkylating agent in proteomics for the irreversible modification of cysteine residues.[4][5][6] By reacting with the thiol group of reduced cysteines, IAM forms a stable carbamidomethyl adduct, preventing the formation of disulfide bonds and allowing for the differential analysis of cysteine redox states.[4][6] This document provides detailed application notes and protocols for the use of iodoacetamide in mass spectrometry-based proteomics workflows to identify and quantify cysteine PTMs.
Key Applications
-
Redox Proteomics: Quantify changes in the oxidation state of cysteine residues in response to cellular stress or signaling events.
-
Site-Specific PTM Identification: Pinpoint the specific cysteine residues that are modified.
-
Quantitative PTM Analysis: Determine the stoichiometry of cysteine modifications using stable isotope labeling techniques.
-
Drug Target Engagement: Assess the binding of cysteine-reactive compounds to their protein targets.
Data Presentation
Table 1: Commonly Used Reagents and their Concentrations in Iodoacetamide-Based Protocols
| Reagent | Purpose | Typical Concentration | Reference |
| Iodoacetamide (IAM) | Alkylation of reduced cysteines | 10 mM - 200 mM | [1][5] |
| Dithiothreitol (DTT) | Reduction of disulfide bonds | 5 mM - 20 mM | [3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reduction of disulfide bonds | 5 mM - 10 mM | |
| N-ethylmaleimide (NEM) | Blocking of free thiols | 50 mM - 100 mM | |
| Urea | Denaturing agent | 6 M - 8 M | |
| Trypsin | Proteolytic digestion | 1:20 - 1:100 (enzyme:protein) |
Table 2: Comparison of Iodoacetamide with other Cysteine Alkylating Agents
| Alkylating Agent | Advantages | Disadvantages | Reference |
| Iodoacetamide (IAM) | Well-characterized, high reactivity, complete alkylation | Can cause off-target alkylation of other residues (e.g., methionine) | [5][7] |
| 2-Chloroacetamide | Reduced off-target alkylation compared to IAM | Can cause significant methionine oxidation | [5] |
| N-ethylmaleimide (NEM) | Commonly used for blocking free thiols | ||
| 4-vinylpyridine | [7] | ||
| Methyl methanethiosulfonate | [7] |
Experimental Protocols
Protocol 1: General Workflow for Redox Proteomics using Differential Alkylation with Iodoacetamide
This protocol describes a general method for identifying and quantifying changes in cysteine oxidation.
Materials:
-
Lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl pH 8.5, protease and phosphatase inhibitors)
-
Iodoacetamide (IAM) solution (100 mM in 100 mM Tris-HCl pH 8.5)
-
Dithiothreitol (DTT) solution (200 mM in 100 mM Tris-HCl pH 8.5)
-
N-ethylmaleimide (NEM) solution (200 mM in 100 mM Tris-HCl pH 8.5)
-
Trypsin solution (0.5 µg/µL in 50 mM acetic acid)
-
Quenching solution (e.g., 200 mM DTT)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer
Procedure:
-
Cell Lysis and Protein Extraction: Lyse cells or tissues in a denaturing lysis buffer containing IAM to alkylate all reduced cysteine residues.
-
Reduction of Reversibly Oxidized Cysteines: Add DTT to the protein lysate to reduce all reversibly oxidized cysteine residues.
-
Alkylation of Newly Reduced Cysteines: Add a second alkylating agent, such as NEM or an isotopically labeled version of IAM, to alkylate the newly exposed thiol groups.
-
Protein Precipitation and Digestion: Precipitate the proteins (e.g., with acetone) to remove interfering substances. Resuspend the protein pellet and digest with trypsin overnight at 37°C.
-
Peptide Desalting: Desalt the resulting peptide mixture using C18 SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptides containing carbamidomethylated (from IAM) and N-ethylmaleimide-modified (or isotopically labeled IAM-modified) cysteines. The ratio of these modifications on a particular cysteine-containing peptide reflects the original oxidation state of that cysteine.
Protocol 2: Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA)
This protocol is adapted from the SICyLIA workflow for quantitative, proteome-scale analysis of cysteine oxidation.[8]
Materials:
-
Light Iodoacetamide (12C2H4INO)
-
Heavy Iodoacetamide (13C2D2H2INO)
-
Lysis buffer (4% SDS, 100 mM Tris-HCl pH 8.5)
-
Dithiothreitol (DTT)
-
N-ethylmaleimide (NEM)
-
Trypsin
-
High-pH reversed-phase fractionation system
-
Mass spectrometer
Procedure:
-
Sample Preparation: Treat two separate cell or tissue samples (e.g., control and treated) with either light or heavy iodoacetamide in lysis buffer to alkylate reduced cysteines.
-
Sample Mixing: Combine equal amounts of protein from the light and heavy labeled samples. A label-swap replicate should be performed for robust quantification.
-
Reduction and Blocking: Treat the mixed sample with DTT to reduce reversibly oxidized thiols, followed by blocking with NEM.
-
Protein Digestion: Digest the proteins with trypsin.
-
Peptide Fractionation: Fractionate the peptides using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.
-
Data Analysis: Calculate cysteine oxidation ratios based on the abundance of light and heavy carbamidomethyl-modified peptide pairs. A decrease in the carbamidomethyl modification indicates an increase in cysteine oxidation.[8]
Visualizations
References
- 1. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Diiodoacetamide over-alkylation of proteins
Welcome to the technical support center for diiodoacetamide (DIA) applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DIA for protein alkylation and to troubleshoot common issues, particularly over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (DIA) in protein chemistry?
This compound is an alkylating agent primarily used to modify cysteine residues in proteins. By reacting with the thiol group (-SH) of cysteine, it forms a stable thioether bond. This modification is crucial for:
-
Preventing Disulfide Bond Reformation: After reducing disulfide bridges (S-S) to free thiols, alkylation with DIA prevents them from re-oxidizing and forming incorrect disulfide bonds.[1]
-
Protein Denaturation and Solubilization: In proteomics workflows, complete denaturation is essential for efficient enzymatic digestion. Alkylation contributes to maintaining the unfolded state of the protein.
-
Quantitative Proteomics: Introducing tags via alkylating agents can be a strategy in certain quantitative mass spectrometry approaches.[2][3]
Q2: What is over-alkylation and which residues are susceptible?
Over-alkylation refers to the non-specific modification of amino acid residues other than cysteine. While DIA is selective for cysteines, under certain conditions, it can react with other nucleophilic sites in a protein.[4] These off-target modifications can interfere with mass spectrometry analysis and alter protein function.
Commonly affected residues include:
-
Methionine: The sulfur atom in the methionine side chain can be alkylated.[5][6][7][8] This is a significant side reaction with iodine-containing alkylating agents.[6]
-
Histidine: The imidazole ring of histidine is susceptible to alkylation.[4]
-
N-terminus: The free α-amino group at the N-terminus of a protein or peptide can be a target for alkylation.[9][10]
-
Aspartic Acid and Glutamic Acid: The carboxyl groups of these acidic residues can also be modified, though this is less common.[4][9]
Q3: How does pH affect the specificity of this compound alkylation?
The pH of the reaction is a critical factor in controlling the specificity of DIA alkylation.
-
Optimal pH for Cysteine Alkylation: The thiol group of cysteine has a pKa of approximately 8.3. For efficient alkylation, the thiol group needs to be in its more nucleophilic thiolate form (S-). Therefore, a pH between 7.0 and 8.5 is generally recommended for specific cysteine modification.[11]
-
Increased Non-specificity at Higher pH: At a pH above 8.5, other nucleophilic groups, such as the amino group of lysine (pKa ~10.5), become deprotonated and more reactive, leading to a higher incidence of off-target modifications.[11]
-
Reduced Reactivity at Lower pH: At acidic pH, the concentration of the reactive thiolate anion is low, which significantly reduces the rate of cysteine alkylation. However, under low pH conditions, methionine can be selectively alkylated.[12][13]
Q4: Can this compound be used for protein cross-linking?
Yes, due to its bifunctional nature (containing two iodine atoms), this compound can potentially act as a cross-linking agent, reacting with two nucleophilic residues in proximity. This can be useful for studying protein structure and protein-protein interactions. However, careful control of reaction conditions is necessary to favor cross-linking over simple alkylation or intramolecular cyclization.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Degree of Non-Specific Alkylation (Over-alkylation) | Reaction pH is too high: A pH above 8.5 increases the reactivity of other nucleophilic residues like lysine.[11] | Optimize the reaction pH to be within the 7.0-8.5 range. Perform a pH titration experiment to find the optimal pH for your specific protein. |
| Excess this compound: A high molar excess of DIA increases the likelihood of reactions with less reactive sites. | Reduce the molar excess of DIA to the protein. A 5- to 10-fold molar excess over the total thiol concentration is a good starting point. | |
| Prolonged Reaction Time: Longer incubation times can lead to the accumulation of off-target modifications.[14] | Decrease the reaction time. Monitor the reaction progress to determine the optimal duration for sufficient cysteine labeling with minimal side reactions. | |
| Elevated Temperature: Higher temperatures can increase the rate of non-specific reactions.[9] | Perform the alkylation reaction at room temperature. Avoid heating unless necessary for specific applications, and if so, optimize the temperature carefully. | |
| Incomplete Cysteine Alkylation | Insufficient this compound: The amount of DIA may not be enough to react with all available cysteine residues. | Ensure the molar concentration of DIA is in sufficient excess of the total concentration of the reducing agent used in the previous step. |
| Degraded this compound: DIA is light-sensitive and can degrade over time, leading to reduced reactivity.[15] | Always prepare fresh solutions of DIA immediately before use and protect them from light. | |
| Reaction pH is too low: An acidic pH protonates the thiol group, making it less nucleophilic and reducing the reaction rate.[13] | Ensure the reaction buffer is maintained at a pH between 7.0 and 8.5. | |
| Insufficient Reaction Time: The incubation time may not be long enough for the reaction to go to completion. | Increase the reaction time, but monitor for the onset of over-alkylation. | |
| Protein Precipitation During Reaction | High Concentration of Organic Solvent: If DIA is dissolved in an organic solvent, a high final concentration in the reaction mixture can cause protein precipitation. | Minimize the amount of organic solvent. If possible, dissolve DIA directly in the reaction buffer. |
| pH-induced Instability: The chosen reaction pH may be outside the stability range of your protein. | Ensure the reaction pH is compatible with your protein's stability. Consider performing a buffer screen. |
Experimental Protocols
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.
Materials:
-
Protein sample (10-100 µg)
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution
-
Alkylation Reagent: 200 mM this compound (DIA) stock solution (freshly prepared in denaturation buffer and protected from light)
-
Quenching Reagent: 200 mM DTT stock solution
-
Ammonium Bicarbonate (AmBic) solution: 50 mM, pH 8.0
Procedure:
-
Protein Solubilization and Denaturation: Resuspend the protein sample in 100 µL of Denaturation Buffer.
-
Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared DIA stock solution to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the excess DIA. Incubate for 15 minutes at room temperature in the dark.
-
Buffer Exchange: Proceed with buffer exchange into a digestion-compatible buffer (e.g., 50 mM AmBic) using a desalting column or spin filter to remove urea and other reagents. The sample is now ready for enzymatic digestion.
Protocol 2: In-Gel Alkylation of Proteins
This protocol is for proteins that have been separated by SDS-PAGE.
Materials:
-
Excised protein band from a Coomassie-stained gel
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (AmBic)
-
Dehydration Solution: 100% Acetonitrile (ACN)
-
Reduction Solution: 10 mM DTT in 100 mM AmBic
-
Alkylation Solution: 55 mM DIA in 100 mM AmBic (freshly prepared and protected from light)
Procedure:
-
Excision and Destaining: Excise the protein band of interest and cut it into small pieces (~1x1 mm). Destain the gel pieces with the Destaining Solution until the Coomassie blue is removed.
-
Dehydration: Dehydrate the gel pieces with 100% ACN and dry them completely in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in the Reduction Solution and incubate for 45 minutes at 56°C.
-
Cooling and Removal of Reduction Solution: Allow the tubes to cool to room temperature and then remove the DTT solution.
-
Alkylation: Add the freshly prepared Alkylation Solution to cover the gel pieces. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Dehydration: Remove the Alkylation Solution and wash the gel pieces with 100 mM AmBic. Dehydrate with 100% ACN and dry completely in a vacuum centrifuge. The gel pieces are now ready for in-gel digestion.
Data Presentation
Table 1: Effect of Reaction Conditions on Alkylation Efficiency and Specificity (Qualitative)
| Parameter | Condition | Effect on Cysteine Alkylation | Effect on Over-alkylation | Recommendation |
| pH | < 7.0 | Decreased | Low, but potential for Met alkylation[12] | Not recommended for general cysteine alkylation. |
| 7.0 - 8.5 | Optimal | Minimal | Recommended range. | |
| > 8.5 | Optimal | Increased (Lys, N-terminus)[11] | Use with caution; may require optimization. | |
| Temperature | Room Temp | Sufficient | Minimal | Recommended. |
| 37°C | Increased Rate | Slightly Increased | Acceptable, but monitor for side reactions. | |
| > 50°C | Significantly Increased Rate | Significantly Increased[9] | Not recommended unless for specific purposes. | |
| [DIA] : [Thiol] | 2:1 to 5:1 | May be incomplete | Low | May be suitable for sensitive proteins. |
| 5:1 to 10:1 | Generally complete | Moderate | Good starting range. | |
| > 20:1 | Complete | High | Not recommended for most applications. | |
| Time | < 30 min | May be incomplete | Low | Monitor for completion. |
| 30 - 60 min | Generally complete | Moderate | Good starting range. | |
| > 60 min | Complete | Increased | Not recommended unless reaction is slow. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Iodoacetamide-alkylated methionine can mimic neutral loss of phosphoric acid from phosphopeptides as exemplified by nano-electrospray ionization quadrupole time-of-flight parent ion scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step away from the iodoacetamide [matrixscience.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 15. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
Navigating the Nuances of Diiodoacetamide: A Technical Guide to Side Reactions
FOR IMMEDIATE RELEASE
Technical Support Center Launch: Addressing Off-Target Reactions of Diiodoacetamide in Proteomics
Researchers and drug development professionals now have a dedicated resource to navigate the complexities of this compound chemistry in their experiments. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of off-target reactions with amino acids other than cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acids, other than cysteine, that react with this compound?
A1: The most commonly reported off-target amino acids for this compound are methionine, histidine, and lysine.[1][2][3][4][5][6] Additionally, reactions have been observed with the peptide N-terminus, aspartic acid, glutamic acid, tyrosine, serine, and threonine, although typically to a lesser extent.[7][8][9][10]
Q2: What is the nature of the side reaction with methionine?
A2: this compound alkylates the sulfur atom of the methionine side chain, forming S-carbamidomethylmethionine (camMet).[1][11] This modification is a significant concern as it can lead to a prominent neutral loss of the modified side chain during collision-induced dissociation in mass spectrometry, which can complicate peptide identification and quantification.[1][12]
Q3: How does this compound react with histidine residues?
A3: this compound can alkylate the imidazole ring of histidine.[2][3][6] This reaction is generally slower than the reaction with cysteine and is influenced by pH.[2][5]
Q4: What is the characteristic side reaction with lysine?
A4: Lysine's primary amine side chain can be di-alkylated by iodoacetamide. This modification results in an adduct with a mass that can mimic the di-glycine remnant from ubiquitinated proteins after tryptic digestion, potentially leading to false-positive identifications in ubiquitination studies.[1][4]
Q5: How can I minimize these side reactions during my experiments?
A5: Minimizing side reactions involves optimizing your experimental protocol. Key parameters to control include:
-
pH: Maintaining a pH between 7.5 and 8.5 favors the specific alkylation of cysteine residues.[5]
-
Reagent Concentration: Using the lowest effective concentration of this compound can reduce off-target modifications. A common starting point is a 2-fold molar excess over the reducing agent.
-
Reaction Time and Temperature: Shorter incubation times and lower temperatures (e.g., room temperature) for the alkylation step can limit the extent of side reactions.
-
Quenching: After the desired incubation time, quenching the reaction with a thiol-containing reagent like DTT or 2-mercaptoethanol will consume excess this compound.
-
Alternative Reagents: In sensitive applications, consider using alternative alkylating agents like chloroacetamide or acrylamide, which may exhibit different side-reaction profiles.[1][7]
Troubleshooting Guide
Issue 1: Poor identification of methionine-containing peptides.
Possible Cause: Alkylation of methionine by this compound leading to neutral loss during MS/MS analysis.[1][12]
Troubleshooting Steps:
-
Modify Search Parameters: Include the variable modification of S-carbamidomethylmethionine (+57.021 Da) on methionine residues in your database search. Also, consider searching for the neutral loss of the modified methionine side chain.
-
Use an Alternative Alkylating Agent: For studies focused on methionine-containing peptides, consider using a non-iodine-containing reagent like acrylamide.[1]
-
Optimize Reaction Conditions: Reduce the concentration of this compound and the incubation time to lessen the extent of methionine modification.
Issue 2: False-positive identification of ubiquitinated peptides.
Possible Cause: Di-alkylation of lysine residues by this compound mimicking the di-glycine remnant of ubiquitin.[4]
Troubleshooting Steps:
-
Use an Alternative Alkylating Agent: Chloroacetamide is reported to produce fewer of these di-glycine-like artifacts compared to this compound.[4]
-
Thorough Data Validation: Carefully inspect the MS/MS spectra of potential ubiquitinated peptides. The fragmentation pattern of a true di-glycine remnant may differ from the di-iodoacetamide adduct.
-
SILAC Experiments: Use stable isotope labeling by amino acids in cell culture (SILAC) to differentiate between true ubiquitination and chemical artifacts.
Quantitative Data Summary
The extent of off-target modifications can vary depending on experimental conditions. The following tables summarize quantitative data from studies comparing this compound with other alkylating agents.
Table 1: Comparison of Off-Target Effects of Iodoacetamide (IAA) and 2-Chloroacetamide (CAA)
| Amino Acid/Modification | Iodoacetamide (IAA) | 2-Chloroacetamide (CAA) | Reference |
| Methionine Oxidation | 2-5% of Met-containing peptides | Up to 40% of Met-containing peptides | [1][2] |
| Off-target Alkylation (N-terminus, D, E, K, S, T, Y) | Higher | Lower | [1][2] |
Table 2: Observed Frequencies of Iodoacetamide-Induced Modifications
| Modification Site | Observed Frequency | Reference |
| Methionine Carbamidomethylation | Can affect up to 80% of Met-containing peptides | [4] |
| Peptide N-terminus | Most frequent off-target site | [7][13] |
| Lysine | Second most frequent off-target site | [7] |
| Glutamic Acid | Third most frequent off-target site | [7] |
| Histidine | Fourth most frequent off-target site | [7] |
Key Experimental Protocols
Protocol 1: Standard In-Solution Protein Reduction and Alkylation
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.
-
Protein Solubilization: Dissolve the protein sample (10-100 µg) in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add iodoacetamide to a final concentration of 15-20 mM (ensure at least a 2-fold molar excess over DTT). Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 5 mM to quench the excess iodoacetamide. Incubate in the dark for 15 minutes.
-
Digestion: Proceed with your standard enzymatic digestion protocol (e.g., with trypsin).
Protocol 2: Detection and Characterization of Adducts by Mass Spectrometry
-
Sample Preparation: Prepare your protein samples using the protocol above. It is advisable to include a control sample that has not been treated with this compound.
-
LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer.
-
Database Searching: Perform a database search with your preferred software (e.g., MaxQuant, Proteome Discoverer).
-
Variable Modifications: Crucially, include the following potential modifications as variable modifications in your search parameters:
-
Carbamidomethyl on Cysteine (fixed modification)
-
Carbamidomethyl on Methionine (+57.021 Da)
-
Carbamidomethyl on Histidine (+57.021 Da)
-
Dicarbamidomethyl on Lysine (+114.043 Da)
-
Carbamidomethyl on peptide N-terminus (+57.021 Da)
-
Oxidation on Methionine (+15.995 Da)
-
-
Data Analysis: Manually inspect the MS/MS spectra of peptides identified with these variable modifications to confirm the site of modification. Compare the abundance of modified peptides between your this compound-treated sample and the control.
Visualizations
References
- 1. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Diiodoacetamide Incubation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing diiodoacetamide incubation time and temperature for effective protein alkylation. Addressing common challenges, this resource offers troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Common Issues in this compound Alkylation
Effectively using this compound for alkylating cysteine residues is crucial for various proteomics workflows. However, challenges such as incomplete alkylation and off-target reactions can arise. This section provides solutions to common problems encountered during the incubation step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Alkylation | - Insufficient Incubation Time: The reaction may not have proceeded to completion. - Low Incubation Temperature: Reaction kinetics are slower at lower temperatures. - Suboptimal pH: The thiol group of cysteine is most reactive at a pH of 8.0-8.5. - Degraded this compound: The reagent can degrade, especially when exposed to light and moisture. | - Increase incubation time. Start with 30 minutes and extend to 60 minutes if necessary. - While room temperature is a common starting point, consider a controlled incubation at 37°C. Avoid excessive heat to minimize side reactions. - Ensure the reaction buffer is within the optimal pH range. - Prepare fresh this compound solutions for each experiment and store the stock reagent in a cool, dark, and dry place. |
| Significant Side Reactions | - Excessive Incubation Temperature: Higher temperatures can increase the rate of off-target alkylation. - Prolonged Incubation Time: Allowing the reaction to proceed for too long can lead to modification of other amino acid residues. - High Concentration of this compound: A large excess of the alkylating agent can drive non-specific reactions. | - Perform alkylation at room temperature. If higher temperatures are necessary, conduct a time-course experiment to find the optimal balance between cysteine alkylation and side reactions. - Optimize the incubation time; for many applications, 30 minutes is sufficient. - Empirically determine the lowest effective concentration of this compound. A 2-fold molar excess over the reducing agent is a good starting point. |
| Low Peptide Identification in Mass Spectrometry | - Over-alkylation: Modification of multiple amino acid residues on a single peptide can alter its fragmentation pattern and hinder identification. - Alkylation of Methionine: Iodine-containing reagents are known to react with methionine, which can lead to a neutral loss during mass spectrometry analysis, complicating peptide identification. | - Reduce the concentration of this compound and shorten the incubation time. - Consider using alternative, non-iodine-containing alkylating agents like acrylamide or chloroacetamide if methionine-containing peptides are of particular interest.[1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of this compound incubation parameters.
Q1: What is the optimal incubation temperature for this compound alkylation?
A1: For most applications, incubation at room temperature (approximately 20-25°C) is recommended as a starting point. This temperature provides a good balance between efficient alkylation of cysteine residues and minimizing off-target reactions.[2] Increasing the temperature, for instance to 37°C, can accelerate the reaction but may also increase the incidence of side reactions with other amino acid residues such as lysine and the N-terminus of peptides. In one study with the related compound iodoacetamide, increasing the temperature to 85°C dramatically increased side reactions.[2] Therefore, any increase in temperature should be carefully evaluated for its impact on specificity.
Q2: How long should I incubate my sample with this compound?
A2: A standard incubation time of 30 minutes in the dark is often sufficient for complete alkylation of cysteine residues.[2] However, the optimal time can depend on the specific protein, the concentration of reactants, and the temperature. If you suspect incomplete alkylation, you can extend the incubation time to 45-60 minutes. It is advisable to perform a time-course experiment (e.g., 15, 30, 45, and 60 minutes) to determine the shortest time required for complete alkylation in your specific experimental setup. One study on protein alkylation kinetics showed that while approximately 70% of alkylation occurred within the first 2 minutes, complete alkylation could take up to 6 hours for some proteins.[3]
Q3: What is the recommended concentration of this compound to use?
A3: The concentration of this compound should be in slight excess of the concentration of the reducing agent used in the previous step (e.g., DTT or TCEP). A common starting point is a final concentration of 1.5 to 2 times the molar concentration of the reducing agent. For example, if you used 10 mM DTT for reduction, you would use 15-20 mM this compound for alkylation. It is important to avoid a large excess of this compound, as this can lead to increased non-specific modifications.
Q4: Can I optimize both incubation time and temperature simultaneously?
A4: It is generally recommended to optimize one parameter at a time. A systematic approach would be to first determine the optimal incubation time at a standard temperature (e.g., room temperature) and then, if necessary, evaluate the effect of varying the temperature for that optimal time. This allows for a clearer understanding of how each parameter affects the outcome of the reaction.
Q5: How can I assess the efficiency of my this compound alkylation?
A5: The efficiency of alkylation can be assessed using mass spectrometry. By searching your data for both modified (alkylated) and unmodified cysteine residues, you can calculate the percentage of alkylation. Incomplete alkylation will be evident from the presence of a significant number of peptides containing unmodified cysteines. A user on a chromatography forum reported observing only ~62% completion of their alkylation reaction under their standard protocol, highlighting the importance of verifying alkylation efficiency.
Experimental Protocols
Below are detailed methodologies for key experiments related to the use and optimization of this compound.
Protocol 1: Standard In-Solution Protein Reduction and Alkylation
-
Protein Solubilization: Dissolve your protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add a freshly prepared solution of this compound to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 5 mM.
-
Downstream Processing: The sample is now ready for buffer exchange, digestion, or other downstream applications.
Protocol 2: Optimization of this compound Incubation Time
-
Prepare Aliquots: Following the reduction step in Protocol 1, divide the sample into several equal aliquots.
-
Time-Course Incubation: Add this compound (20 mM final concentration) to each aliquot and start a timer.
-
Stop the Reaction: At different time points (e.g., 15, 30, 45, 60, and 90 minutes), quench the reaction in one aliquot by adding DTT.
-
Analysis: Process all samples for mass spectrometry analysis.
-
Evaluation: Compare the percentage of alkylated cysteines and the extent of side reactions across the different time points to determine the optimal incubation time.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: A typical experimental workflow for protein sample preparation involving reduction and alkylation with this compound prior to mass spectrometry analysis.
Caption: A logical troubleshooting guide for optimizing this compound incubation conditions based on experimental outcomes.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
How to remove excess Diiodoacetamide after alkylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess diiodoacetamide following the alkylation of protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after the alkylation step?
A1: It is critical to remove or neutralize excess this compound to prevent non-specific, off-target alkylation of other amino acid residues. While this compound preferentially reacts with the thiol groups of cysteine residues, any surplus reagent can modify other residues such as lysine, methionine, histidine, and the N-terminus of proteins.[1][2][3][4][5] This overalkylation can interfere with downstream analyses like mass spectrometry by altering peptide masses and potentially leading to incorrect protein identification or characterization.[4][6]
Q2: What are the common side reactions associated with excess this compound?
A2: Excess this compound can lead to several side reactions, including the carbamidomethylation of amino groups on lysine residues and the N-terminus, as well as the modification of methionine, histidine, aspartate, and glutamate residues.[1][5][7][8] The extent of these off-target modifications increases with higher concentrations of this compound, non-optimal pH, and longer incubation times.[1][4][5]
Q3: What are the primary methods for removing excess this compound?
A3: There are two main strategies for dealing with excess this compound: chemical quenching and physical removal.
-
Chemical Quenching: This involves adding a small molecule containing a thiol group to the reaction mixture. This "quenching agent" reacts with and consumes the excess this compound.
-
Physical Removal: These methods separate the alkylated protein from the smaller this compound molecules.
The most suitable method depends on the specific experimental requirements, including the protein's stability, sample volume, and downstream applications.[9][10]
Q4: Can I proceed directly to enzymatic digestion after quenching the alkylation reaction?
A4: Yes, in many proteomics workflows, the reaction is quenched, and then the sample proceeds to enzymatic digestion.[11][12] However, it is important to consider that the quenching agent and the reacted this compound will still be present in the sample. While often acceptable for mass spectrometry, some applications may require a subsequent cleanup step to remove these small molecules. A study has shown that the choice of quenching method can impact the efficiency of tryptic digestion.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low protein recovery after cleanup | Protein Precipitation Issues: Incomplete precipitation or loss of the protein pellet during supernatant removal.[10] | - For acetone precipitation, ensure the use of at least four volumes of ice-cold acetone and allow sufficient incubation time at -20°C (e.g., 1 hour to overnight).[10] - Be careful when decanting the supernatant to avoid disturbing the often small, whitish protein pellet.[10] |
| Non-specific binding: The protein may be binding to columns or membranes used for cleanup. | - Pre-condition columns according to the manufacturer's protocol. - Consider using low-protein-binding microcentrifuge tubes. | |
| Evidence of off-target alkylation in mass spectrometry data (e.g., modified methionine or lysine) | Incomplete removal of this compound: The cleanup method was not sufficient to remove all excess reagent.[4] | - Increase the concentration of the quenching agent (e.g., DTT, cysteine). - For dialysis, increase the number of buffer changes and the total dialysis time.[10] - For gel filtration, ensure the column size is appropriate for the sample volume to achieve good separation. |
| Suboptimal reaction conditions: The pH or concentration of this compound was too high during alkylation.[1][5] | - Ensure the pH of the reaction buffer is maintained between 7.5 and 8.5 for optimal cysteine alkylation.[1][5] - Use the lowest effective concentration of this compound. A molar concentration at least double that of the reducing agent is often recommended.[1] | |
| Incomplete alkylation of cysteine residues | Insufficient this compound: The amount of alkylating agent was not enough to modify all reduced cysteines. | - Use at least a 10-fold molar excess of this compound to the number of cysteine residues.[5] |
| Degraded this compound: this compound solutions are light-sensitive and have a limited shelf life once prepared.[1][5][12][15] | - Always prepare fresh this compound solutions immediately before use and protect them from light.[1][5][12][15] |
Experimental Protocols
Below are detailed protocols for common methods to remove excess this compound.
Method 1: Chemical Quenching with Dithiothreitol (DTT)
This is a rapid method to inactivate excess this compound directly in the reaction tube.
Protocol:
-
Following the 30-minute alkylation incubation, add Dithiothreitol (DTT) from a stock solution to a final concentration of 5-10 mM.[11][12]
-
Incubate the mixture for 15 minutes at room temperature in the dark.[11][12]
-
The sample is now ready for downstream processing, such as buffer exchange, protein digestion, or another cleanup step.
Summary of Reagent Concentrations for In-Solution Alkylation and Quenching:
| Step | Reagent | Typical Concentration | Incubation Time | Temperature |
| Reduction | DTT | 5 mM | 25-45 min | 56°C |
| Alkylation | This compound | 14 mM | 30 min | Room Temp (in dark) |
| Quenching | DTT | 5 mM (additional) | 15 min | Room Temp (in dark) |
Note: These concentrations are typical starting points and may require optimization for specific proteins and applications.[8][12]
Method 2: Gel Filtration Chromatography (Desalting Column)
This method separates the larger protein from the smaller this compound molecules based on size.
Protocol:
-
Select a desalting spin column with a molecular weight cutoff (MWCO) appropriate for your protein of interest (e.g., a 7K MWCO is suitable for proteins larger than 20 kDa).
-
Equilibrate the column with the desired final buffer according to the manufacturer's instructions. This typically involves centrifuging the column with the buffer to replace the storage solution.
-
Apply the protein sample containing the excess this compound to the center of the column bed.
-
Centrifuge the column as per the manufacturer's protocol. The purified protein will be collected in the eluate, while the this compound remains in the column matrix.
Method 3: Dialysis
Dialysis is a gentle method that involves the diffusion of small molecules across a semi-permeable membrane.
Protocol:
-
Transfer the alkylated protein sample into a dialysis cassette or tubing with an appropriate MWCO (e.g., 10K).
-
Place the sealed dialysis unit into a large beaker containing at least 100 times the sample volume of the desired buffer.
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for 4-24 hours, with at least three buffer changes during this period to ensure efficient removal of the this compound.[10]
Method 4: Acetone Precipitation
This method precipitates the protein, allowing the soluble this compound to be washed away.
Protocol:
-
Chill the required volume of acetone to -20°C.
-
Add at least four volumes of the cold acetone to your protein sample.[10]
-
Vortex briefly and incubate the mixture at -20°C for at least 1 hour to facilitate protein precipitation.[10]
-
Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein.[10]
-
Carefully decant and discard the supernatant which contains the dissolved this compound.
-
Optionally, wash the pellet with a smaller volume of cold acetone to remove any residual contaminants.
-
Allow the protein pellet to air-dry briefly before resuspending it in a suitable buffer for your downstream application.
Visualizations
Caption: Workflow for protein alkylation and subsequent cleanup methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Step away from the iodoacetamide [matrixscience.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
Diiodoacetamide stability and proper storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of diiodoacetamide, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark place. Refrigeration at 4°C is recommended.[1] To prevent degradation from moisture and light, it is advisable to store it with a desiccant and in an amber vial or a container wrapped in aluminum foil.
Q2: How stable is this compound in solution?
This compound is unstable in aqueous solutions and should be prepared fresh immediately before use.[1][2][3] Hydrolysis of the iodoacetamide molecule can occur, reducing its effectiveness as an alkylating agent.
Q3: Can I store stock solutions of this compound?
If you need to prepare a stock solution, it is best to dissolve this compound in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[4]
Q4: What factors can affect the stability of this compound during my experiments?
Several factors can impact the stability and reactivity of this compound:
-
Light: this compound is light-sensitive. All steps involving this compound solutions should be performed in the dark or in amber-colored tubes to prevent photodegradation.[1][2][3]
-
pH: The alkylation reaction is pH-dependent. The optimal pH for the specific alkylation of cysteine residues is between 7.5 and 8.5.[2][5] At higher pH values, the risk of side reactions with other amino acid residues increases.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound in solution. Therefore, it is recommended to perform alkylation reactions at room temperature.[6]
-
Presence of Nucleophiles: Buffers containing nucleophiles (e.g., Tris) can react with this compound, reducing its availability for alkylating your target protein. It is advisable to use non-nucleophilic buffers like phosphate or bicarbonate buffers.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete or no alkylation of cysteine residues. | Degraded this compound solution: The solution was not prepared fresh or was exposed to light. | Always prepare this compound solutions immediately before use and protect them from light.[2] |
| Incorrect pH of the reaction buffer: The pH was too low for efficient alkylation. | Ensure the reaction buffer is at a slightly alkaline pH, ideally between 7.5 and 8.5.[2] | |
| Insufficient amount of this compound: The molar excess of this compound over cysteines was too low. | Use a sufficient molar excess of this compound to ensure complete alkylation. | |
| Non-specific modification of other amino acids (e.g., lysine, histidine). | High pH of the reaction buffer: A pH above 8.5 can promote the reaction of this compound with other nucleophilic amino acid side chains.[2] | Maintain the reaction buffer pH in the optimal range of 7.5-8.5.[5] |
| Excess this compound: A large excess of the reagent can lead to off-target reactions. | Use the minimum effective concentration of this compound required for complete cysteine alkylation. | |
| Precipitation observed upon adding this compound solution. | Low solubility in the reaction buffer: The concentration of this compound exceeds its solubility in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is compatible with your experimental setup and does not cause precipitation of your protein. |
Data Presentation
Summary of Storage Conditions and Stability
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Solid | 4°C | Tightly sealed, protected from light and moisture. | Stable for at least one year.[1] |
| Stock Solution in DMSO | -20°C | Aliquoted, protected from light. | Up to 1 month.[4] |
| -80°C | Aliquoted, protected from light. | Up to 6 months.[4] | |
| Aqueous Solution | Room Temperature | N/A | Unstable, prepare fresh for immediate use.[1][2][3] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile
- Phosphoric acid or Formic acid
- Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Solutions:
- Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[7]
- This compound Stock Solution: Accurately weigh and dissolve this compound in the phosphate buffer to a known concentration (e.g., 1 mg/mL). Prepare this solution immediately before starting the experiment and protect it from light.
3. HPLC Method:
- Column: C18 reverse-phase column.
- Mobile Phase: Isocratic or gradient elution with your prepared mobile phase.
- Flow Rate: Typically 1 mL/min.
- Detection: UV detection at a wavelength where this compound absorbs (e.g., 220 nm).
- Injection Volume: 10-20 µL.
4. Stability Study Procedure:
- Incubate the this compound stock solution at one or more relevant temperatures (e.g., room temperature, 37°C) in the dark.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
- Immediately inject the aliquot onto the HPLC system.
- Record the peak area of the this compound peak at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors influencing this compound.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Iodoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Off-Target Effects of Diiodoacetamide in Proteomics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of diiodoacetamide (IAA) in proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of iodoacetamide in proteomics?
A1: Iodoacetamide is a sulfhydryl-reactive alkylating agent primarily used to block reduced cysteine residues. This process, known as carbamidomethylation, prevents the reformation of disulfide bonds after protein reduction, which is crucial for accurate protein identification and quantification by mass spectrometry.[1][2]
Q2: What are the common off-target amino acid residues modified by iodoacetamide?
A2: Besides cysteine, iodoacetamide can react with other amino acid residues, especially under non-optimal conditions. These off-target modifications can occur on lysine, histidine, methionine, aspartic acid, glutamic acid, and the N-terminus of peptides.[3][4][5][6][7][8] Reactions with tyrosine, serine, and threonine have also been reported, though they are less common.[3][9]
Q3: What factors influence the extent of off-target alkylation by iodoacetamide?
A3: Several factors can influence the specificity of iodoacetamide. The most critical are:
-
pH: Higher pH levels (above 8.5-9) increase the reactivity of other nucleophilic sites, leading to more off-target reactions.[10][11] For instance, lysine and histidine become more susceptible to modification at alkaline pH.[10][12]
-
Concentration of Iodoacetamide: Using an excessive concentration of iodoacetamide increases the likelihood of side reactions.[4][6]
-
Reaction Time: Longer incubation times can lead to the accumulation of off-target modifications.[3][10]
-
Temperature: Elevated temperatures can increase the rate of both the desired and undesired reactions.[1][3]
Q4: Are there any alternatives to iodoacetamide with fewer off-target effects?
A4: Yes, several alternative alkylating agents are available. Chloroacetamide has been suggested to reduce off-target alkylation but can lead to a significant increase in methionine oxidation.[9][13] Acrylamide is another alternative that has shown good results with minimal side reactions in some studies.[3][14] N-ethylmaleimide (NEM) is also used but can have a higher incidence of side reactions with lysine and the N-terminus.[3][15]
Q5: How can I detect off-target modifications in my proteomics data?
A5: Off-target modifications can be identified during the database search of your mass spectrometry data. You will need to include the potential modifications (e.g., carbamidomethylation of lysine, histidine, methionine) as variable modifications in your search parameters. This will allow the search engine to identify peptides carrying these unexpected modifications.
Troubleshooting Guides
Problem: High Levels of Non-Cysteine Alkylation (e.g., on Lysine, Histidine, or N-terminus)
Possible Causes:
-
High pH of the reaction buffer: The pH of the alkylation buffer may be too high, promoting the reactivity of amine and imidazole groups.
-
Excessive iodoacetamide concentration: Using a large molar excess of iodoacetamide can drive non-specific reactions.
-
Prolonged incubation time: Allowing the alkylation reaction to proceed for too long increases the chance of off-target events.
Solutions:
-
Optimize Reaction pH:
-
Optimize Iodoacetamide Concentration:
-
Use the lowest effective concentration of iodoacetamide. A common starting point is a 2 to 4-fold molar excess over the reducing agent (e.g., DTT). Systematically test different concentrations to find the optimal balance between complete cysteine alkylation and minimal off-target effects.[3]
-
-
Control Incubation Time and Temperature:
-
Quench the Reaction:
-
After the desired incubation time, quench the excess iodoacetamide by adding a reducing agent like DTT or 2-mercaptoethanol.[14] This will prevent further reactions.
-
Problem: Incomplete Alkylation of Cysteine Residues
Possible Causes:
-
Insufficient iodoacetamide concentration: The amount of iodoacetamide may be too low to modify all reduced cysteines.
-
Degraded iodoacetamide solution: Iodoacetamide solutions are light-sensitive and can degrade over time, leading to lower effective concentrations.[4]
-
Suboptimal pH: The reaction pH may be too low, reducing the nucleophilicity of the cysteine thiol group.
Solutions:
-
Ensure Sufficient Reagent:
-
Use a sufficient molar excess of iodoacetamide over the reducing agent. A 10-fold excess over the total sulfhydryl groups is a common recommendation.[4]
-
-
Prepare Fresh Solutions:
-
Always prepare iodoacetamide solutions fresh immediately before use and protect them from light.[4]
-
-
Verify Buffer pH:
Problem: High Levels of Methionine Alkylation
Possible Cause:
-
Reaction with iodine-containing reagents: Iodoacetamide can directly react with the thioether side chain of methionine.[10][14] This is a known side reaction that is difficult to completely eliminate.
Solutions:
-
Minimize Reagent Exposure:
-
Use the lowest effective concentration of iodoacetamide and the shortest necessary incubation time to reduce the extent of methionine modification.
-
-
Consider Alternative Reagents:
-
If methionine alkylation is a significant issue for your specific analysis, consider using a non-iodine-containing alkylating agent like acrylamide.[14] However, be aware that other side reactions may be introduced.
-
-
Account for it in Data Analysis:
-
Include carbamidomethylation of methionine as a variable modification in your mass spectrometry search parameters to correctly identify affected peptides.
-
Data Presentation
Table 1: Comparison of Off-Target Alkylation by Different Reagents
| Alkylating Agent | Primary Target | Common Off-Targets | Notes |
| Iodoacetamide (IAA) | Cysteine | Lysine, Histidine, Methionine, N-terminus, Aspartic Acid, Glutamic Acid[3][4][5] | Most commonly used; off-target effects are well-characterized and can be minimized by optimizing reaction conditions. |
| Chloroacetamide (CAA) | Cysteine | Lower off-target alkylation on some residues compared to IAA.[9] | Can cause a significant increase in methionine oxidation.[9][13] |
| Acrylamide (AA) | Cysteine | Generally lower levels of side reactions compared to IAA and NEM.[3][14] | A good alternative when minimizing off-target modifications is critical. |
| N-ethylmaleimide (NEM) | Cysteine | Lysine, N-terminus[3] | Can have a higher incidence of side reactions, particularly with amine groups.[3][15] |
Experimental Protocols
Protocol for Minimizing Off-Target Effects of Iodoacetamide
This protocol is designed to achieve efficient cysteine alkylation while minimizing non-specific modifications.
-
Protein Reduction:
-
Resuspend your protein sample in a buffer containing 50 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0.
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare a fresh solution of iodoacetamide (e.g., 55 mM in the same buffer). Protect the solution from light.
-
Add the iodoacetamide solution to the reduced protein sample to a final concentration of 20 mM (a 2-fold molar excess over DTT).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM to quench the excess iodoacetamide.
-
Incubate for 15 minutes at room temperature.
-
-
Proceed to Digestion:
-
The sample is now ready for enzymatic digestion (e.g., with trypsin).
-
Mandatory Visualizations
Caption: Workflow for minimizing off-target alkylation.
Caption: Iodoacetamide reaction specificity.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceasia.org [scienceasia.org]
- 13. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on Diiodoacetamide alkylation efficiency
Disclaimer: Due to limited specific literature on diiodoacetamide (DIAM), this guide is primarily based on the extensive data available for the closely related and commonly used monofunctional alkylating agent, iodoacetamide (IAM). The principles of pH dependence and reactivity are expected to be similar for both compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for alkylating cysteine residues with this compound?
A1: For effective alkylation of cysteine residues, a slightly alkaline pH range of 7.5 to 8.5 is generally recommended.[1] In this pH range, the thiol group of cysteine is sufficiently deprotonated to its more nucleophilic thiolate form, which readily reacts with the alkylating agent.[1]
Q2: My alkylation efficiency is low. What are the potential causes and how can I troubleshoot this?
A2: Low alkylation efficiency can stem from several factors:
-
Incorrect pH: Ensure your reaction buffer is within the optimal pH 7.5-8.5 range.[1] Alkylation is significantly slower at acidic pH.
-
Insufficient Reagent: A molar excess of the alkylating agent over the reducing agent is necessary to drive the reaction to completion.
-
Reagent Degradation: this compound, like iodoacetamide, is light-sensitive and can hydrolyze in aqueous solutions. Always prepare solutions fresh and protect them from light.
-
Incomplete Reduction: Ensure that all disulfide bonds in your protein have been fully reduced prior to adding the alkylating agent.
Q3: I am observing significant off-target alkylation. How can I increase the specificity for cysteine residues?
A3: Off-target alkylation of other amino acid residues such as lysine, histidine, methionine, aspartate, glutamate, and the N-terminus is a known side reaction, particularly with iodine-containing alkylating agents.[2][3][4][5] To minimize these side reactions:
-
Control the pH: Avoid pH values above 9.0, as higher pH increases the reactivity of other nucleophilic side chains.
-
Limit Excess Reagent: Use the lowest effective concentration of this compound. A large excess can lead to increased non-specific modifications.[5]
-
Control Reaction Time and Temperature: Perform the alkylation at room temperature and for the shortest time necessary for complete cysteine modification. Increased time and temperature can promote side reactions.[6]
-
Quench the Reaction: After the desired incubation time, quench any remaining active alkylating agent by adding a thiol-containing reagent like DTT or 2-mercaptoethanol.[2][7]
Q4: Can this compound react with amino acids other than cysteine?
A4: Yes. While cysteine is the primary target, this compound can react with other nucleophilic amino acid side chains.[2][4][5] The extent of these side reactions is highly dependent on the reaction conditions, especially pH and the concentration of the alkylating agent.[4] Studies on iodoacetamide have shown reactivity with lysine, histidine, methionine, aspartic acid, glutamic acid, and the N-terminal amino group.[2][4][5][7]
Troubleshooting Guides
Issue: Incomplete Alkylation of Cysteine Residues
| Possible Cause | Recommendation |
| Suboptimal pH | Verify the pH of the reaction buffer is between 7.5 and 8.5. |
| Degraded Alkylating Agent | Prepare fresh this compound solution immediately before use and protect it from light. |
| Insufficient Reagent Concentration | Ensure a sufficient molar excess of this compound over the reducing agent used. |
| Incomplete Disulfide Bond Reduction | Increase the concentration of the reducing agent (e.g., DTT or TCEP) or the incubation time and temperature for the reduction step. |
| Precipitation of Reagents | Ensure all reagents are fully dissolved in the reaction buffer. |
Issue: Excessive Off-Target Alkylation
| Possible Cause | Recommendation |
| pH is too High | Lower the pH of the reaction buffer to be within the 7.5-8.5 range. Avoid pH > 9.0. |
| Excess Alkylating Agent | Reduce the concentration of this compound to the minimum required for complete cysteine alkylation.[5] |
| Prolonged Reaction Time | Decrease the incubation time for the alkylation step. |
| High Reaction Temperature | Perform the alkylation at room temperature. Avoid elevated temperatures.[6] |
| Failure to Quench the Reaction | Add a quenching agent such as DTT or cysteine after the alkylation is complete to consume excess this compound.[2][7] |
Experimental Protocols
Standard Protocol for In-Solution Protein Alkylation
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.3).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh stock solution of this compound (e.g., 500 mM in water or buffer). Add the this compound solution to the protein sample to a final concentration of 15-20 mM (ensuring a molar excess over DTT). Incubate in the dark at room temperature for 30-45 minutes.[2][7]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature in the dark.
-
Sample Cleanup: Proceed with buffer exchange, dialysis, or protein precipitation to remove excess reagents prior to downstream applications like mass spectrometry.
Visualizations
Caption: pH-dependent alkylation of cysteine by this compound.
Caption: Troubleshooting workflow for low alkylation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity of Diiodoacetamide and its impact on experiments
Welcome to the technical support center for Diiodoacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a particular focus on its light sensitivity and the potential impact on experimental outcomes. Here you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a chemical reagent commonly used in proteomics and cell biology. Its primary application is as an alkylating agent for cysteine residues in proteins. By covalently modifying the thiol group (-SH) of cysteines, it prevents the formation of disulfide bonds, which is a critical step in protein sample preparation for mass spectrometry analysis.[1][2] This ensures that proteins remain in a reduced state, leading to more consistent and reliable protein identification and quantification.[1] this compound is also utilized as an irreversible inhibitor of cysteine proteases, including deubiquitinating enzymes (DUBs).[3][4][5][6]
Q2: Why is this compound considered light-sensitive?
This compound is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) light.[2][7] The energy from light can cause the carbon-iodine bonds to break, leading to the formation of reactive species and degradation products. This photodegradation can alter the chemical properties and reactivity of the reagent, potentially impacting experimental results. The UV-Visible spectrum of the related compound, iodoacetamide, shows a broad absorption peak in the range of 230-260 nm, indicating its sensitivity to UV light.[8]
Q3: What are the known degradation products of this compound upon light exposure?
While detailed studies on the specific photodegradation byproducts of this compound under ambient laboratory light are limited, it is known that exposure to UV light can lead to the formation of iodide ions and other iodine-containing species. The breakdown of the molecule compromises its ability to effectively alkylate cysteine residues.
Q4: How should this compound be stored and handled to minimize light-induced degradation?
To maintain its stability and reactivity, this compound should be stored in a cool, dark, and dry place. It is often supplied in amber vials to provide protection from light.[2] When preparing solutions, it is crucial to do so immediately before use and to protect the solution from light by using amber tubes or by wrapping the container in aluminum foil.[1][2][7] Alkylation steps in experimental protocols should also be performed in the dark.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, with a focus on problems related to its light sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or inconsistent cysteine alkylation in mass spectrometry. | Degradation of this compound due to light exposure, leading to a lower effective concentration of the active reagent. | Prepare this compound solutions fresh for each experiment. Protect the stock powder and solutions from light at all times by using amber vials or aluminum foil. Perform the alkylation step in the dark.[1][2][7] |
| Insufficient amount of this compound. | Use at least a 10-fold molar excess of this compound over the reducing agent used to reduce disulfide bonds.[2] | |
| Incorrect pH of the reaction buffer. | Maintain the pH of the reaction buffer between 7.5 and 9.0 for optimal and specific alkylation of cysteine residues.[1][2] | |
| Unexpected mass shifts or artifacts in mass spectrometry results. | Off-target alkylation of other amino acid residues (e.g., methionine, lysine, histidine) by this compound or its degradation products.[1][9][10] | Minimize light exposure to reduce the formation of reactive degradation byproducts. Use the recommended pH range (7.5-9.0) to enhance specificity for cysteine.[1][2] Consider using a lower concentration of this compound or a shorter incubation time. |
| A specific artifact observed is a mass loss of 48 Da, which can be attributed to the fragmentation of a methionine residue that has been derivatized by iodoacetamide.[9][10] | Be aware of this potential artifact during data analysis. If methionine modification is a concern, consider alternative, non-iodine-containing alkylating agents.[1] | |
| An adduct on lysine residues that mimics the diglycine remnant of ubiquitination (+114.04 Da) has been reported with iodoacetamide.[11][12] | To avoid false positives in ubiquitination studies, consider using alternative alkylating agents like chloroacetamide or perform control experiments to distinguish between true ubiquitination and this artifact.[12] | |
| Variable results in enzyme inhibition assays. | The concentration of active this compound may vary between experiments due to different levels of light exposure and degradation. | Strictly control light exposure during the preparation and use of this compound solutions. Prepare a fresh solution for each set of experiments to ensure consistent inhibitor concentration. |
| High background fluorescence in assays using fluorescently labeled this compound analogs. | Potential formation of fluorescent degradation products upon light exposure. | Protect the fluorescent this compound analog from light at all stages of the experiment, including storage, solution preparation, and incubation. Run appropriate controls (e.g., reagent alone exposed to light) to assess background fluorescence. |
Experimental Protocols
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol describes the reduction and alkylation of cysteine residues in a protein solution prior to enzymatic digestion for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound (powder)
-
Ammonium bicarbonate solution (50 mM, pH 8.0)
-
Light-blocking microcentrifuge tubes (e.g., amber tubes)
Procedure:
-
Reduction: To the protein solution, add the reducing agent (e.g., DTT to a final concentration of 10 mM). Incubate at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Alkylation: Immediately before use, prepare a fresh stock solution of this compound (e.g., 200 mM in 50 mM ammonium bicarbonate). This step must be performed in the dark.
-
Add the this compound solution to the reduced protein sample to a final concentration of 20-25 mM.
-
Incubate the reaction for 30 minutes at room temperature in complete darkness .[1]
-
Quenching: Quench the excess this compound by adding DTT to a final concentration of 10 mM and incubate for 15 minutes in the dark.
-
The protein sample is now ready for buffer exchange or direct enzymatic digestion.
Protocol 2: In-Gel Alkylation of Proteins for Mass Spectrometry
This protocol is for the alkylation of proteins that have been separated by SDS-PAGE.
Materials:
-
Coomassie-stained gel band containing the protein of interest
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Reducing solution (10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation solution (55 mM this compound in 50 mM ammonium bicarbonate)
-
Acetonitrile
-
Light-blocking microcentrifuge tubes
Procedure:
-
Excise the protein band from the gel and cut it into small pieces (approximately 1x1 mm).
-
Destain the gel pieces with the destaining solution until the Coomassie blue is removed.
-
Dehydrate the gel pieces with acetonitrile and dry them completely in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in the reducing solution and incubate at 56°C for 45 minutes.
-
Cool the tubes to room temperature and remove the DTT solution.
-
Alkylation: Immediately add the freshly prepared alkylation solution to the gel pieces. Ensure the solution and the subsequent incubation are protected from light.
-
Incubate for 30 minutes at room temperature in the dark .[1]
-
Remove the alkylation solution and wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with acetonitrile.
-
The gel pieces are now ready for in-gel digestion.
Visualizations
Signaling and Workflow Diagrams
Caption: Workflow for protein alkylation using this compound.
Caption: The Ubiquitin-Proteasome System and inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting deubiquitinating enzymes and ubiquitin pathway modulators to enhance host defense against bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide analysis of cysteine oxidation using Stable Isotope Cysteine Labelling with Iodoacetamide (SI... [protocols.io]
- 8. Iodoacetamide [webbook.nist.gov]
- 9. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Protein Modification: Diiodoacetamide vs. N-ethylmaleimide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein chemistry, the selective modification of amino acid residues is a cornerstone for elucidating protein structure, function, and for the development of novel therapeutics. Cysteine, with its reactive sulfhydryl group, is a frequent target for such modifications. This guide provides a detailed, objective comparison of two commonly utilized alkylating agents for cysteine modification: Diiodoacetamide and N-ethylmaleimide (NEM).
Introduction to the Reagents
This compound , a haloacetamide, is a reagent used for the alkylation of free sulfhydryl groups. Due to a lack of extensive direct comparative studies between this compound and N-ethylmaleimide, this guide will utilize data from its close and well-studied analog, iodoacetamide (IAM) , to infer the properties and performance of this compound. This inference is based on the shared reactive iodoacetyl functional group. This compound's two iodine atoms may potentially allow for crosslinking or other unique reactivity, a factor to consider in experimental design. Like other haloacetamides, it reacts with nucleophiles, primarily the thiolate anion of cysteine, through a bimolecular nucleophilic substitution (SN2) reaction.
N-ethylmaleimide (NEM) is an α,β-unsaturated carbonyl compound that reacts with sulfhydryl groups via a Michael addition reaction[1][2]. It is a widely used reagent in biochemistry and proteomics for irreversibly blocking cysteine residues[1][3]. Its reactivity is influenced by pH, with optimal specificity for thiols generally observed between pH 6.5 and 7.5[4].
Quantitative Performance Comparison
The following table summarizes the key characteristics and performance metrics of this compound (drawing inferences from Iodoacetamide) and N-ethylmaleimide based on available data.
| Feature | This compound (inferred from Iodoacetamide) | N-ethylmaleimide (NEM) |
| Target Residue | Primarily Cysteine[3]. | Primarily Cysteine[1][4]. |
| Reaction Mechanism | SN2 Nucleophilic Substitution[5]. | Michael Addition[1][2][5]. |
| Reaction pH | Optimal around pH 8-9[6]. | Optimal for thiol specificity at pH 6.5-7.5[4]. |
| Reactivity | Generally less reactive than NEM. | Generally more reactive than iodoacetamide[5]. |
| Specificity | Can react with other nucleophilic residues at higher pH or with prolonged incubation. | Highly specific for thiols at pH 6.5-7.5. Reactivity with amines (e.g., Lysine, N-terminus) increases at pH > 7.5[4]. |
| Off-Target Residues | Lysine, Histidine, Methionine, Aspartate, Glutamate, Tyrosine, Serine, and N-terminal amino groups[7]. | Lysine, Histidine, and N-terminal amino groups, particularly at pH > 7.5[2][4][8]. |
| Adduct Stability | Forms a stable, irreversible thioether bond. | Forms a stable, generally irreversible thioether bond. |
| Common Applications | Blocking free cysteines in proteomics, peptide mapping, inhibitor of cysteine proteases[3]. | Blocking free thiols, studying functional role of cysteines, inhibitor of deubiquitinases and de-sumoylating enzymes[1][9]. |
Experimental Protocols
Detailed methodologies for protein modification using both reagents are provided below. These protocols are general guidelines and may require optimization for specific proteins and applications.
Protocol 1: Protein Modification with this compound (based on Iodoacetamide protocols)
This protocol is adapted from standard procedures for iodoacetamide alkylation.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0-8.5)
-
Reducing agent (e.g., 1 M Dithiothreitol (DTT) or TCEP)
-
This compound solution (prepare fresh, e.g., 500 mM in water or buffer, protected from light)
-
Quenching reagent (e.g., 1 M DTT or 2-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Reduction of Disulfide Bonds:
-
To your protein solution, add the reducing agent to a final concentration of 5-10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of protein solution for a final concentration of 10 mM).
-
Incubate at 56-60°C for 30-60 minutes[10].
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add the freshly prepared this compound solution to a final concentration of 15-20 mM (e.g., add 40 µL of 500 mM this compound to the 1 mL reaction for a final concentration of ~20 mM).
-
Incubate in the dark at room temperature for 30-45 minutes[10].
-
-
Quenching:
-
To quench the unreacted this compound, add a reducing agent, such as DTT, to a final concentration of 20-25 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove excess this compound and other reagents by dialysis against a suitable buffer or by using a desalting column.
-
Protocol 2: Protein Modification with N-ethylmaleimide (NEM)
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)[4].
-
N-ethylmaleimide (NEM) solution (prepare fresh, e.g., 100-200 mM in ultrapure water or a compatible solvent like DMSO or ethanol)[4][9].
-
Desalting column or dialysis equipment.
Procedure:
-
Preparation of Reagents:
-
Alkylation:
-
Dissolve the protein to be modified in the reaction buffer at a concentration of 1-10 mg/mL[4].
-
Add a minimum of a 10-fold molar excess of NEM over the concentration of sulfhydryl groups to be modified[4].
-
Incubate for 2 hours at room temperature[4]. To improve specificity and minimize off-target reactions, consider reducing the reaction time to less than 5 minutes and the NEM concentration to below 10 mM at a pH below neutral[8].
-
-
Removal of Excess Reagent:
-
Remove excess NEM by dialysis or by using a desalting column[4].
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Conclusion
Both this compound (as inferred from iodoacetamide) and N-ethylmaleimide are effective reagents for the alkylation of cysteine residues in proteins. The choice between them depends on the specific requirements of the experiment.
-
N-ethylmaleimide is generally the more reactive and, under controlled pH conditions (6.5-7.5), more specific reagent for targeting cysteine residues. Its rapid reaction kinetics can be advantageous, but care must be taken to avoid off-target reactions with amines at higher pH.
-
This compound (and iodoacetamide) offers an alternative, albeit generally slower, method for cysteine alkylation. Its optimal reactivity at a slightly higher pH range (8-9) may be a consideration for certain proteins. However, researchers must be mindful of the increased potential for off-target modifications of other nucleophilic amino acid residues under these conditions. The presence of two iodine atoms in this compound could also potentially be exploited for crosslinking studies, a feature not offered by NEM or iodoacetamide.
Ultimately, the selection of the appropriate reagent requires careful consideration of the protein's properties, the desired specificity of the modification, and the downstream analytical methods. It is always recommended to perform pilot experiments to optimize reaction conditions for any new protein of interest.
References
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-ethylmaleimide handling - Protein and Proteomics [protocol-online.org]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Chloroacetamide as a Viable Alternative to Iodoacetamide in Proteomics: A Comparative Guide
In the field of proteomics, the reduction and alkylation of cysteine residues are fundamental steps to ensure reproducible and accurate protein identification and quantification by mass spectrometry.[1][2] For decades, iodoacetamide (IAA) has been the reagent of choice for this purpose. However, its propensity for off-target reactions has led researchers to seek alternatives.[3] This guide provides a comprehensive comparison of chloroacetamide (CAA) and iodoacetamide, offering experimental data and protocols to assist researchers in making an informed decision for their proteomics workflow.
Performance Comparison: Chloroacetamide vs. Iodoacetamide
A systematic evaluation of alkylating agents reveals significant differences in their performance, particularly concerning peptide identification rates and the prevalence of side reactions.[3] While both chloroacetamide and iodoacetamide effectively alkylate cysteine residues, their impact on the final proteomic output can vary substantially.
Key Performance Metrics:
| Performance Metric | Chloroacetamide (CAA) | Iodoacetamide (IAA) | Key Findings |
| Peptide Identification | Generally results in a higher number of identified peptides and peptide-spectral matches (PSMs).[4][5] | Often results in lower peptide identification efficiencies.[3] | Studies have shown that CAA can outperform IAA in terms of the total number of identified peptides.[4][5] For instance, one study found that for in-solution digests, the combination of β-mercaptoethanol (BME) as a reducing agent and CAA for alkylation resulted in the highest efficiency of peptide identification.[3] |
| Alkylation Efficiency | Excellent alkylation efficiencies, often exceeding 98%.[3] | Excellent alkylation efficiencies, also often exceeding 98%.[3] | Both reagents are highly effective at alkylating cysteine residues when used under appropriate conditions.[3] |
| Off-Target Reactions | Fewer off-target alkylation events compared to IAA.[6][7] Modifications are most frequently observed at the peptide N-terminus, serine, threonine, and glutamic acid.[3] | Prone to a variety of side reactions, including significant off-target alkylation.[3] The highest occurrence of alkylation is found at the peptide N-terminus, followed by lysine, glutamic acid, and histidine residues.[3] | Iodine-containing reagents like IAA are associated with a greater number of non-specifically modified peptides.[3] |
| Methionine Modification | Significantly increases methionine oxidation, with rates up to 40% of all methionine-containing peptides.[6][7] | Lower rates of methionine oxidation (2-5%).[6][7] However, can cause carbamidomethylation of methionine, affecting up to 80% of methionine-containing peptides.[4][5] | The choice between CAA and IAA may depend on the specific interest in methionine-containing peptides. The adverse impact of CAA on methionine oxidation is a critical consideration.[6][7] |
| Tryptophan Modification | Can lead to an increase in mono- and di-oxidized tryptophan.[6][7] | Lower incidence of tryptophan oxidation compared to CAA.[6][7] | Another point of consideration for studies focusing on specific post-translational modifications. |
Experimental Protocols
The following are generalized in-solution and in-gel digestion protocols for cysteine alkylation using either chloroacetamide or iodoacetamide. It is crucial to optimize these protocols for specific sample types and experimental goals.
In-Solution Alkylation Protocol
This method is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.[1]
Reagents:
-
Reduction Buffer: 6-8 M Urea in 100 mM Tris-HCl, pH 8.3 or 100 mM Ammonium Bicarbonate.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation Reagent: 500 mM Chloroacetamide (CAA) or Iodoacetamide (IAA) in water (prepare fresh, light-sensitive).[8]
-
Quenching Reagent: 500 mM DTT.
Procedure:
-
Protein Solubilization: Dissolve the protein sample in the reduction buffer.
-
Reduction: Add the reducing agent to a final concentration of 5 mM. Incubate at 56°C for 25-45 minutes.[8] Avoid temperatures above 60°C to prevent carbamylation.[8]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the alkylation reagent (CAA or IAA) to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark.[8]
-
Quenching: Add the quenching reagent to a final concentration of 5 mM to consume any unreacted alkylating agent. Incubate for 15 minutes at room temperature in the dark.[8]
-
Digestion: Proceed with enzymatic digestion (e.g., with trypsin) according to standard protocols.
In-Gel Alkylation Protocol
This method is used for proteins that have been separated by gel electrophoresis.[1]
Reagents:
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate.
-
Reduction Solution: 10 mM DTT in 100 mM Ammonium Bicarbonate.
-
Alkylation Solution: 55 mM CAA or IAA in 100 mM Ammonium Bicarbonate.
-
Wash Solution: 50 mM Ammonium Bicarbonate.
Procedure:
-
Excision: Excise the protein band of interest from the gel and cut it into small pieces (~1x1 mm).[1]
-
Destaining: Destain the gel pieces with the destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces with 100% ACN and dry them in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in the reduction solution and incubate for 30-60 minutes at 56°C.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Remove the reduction solution and add the alkylation solution. Incubate for 20-30 minutes at room temperature in the dark.[1]
-
Washing: Remove the alkylation solution and wash the gel pieces with the wash solution, followed by dehydration with 100% ACN.
-
Digestion: Proceed with in-gel enzymatic digestion.
Visualizing the Proteomics Workflow
The following diagram illustrates the key steps in a typical bottom-up proteomics workflow, highlighting the reduction and alkylation stages where chloroacetamide or iodoacetamide would be used.
Caption: A typical bottom-up proteomics workflow.
Conclusion
Chloroacetamide presents itself as a strong alternative to the traditionally used iodoacetamide for cysteine alkylation in proteomics. Its primary advantage lies in producing a higher number of peptide identifications and fewer off-target modifications.[4][5] However, the significant increase in methionine oxidation associated with chloroacetamide is a critical factor that researchers must consider, especially in studies where the oxidation state of methionine is of biological interest.[6][7] The choice between these two reagents should be guided by the specific goals of the proteomic experiment. For general protein identification and quantification where methionine oxidation is not a primary concern, chloroacetamide may offer superior performance. In contrast, iodoacetamide might be preferred when minimizing methionine oxidation is crucial, despite its higher propensity for other side reactions. Careful optimization of reaction conditions is paramount for both reagents to achieve the best possible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 7. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Comparative Guide: Iodoacetamide vs. Acrylamide for Cysteine Alkylation in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the field of proteomics, the alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds following their reduction. This ensures proteins are fully denatured and amenable to enzymatic digestion, leading to more comprehensive protein identification and characterization by mass spectrometry. Iodoacetamide (IAA) has traditionally been the reagent of choice for this purpose. However, acrylamide (AA) has emerged as a viable and, in some cases, advantageous alternative. This guide provides an objective comparison of iodoacetamide and acrylamide for cysteine alkylation, supported by experimental data and detailed methodologies to inform reagent selection for specific research applications.
At a Glance: Key Performance Differences
While both iodoacetamide and acrylamide effectively alkylate cysteine residues, they exhibit notable differences in reactivity, specificity, and propensity for side reactions. Iodoacetamide is a highly reactive haloacetamide that provides rapid and complete alkylation but is also known for its off-target reactions. Acrylamide, a vinyl derivative, offers a more specific modification of cysteine residues with fewer documented side reactions, making it an attractive alternative for certain applications.
Quantitative Performance Comparison
The following table summarizes key performance metrics for iodoacetamide and acrylamide based on published experimental data.
| Feature | Iodoacetamide (IAA) | Acrylamide (AA) | References |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | [1][2] |
| Reaction Type | SN2 Nucleophilic Substitution | Michael Addition | [1] |
| Alkylation Efficiency | High, reaction goes to completion under standard conditions. | High, comparable to iodoacetamide under optimized conditions. | [3][4] |
| Reaction Speed | Fast (typically 15-30 minutes at room temperature). | Generally slower than iodoacetamide. | [1][3] |
| Common Side Reactions | Alkylation of methionine, lysine, histidine, and peptide N-termini. | Alkylation of peptide N-termini (less frequent than with N-ethylmaleimide). | [3][5][6][7] |
| Impact on Methionine | Significant alkylation of methionine, leading to a neutral loss in MS/MS, which can complicate data analysis. | Minimal to no alkylation of methionine, resulting in cleaner spectra for methionine-containing peptides. | [5][7] |
| Use in Quantitative Proteomics | Widely used, including in a novel strategy comparing its mass to acrylamide. | Used with deuterated forms for isotopic labeling and in differential labeling with iodoacetamide. | [4][8][9][10][11][12] |
| Cost-Effectiveness | Generally inexpensive. | Very inexpensive. | [8][9] |
Signaling Pathways and Experimental Workflows
Cysteine Alkylation Signaling Pathway
The fundamental chemical reactions for the alkylation of cysteine residues by iodoacetamide and acrylamide are distinct. Iodoacetamide reacts via an SN2 nucleophilic substitution, while acrylamide undergoes a Michael addition.
Caption: Mechanisms of cysteine alkylation by iodoacetamide and acrylamide.
Standard Proteomics Workflow: Reduction and Alkylation
A typical bottom-up proteomics workflow involves the reduction of disulfide bonds followed by alkylation of the resulting free thiols prior to enzymatic digestion.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. Iodoacetamide, Alkylating agent (CAS 144-48-9) | Abcam [abcam.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Step away from the iodoacetamide [matrixscience.com]
- 8. Acrylamide--a cysteine alkylating reagent for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acrylamide—A Cysteine Alkylating Reagent for Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of acrylamide labeled serum proteins by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Thiol Landscape: A Comparative Guide to Protein Alkylation with Diiodoacetamide and Other Reagents
For researchers, scientists, and drug development professionals engaged in proteomics and protein characterization, the complete and specific alkylation of cysteine residues is a cornerstone of reliable and reproducible results. Incomplete alkylation can lead to the confounding reformation of disulfide bonds, interfering with enzymatic digestion and subsequent analysis by mass spectrometry. This guide provides an objective comparison of diiodoacetamide and other commonly used alkylating agents, supported by experimental data and detailed protocols to inform the selection of the most appropriate reagent for your research needs.
The primary goal of protein alkylation in proteomics is to irreversibly block the thiol groups of cysteine residues after the reduction of disulfide bonds. This "capping" prevents re-oxidation and ensures that proteins are in a linearized state, which is optimal for enzymatic digestion and subsequent peptide analysis. The choice of alkylating agent can significantly influence the efficiency of this process and the potential for off-target modifications.
Performance Comparison of Common Alkylating Agents
While iodoacetamide (IAA) has traditionally been the most prevalent choice for cysteine alkylation, a variety of reagents are available, each with distinct chemical properties, reactivity, and potential for side reactions. This compound, a bifunctional analogue of iodoacetamide, presents unique characteristics that can be advantageous for specific applications.
| Feature | This compound | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) | Chloroacetamide (CAA) | Acrylamide |
| Primary Target | Cysteine residues | Cysteine residues | Cysteine residues | Cysteine residues | Cysteine residues |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution | Michael Addition |
| Reactivity | High (expected) | High[1] | High[2][3] | Lower than IAA[1] | High |
| Specificity | Can cross-link proximal thiols | Good, but off-target reactions can occur[4][5] | High for thiols at neutral pH | Higher than IAA | Good |
| Common Off-Targets | Lys, His, Met, N-terminus (expected) | Lys, His, Met, Asp, Glu, Tyr, N-terminus[1][4][5] | Primary amines at pH > 7.5[2] | Fewer than IAA[3] | Minimal |
| Key Advantage | Potential for intra- or inter-protein cross-linking | Well-established protocols and extensive literature | Rapid reaction kinetics[2][3] | Reduced off-target alkylation compared to IAA[3] | Cost-effective and high labeling efficiency[6] |
| Key Disadvantage | Limited proteomics literature, potential for complex products | Prone to over-alkylation and side reactions[4][5] | Can lead to a higher number of side reactions on N-termini and lysine[7] | Can cause significant methionine oxidation[3] | Slower reaction rate than IAA |
| Mass Shift (Da) | 281.86 (cross-link) / 141.93 (single alkylation) | 57.02 | 125.05 | 57.02 | 71.04 |
Experimental Protocols
Accurate and efficient protein alkylation is highly dependent on the experimental conditions. Below are detailed protocols for in-solution and in-gel protein alkylation.
In-Solution Alkylation Protocol
This protocol is a standard procedure for preparing protein samples for bottom-up proteomic analysis.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.5).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating agent. For iodoacetamide, a final concentration of 20 mM is common. For other agents, the concentration may need to be optimized. The reaction should be performed in the dark to prevent the degradation of light-sensitive reagents like iodoacetamide.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching:
-
Quench the excess alkylating agent by adding DTT to a final concentration of 5 mM and incubate for 15 minutes. This step is crucial to prevent the alkylation of the proteolytic enzyme.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., urea to < 2 M) to ensure optimal enzyme activity.
-
Proceed with enzymatic digestion (e.g., with trypsin).
-
In-Gel Alkylation Protocol
This protocol is used for proteins that have been separated by gel electrophoresis.
-
Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the gel pieces are colorless.
-
-
Reduction:
-
Dehydrate the gel pieces with 100% ACN and dry them in a vacuum centrifuge.
-
Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate and incubate for 45 minutes at 56°C.
-
-
Alkylation:
-
Cool the samples to room temperature and remove the DTT solution.
-
Add a 55 mM solution of the alkylating agent (e.g., iodoacetamide) in 100 mM ammonium bicarbonate, ensuring the gel pieces are fully submerged.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Digestion:
-
Remove the alkylating agent solution and wash the gel pieces with 100 mM ammonium bicarbonate.
-
Dehydrate the gel pieces with 100% ACN and dry them completely in a vacuum centrifuge.
-
The gel pieces are now ready for in-gel enzymatic digestion.
-
Mandatory Visualizations
To better illustrate the experimental process and the underlying chemical reactions, the following diagrams are provided.
Caption: A typical bottom-up proteomics workflow.
Caption: this compound cross-linking reaction with cysteine residues.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkylating Agents for Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals seeking to optimize their proteomic workflows, the choice of alkylating agent is a critical decision that can significantly impact the quality and accuracy of mass spectrometry results. This guide provides an objective comparison of commonly used alkylating agents, supported by experimental data, to facilitate an informed selection process.
The primary role of alkylation in proteomics is to irreversibly block the thiol groups of cysteine residues after reduction of disulfide bonds.[1] This step is crucial for preventing the reformation of these bonds, which would otherwise interfere with enzymatic digestion and subsequent mass spectrometric analysis, ultimately affecting protein identification and quantification.[2][3] This guide focuses on a quantitative comparison of four widely used alkylating agents: Iodoacetamide (IAA), N-ethylmaleimide (NEM), Chloroacetamide (CAA), and Acrylamide (AA).
Quantitative Performance Comparison
The selection of an alkylating agent can influence the number of identified peptides, the completeness of cysteine alkylation, and the prevalence of off-target modifications. The following table summarizes quantitative data from comparative studies. It is important to note that direct comparison of absolute numbers across different studies can be challenging due to variations in experimental conditions.
| Alkylating Agent | Identified Peptides with Alkylated Cysteine | Incomplete Cysteine Alkylation | Off-Target Reactions (Side Reactions) | Key Considerations |
| Iodoacetamide (IAA) | High | Low | Can cause side reactions at the peptide N-terminus, and on lysine and aspartic acid residues.[4] Has been shown to increase the rate of methionine-to-isothreonine conversion and cause carbamidomethylation of methionine.[5] | The most commonly used and well-documented agent, often yielding the highest number of peptides with alkylated cysteine.[4][6] However, it is light-sensitive.[2] |
| N-ethylmaleimide (NEM) | Lower than IAA | Higher than IAA | Can result in a significant number of peptides with alkylated lysine.[4] The reaction is faster and less pH-dependent than with iodo-derivatives.[7] | May lead to fewer identified peptides due to more side reactions compared to IAA.[4] |
| Chloroacetamide (CAA) | Comparable to IAA | Low | Reduces the level of off-target alkylation compared to IAA, but significantly increases methionine oxidation (up to 40% of Met-containing peptides).[6][8][9] | A potential alternative to IAA for reducing off-target alkylation, but the high rate of methionine oxidation is a major drawback.[6] |
| Acrylamide (AA) | Lower than IAA | Higher than IAA | Leads to a high number of alkylated N-termini.[4] | Generally shows lower performance in terms of peptide identification and completeness of alkylation compared to IAA.[4] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for reproducible and reliable results in mass spectrometry. Below are generalized in-solution and in-gel alkylation protocols, primarily based on the widely used iodoacetamide.
In-Solution Alkylation Protocol
This method is commonly used for protein mixtures in solution, such as cell lysates or purified protein samples.[1][2]
Materials:
-
Protein sample (10-100 µg)
-
Urea
-
Tris-HCl
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (AmBic)
-
HPLC-grade water
Procedure:
-
Protein Solubilization & Denaturation: Dissolve the protein sample in a buffer containing urea and Tris-HCl.
-
Reduction: Add DTT or TCEP to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce the disulfide bonds.[10]
-
Alkylation: Cool the sample to room temperature. Add freshly prepared iodoacetamide solution (light-sensitive) to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.[2][10]
-
Quenching: Quench the reaction by adding an excess of DTT or another thiol-containing reagent.
-
The sample is now ready for buffer exchange or direct enzymatic digestion.
In-Gel Alkylation Protocol
This protocol is employed for proteins that have been separated by gel electrophoresis.[1]
Materials:
-
Protein band cut from a gel
-
Ammonium Bicarbonate (AmBic)
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the gel and cut it into small pieces. Destain the gel pieces with a solution of Ammonium Bicarbonate and Acetonitrile.
-
Reduction: Rehydrate the gel pieces in a solution of 10 mM DTT in 100 mM Ammonium Bicarbonate and incubate for 1 hour at 56°C.[10]
-
Alkylation: Cool to room temperature and replace the DTT solution with 55 mM iodoacetamide solution. Incubate for 45 minutes at room temperature in the dark.[10]
-
Washing: Wash the gel pieces with 100 mM Ammonium Bicarbonate and then dehydrate with acetonitrile. Repeat this washing and dehydration step.[10]
-
Drying: Dry the gel pieces completely in a vacuum centrifuge.
-
The gel pieces are now ready for in-gel digestion.
Visualizing the Workflow
To better illustrate the key steps in sample preparation for mass spectrometry, the following diagram outlines the experimental workflow for protein reduction and alkylation.
Caption: Experimental workflow for proteomic sample preparation and analysis.
Conclusion
The choice of alkylating agent is a critical parameter in mass spectrometry-based proteomics that requires careful consideration of the experimental goals. Iodoacetamide remains a robust and widely used reagent that often provides the highest peptide identification rates.[4] However, researchers should be aware of its potential for side reactions.[4][5] Chloroacetamide presents an alternative with reduced off-target alkylation, but at the cost of significantly increased methionine oxidation.[6][9] N-ethylmaleimide and acrylamide generally show lower performance in typical shotgun proteomics workflows.[4] Ultimately, the optimal choice will depend on the specific requirements of the study, and the provided data and protocols should serve as a valuable resource for making an informed decision.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 10. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
A Comparative Guide to the Cross-Reactivity of Diiodoacetamide and Other Thiol-Reactive Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and proteomics, the selective modification of protein residues is paramount for elucidating protein function, identifying drug targets, and developing covalent therapeutics. Cysteine, with its nucleophilic thiol group, is a frequent target for such modifications due to its unique reactivity. This guide provides an objective comparison of the cross-reactivity of diiodoacetamide with other commonly used thiol-reactive reagents, namely iodoacetamide (IAM) and N-ethylmaleimide (NEM). This comparison is supported by a summary of available experimental data and detailed experimental protocols to assist researchers in selecting the most appropriate reagent for their specific needs.
Reactivity and Specificity of Thiol-Reactive Reagents
This compound, like its mono-iodinated counterpart iodoacetamide, is an alkylating agent that reacts with nucleophilic functional groups, most notably the thiol group of cysteine residues. This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where the thiol attacks the carbon atom bearing the iodine, leading to the formation of a stable thioether bond and the displacement of iodide as a leaving group.[1][2] The presence of two iodine atoms in this compound suggests a potential for crosslinking or dual modification, although its reactivity profile is less extensively documented in the literature compared to iodoacetamide.
N-ethylmaleimide (NEM), another widely used cysteine-modifying reagent, reacts with thiols through a Michael addition mechanism.[1][2] The thiolate anion attacks one of the carbon atoms of the maleimide double bond, also resulting in a stable thioether linkage.[1]
The specificity of these reagents for cysteine is not absolute, and cross-reactivity with other nucleophilic amino acid residues can occur, particularly under non-optimal reaction conditions. The primary off-target residues include lysine, histidine, and methionine.[3][4][5] The extent of this cross-reactivity is influenced by factors such as pH, reagent concentration, and reaction time.
Quantitative Comparison of Reagent Cross-Reactivity
The following table summarizes the known reactivity and cross-reactivity of iodoacetamide and N-ethylmaleimide. Due to the limited direct quantitative data for this compound, its properties are extrapolated based on the known reactivity of iodoacetamide, with the assumption that the presence of a second iodine atom may influence reaction kinetics and the potential for di-alkylation. This assumption should be experimentally validated for specific applications.
| Reagent | Primary Target | Reaction Mechanism | Optimal pH for Cysteine Reaction | Major Off-Target Residues | Conditions Favoring Off-Target Reactions |
| This compound | Cysteine (-SH) | S_N2 | ~8.0-8.5 | Lysine (-NH2), Histidine (imidazole), Methionine (-S-CH3) | Alkaline pH (>8.5), high reagent concentration, prolonged incubation |
| Iodoacetamide (IAM) | Cysteine (-SH) | S_N2[1] | ~8.0-8.5[6] | Lysine (-NH2), Histidine (imidazole), Methionine (-S-CH3)[3][5][7] | Alkaline pH (>8.5), high reagent concentration, prolonged incubation[8] |
| N-ethylmaleimide (NEM) | Cysteine (-SH) | Michael Addition[1][2] | ~6.5-7.5[6] | Lysine (-NH2), Histidine (imidazole)[2] | Alkaline pH (>8.0)[2] |
Experimental Protocols
Protocol 1: Comparative Analysis of Protein Alkylation by Mass Spectrometry
This protocol outlines a general workflow for comparing the on-target and off-target reactivity of this compound, iodoacetamide, and N-ethylmaleimide using a bottom-up proteomics approach.
1. Protein Extraction and Preparation:
-
Lyse cells or tissues in a buffer containing a denaturant (e.g., 8 M urea) and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. Reduction:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
3. Alkylation:
-
Divide the reduced protein sample into four aliquots.
-
To three aliquots, add this compound, iodoacetamide, or N-ethylmaleimide to a final concentration of 20 mM. The fourth aliquot serves as a no-alkylation control.
-
Incubate in the dark at room temperature for 45 minutes.
4. Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
5. Protein Precipitation and Digestion:
-
Precipitate the proteins (e.g., with acetone) to remove excess reagents.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Digest the proteins into peptides using a protease such as trypsin (e.g., 1:50 enzyme-to-protein ratio) overnight at 37°C.
6. Sample Cleanup and Mass Spectrometry Analysis:
-
Desalt the peptide samples using C18 spin columns.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Search the MS/MS data against a protein database, specifying the expected modifications for each reagent on cysteine and potential off-target residues (e.g., carbamidomethylation for iodoacetamide on Cys, Lys, His, Met; NEM adduction on Cys, Lys, His).
-
Quantify the percentage of modification for each identified cysteine residue and the frequency of off-target modifications on other amino acids for each reagent.
Protocol 2: In-gel Fluorescence-based Assay for Cysteine Reactivity
This protocol provides a method to visually compare the overall cysteine reactivity of the different alkylating agents using fluorescently labeled reagents.
1. Protein Sample Preparation:
-
Prepare protein lysates as described in Protocol 1.
2. Labeling with Fluorescent Alkylating Agents:
-
Use fluorescently tagged versions of iodoacetamide and N-ethylmaleimide (e.g., fluorescein-5-maleimide, BODIPY-iodoacetamide). A fluorescent this compound analog would need to be synthesized or sourced.
-
Treat protein samples with equimolar concentrations of the fluorescent reagents for a defined period.
3. SDS-PAGE and Fluorescence Imaging:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel imager with appropriate excitation and emission filters.
-
The intensity of the fluorescent bands will provide a qualitative measure of the extent of cysteine labeling by each reagent.
Visualizations
Signaling Pathway: Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response and is exquisitely sensitive to the modification of reactive cysteine residues on Keap1.[1][3][9][10][11] Alkylating agents can mimic the effects of oxidative stress by modifying these cysteines, leading to the activation of the Nrf2-dependent antioxidant gene expression program.
Caption: Keap1-Nrf2 pathway activation by cysteine modification.
Experimental Workflow: Comparative Proteomics
The following diagram illustrates the experimental workflow for the comparative analysis of protein alkylation by different reagents using mass spectrometry, as detailed in Protocol 1.
Caption: Workflow for comparative cross-reactivity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Specificity of Diiodoacetamide for Cysteine Residues: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in proteomics, peptide mapping, and protein characterization, the precise modification of amino acid residues is paramount. Cysteine, with its highly nucleophilic thiol group, is a frequent target for alkylation to prevent disulfide bond formation and ensure reproducible results in mass spectrometry. Diiodoacetamide, and its widely-used analog iodoacetamide (IAA), are go-to reagents for this purpose. This guide provides an objective comparison of their specificity, performance against alternatives, and supporting experimental data to inform reagent selection.
Mechanism of Action: The Alkylation of Cysteine
This compound and iodoacetamide are haloacetamide reagents that irreversibly modify cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom adjacent to the iodine atom. This forms a stable thioether bond, effectively capping the cysteine and preventing it from forming disulfide bridges.[1][2]
A Closer Look at Specificity: Cysteine vs. Off-Target Residues
The high reactivity of the cysteine thiolate, which is approximately 10,000 times more nucleophilic than primary amino groups, provides a basis for the specificity of iodo-reagents.[3] However, this specificity is not absolute. Under certain conditions, this compound and Iodoacetamide can react with other nucleophilic amino acid residues, leading to undesired off-target modifications.
Key Factors Influencing Specificity:
-
pH: The alkylation reaction is highly pH-dependent. An optimal pH range of 8.0-8.5 ensures that the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to its reactive thiolate form.[4][5] However, at higher pH values, other residues become more nucleophilic and prone to modification.[6]
-
Reagent Concentration: Using an excessive concentration of the alkylating agent can significantly increase the incidence of side reactions.[7][8]
-
Temperature and Incubation Time: Longer reaction times or elevated temperatures can also contribute to a higher degree of non-specific alkylation.[7]
Common Off-Target Modifications:
Iodoacetamide is known to alkylate a variety of other residues, and this compound is expected to exhibit a similar profile. These side reactions can complicate data analysis and lead to misinterpretation of results.[7][8] Known off-target sites include:
-
Aspartic Acid (Asp) & Glutamic Acid (Glu): Alkylation of the carboxyl groups.[7][8]
-
Peptide N-terminus: Alkylation of the alpha-amino group.[7][11]
Comparison of Cysteine Alkylating Agents
While this compound/Iodoacetamide are the most common choice, several alternatives exist, each with a unique profile of reactivity and specificity.
| Reagent | Primary Target | Known Off-Target Residues | Optimal pH | Relative Reactivity | Advantages | Disadvantages |
| This compound / Iodoacetamide (IAA) | Cysteine | Lys, His, Met, Asp, Glu, Tyr, N-terminus[7][8] | 8.0 - 8.5[4] | High | Well-characterized, highly effective for cysteine alkylation.[7][12] | Prone to significant off-target modifications under non-optimal conditions.[7][11] Light-sensitive.[9] |
| Chloroacetamide (CAA) | Cysteine | N-terminus, Asp, Glu, Lys, Ser, Thr, Tyr (generally less than IAA)[13] | ~8.0 | Lower than IAA | Higher specificity and fewer off-target modifications compared to IAA.[13] | Can cause significant oxidation of methionine and tryptophan residues.[13] |
| N-ethylmaleimide (NEM) | Cysteine | Lysine, Histidine[5] | 6.5 - 7.5 | Very High | Rapid reaction kinetics, often faster than IAA.[5] | Less specific than IAA, with significant side reactions at neutral pH.[5] |
| Acrylamide | Cysteine | N-terminus[7] | ~8.0 | Lower than IAA | Can be an effective alternative.[7] | Generally lower reaction completion rate compared to IAA.[7] |
Experimental Protocols
Below is a standard protocol for the in-solution reduction and alkylation of proteins for mass spectrometry analysis.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), prepare fresh.
-
Alkylating Agent: 500 mM Iodoacetamide or this compound, prepare fresh and protect from light.
-
Quenching Reagent: 500 mM DTT
-
Mass Spectrometry Grade Trypsin
Procedure:
-
Protein Solubilization and Denaturation: Dissolve the protein sample in an appropriate volume of Denaturation Buffer.
-
Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 5 mM. Incubate for 30 minutes at 37°C to reduce all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add the alkylating agent (Iodoacetamide/Diiodoacetamide) to a final concentration of 14-15 mM.[7] Incubate for 30 minutes at room temperature in complete darkness.
-
Quenching: Add DTT to a final concentration of 10 mM to quench any excess alkylating agent. Incubate for 15 minutes at room temperature in the dark.
-
Digestion Preparation: Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.
-
Enzymatic Digestion: Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the reaction to stop digestion and proceed with sample cleanup (e.g., using C18 solid-phase extraction) for mass spectrometry analysis.
Visualizing Workflows and Reactions
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the chemical reactions governing specificity.
Conclusion
This compound and its analog iodoacetamide are highly effective and reactive agents for the alkylation of cysteine residues, a critical step in modern proteomics. Their preference for cysteine is driven by the high nucleophilicity of the cysteine thiolate. However, researchers must be aware of the potential for significant off-target modifications, particularly with lysine, histidine, and methionine residues.
The specificity of the reaction is not solely a property of the reagent but is heavily influenced by experimental conditions. To minimize side reactions, it is crucial to carefully control the pH, limit the concentration of the alkylating agent, and optimize incubation time and temperature.[7][8] When maximum specificity is required and potential methionine oxidation is acceptable or can be monitored, chloroacetamide may present a superior alternative.[13] Ultimately, the choice of alkylating agent should be guided by the specific requirements of the experiment, and conditions must be optimized to ensure the generation of high-quality, interpretable data.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. Solved Todoacetamides react efficiently with cysteine. In | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE REACTIONS OF IODINE AND IODOACETAMIDE WITH NATIVE EGG ALBUMIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Step away from the iodoacetamide [matrixscience.com]
- 12. benchchem.com [benchchem.com]
- 13. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cysteine Alkylating Agents: A Review for Drug Development Professionals
A detailed analysis of commonly used reagents for cysteine modification, focusing on their reactivity, specificity, and experimental application.
In the landscape of proteomics and drug development, the strategic modification of cysteine residues is a cornerstone of numerous experimental and therapeutic strategies. The high nucleophilicity of the cysteine thiol group makes it a prime target for covalent modification, enabling researchers to probe protein function, elucidate signaling pathways, and design targeted covalent inhibitors.[1][2][3] The choice of a cysteine alkylating agent is a critical decision that can significantly influence experimental outcomes. This guide provides a comparative overview of the efficacy of several widely used cysteine alkylating agents, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate reagent for their specific needs.
Key Performance Metrics of Cysteine Alkylating Agents
The efficacy of a cysteine alkylating agent is determined by a combination of factors including its reaction kinetics, specificity for cysteine residues, and the stability of the resulting covalent bond. While numerous reagents have been developed, this guide will focus on a comparative analysis of iodoacetamide (IAA), N-ethylmaleimide (NEM), chloroacetamide (CAA), and acrylamide (AA), four of the most prevalent agents in the field.
| Feature | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | Chloroacetamide (CAA) | Acrylamide (AA) |
| Mechanism of Action | SN2 Reaction | Michael Addition | SN2 Reaction | Michael Addition |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[4][5] | Lysine | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus | Minimal reported |
| Alkylation Efficiency | High[6] | High, particularly at neutral pH[7][8] | Lower than IAA[6] | Good, with fewer side reactions[6] |
| Key Side Reactions | Alkylation of methionine[6] | Can react with other nucleophiles | Significant methionine oxidation[9] | Polymerization at high concentrations |
| Common Applications | Proteomics, peptide mapping, inhibitor studies[1][5] | "Capping" thiols, studying redox signaling[1][8] | Proteomics | Proteomics, covalent fragment screening |
Unveiling the Reaction Mechanisms and Signaling Implications
The distinct mechanisms of action of these alkylating agents underpin their differing reactivity and specificity profiles. Haloacetamides, such as iodoacetamide and chloroacetamide, react with the nucleophilic thiol group of cysteine via a direct SN2 displacement of the halide leaving group. In contrast, N-ethylmaleimide and acrylamide act as Michael acceptors, where the cysteine thiol undergoes a conjugate addition to the α,β-unsaturated carbonyl system.
These covalent modifications have profound implications for cellular signaling. Many enzymes, including kinases and phosphatases, as well as transcription factors, possess reactive cysteine residues within their active or allosteric sites.[10] The alkylation of these cysteines can irreversibly inhibit protein function, providing a powerful tool to dissect signaling pathways and a therapeutic strategy for diseases such as cancer.[10]
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Proteomics: ICAT vs. Standard Alkylation Workflows
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, selecting the appropriate methodology is paramount for generating robust and reliable data. This guide provides a detailed comparison of two prominent approaches involving cysteine chemistry: Isotope-Coded Affinity Tags (ICAT) and standard proteomics workflows utilizing diiodoacetamide or iodoacetamide for cysteine alkylation followed by label-free quantification.
While both methods are integral to studying protein expression, they serve distinct roles. ICAT is a comprehensive quantitative technique, whereas this compound and its monofunctional analog, iodoacetamide, are primarily alkylating agents used to prepare samples for various proteomics analyses, including label-free quantification. This guide will elucidate these differences, providing the necessary data and protocols to inform your experimental design.
At a Glance: Key Differences
| Feature | Isotope-Coded Affinity Tags (ICAT) | Standard Workflow with this compound/Iodoacetamide Alkylation & Label-Free Quantification |
| Primary Role | A complete quantitative proteomics strategy. | A preparatory step (alkylation) within a broader proteomics workflow. |
| Quantification Principle | Stable isotope labeling of cysteine-containing peptides. | Signal intensity or spectral counting of all detected peptides. |
| Specificity | Quantifies only cysteine-containing proteins.[1][2] | Quantifies all detectable proteins in a sample. |
| Sample Complexity Reduction | Affinity tag allows for the enrichment of labeled peptides, reducing sample complexity.[3] | No inherent sample complexity reduction at the labeling stage. |
| Multiplexing | Typically limited to comparing two samples (light and heavy isotopes).[3] | Can compare multiple samples in a single experiment. |
| Reagent Cost | ICAT reagents are relatively expensive.[1] | Iodoacetamide/diiodoacetamide are common and inexpensive laboratory reagents. |
| Potential for Bias | Biased towards cysteine-containing proteins; proteins without cysteines are not quantified.[1][2] | Less biased in terms of protein selection, but subject to variations in instrument performance and sample preparation. |
| Data Analysis | Requires specialized software for identifying and quantifying isotope pairs. | Utilizes software for label-free quantification based on feature detection and alignment. |
Isotope-Coded Affinity Tags (ICAT): A Targeted Approach to Quantification
ICAT is an in vitro chemical labeling technique that enables the relative quantification of proteins between two samples.[4] The method specifically targets cysteine residues, which are present in a significant portion of the proteome.
The ICAT Reagent and Mechanism
The ICAT reagent consists of three key components:
-
A reactive group: Typically an iodoacetamide derivative that specifically reacts with the thiol group of cysteine residues.[5]
-
An isotopic linker: This region contains either light (e.g., hydrogen) or heavy (e.g., deuterium or ¹³C) stable isotopes.[3]
-
An affinity tag: A biotin tag that allows for the specific isolation of the labeled peptides.[5][6]
In a typical experiment, one protein sample is labeled with the "light" ICAT reagent, and the other sample is labeled with the "heavy" reagent. The two samples are then combined, digested (usually with trypsin), and the resulting peptide mixture is subjected to affinity chromatography to enrich for the biotin-tagged (i.e., cysteine-containing) peptides. The enriched peptides are then analyzed by mass spectrometry. The mass difference between the light and heavy tags allows for the relative quantification of the corresponding peptide, and thus the protein, from the two original samples.
Experimental Workflow for ICAT
Advantages of ICAT:
-
Reduced Sample Complexity: By enriching for cysteine-containing peptides, the complexity of the mixture introduced to the mass spectrometer is significantly reduced, which can improve the detection of low-abundance proteins.[3]
-
Targeted Analysis: Focuses the analysis on a specific subset of peptides, which can simplify data interpretation.
-
Gel-Free: As a liquid chromatography-based method, it avoids the limitations and labor-intensive nature of 2D-gel electrophoresis.
Limitations of ICAT:
-
Cysteine Bias: Only proteins containing cysteine residues can be quantified, meaning proteins without cysteines are missed.[1][2]
-
Cost: The specialized isotopic reagents can be expensive.[1]
-
Limited Multiplexing: The original ICAT method is limited to the comparison of two samples.
This compound and Iodoacetamide in Standard Proteomics Workflows
This compound and the more commonly used iodoacetamide are not quantitative techniques in themselves. Instead, they are alkylating agents crucial for the sample preparation stage of most proteomics experiments, including label-free quantitative proteomics.
The Role of Cysteine Alkylation
In a typical "bottom-up" proteomics workflow, proteins are extracted, denatured, and the disulfide bonds between cysteine residues are reduced. The resulting free thiol groups are then alkylated. This alkylation step is critical for several reasons:
-
Prevents Disulfide Bond Reformation: It permanently blocks the thiol groups, preventing them from re-forming disulfide bonds, which would interfere with enzymatic digestion and subsequent analysis.[7]
-
Ensures Complete Digestion: By keeping proteins in a reduced state, it allows for more efficient and reproducible digestion by proteases like trypsin.
-
Consistent Mass Modification: Alkylation adds a known mass to each cysteine residue, which is important for accurate peptide identification by mass spectrometry database searching.
A Standard Label-Free Quantitative Proteomics Workflow
In a label-free approach, each prepared sample is analyzed independently by LC-MS/MS. The quantification is then performed by comparing the signal intensities of the same peptide across different runs or by counting the number of spectra identified for a particular protein.
Advantages of Standard Workflows with Iodoacetamide Alkylation:
-
Comprehensive Quantification: In principle, all detectable proteins in a sample can be quantified, not just those containing cysteines.
-
Cost-Effective: The reagents used for reduction and alkylation (like DTT and iodoacetamide) are inexpensive.
-
High Multiplexing Capability: A large number of samples can be compared in a single study.
Limitations:
-
No a priori Complexity Reduction: The entire peptide complexity of the sample is introduced into the mass spectrometer, which can make the detection of low-abundance proteins challenging.
-
Run-to-Run Variation: Label-free quantification is more susceptible to variations in instrument performance and chromatographic separation between runs, which can affect quantitative accuracy.
-
Potential for Side Reactions: Iodoacetamide can, under certain conditions, react with other amino acid residues, leading to unwanted modifications that can complicate data analysis. Studies have shown potential off-target reactions with methionine, lysine, and histidine residues.[8][9]
Experimental Protocols
ICAT Labeling Protocol (Summarized)
This protocol is a generalized summary based on common ICAT procedures.
-
Protein Solubilization: Solubilize protein lysates from the two samples to be compared in a denaturing buffer.
-
Reduction: Reduce the disulfide bonds in each sample using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Labeling: Label the control sample with the light ICAT reagent and the experimental sample with the heavy ICAT reagent. The reaction is typically carried out in the dark for 1-2 hours at 37°C.
-
Quenching: Stop the labeling reaction by adding a quenching reagent like DTT.
-
Sample Combination and Digestion: Combine the light and heavy labeled samples and digest the protein mixture with trypsin overnight at 37°C.
-
Affinity Purification: Purify the ICAT-labeled peptides using an avidin affinity column.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry.
Standard Reduction and Alkylation Protocol with Iodoacetamide
This is a standard protocol for preparing protein samples for mass spectrometry.
-
Protein Solubilization and Denaturation: Solubilize the protein sample in a buffer containing a denaturant (e.g., urea or SDS) and a buffering agent (e.g., ammonium bicarbonate).
-
Reduction: Add DTT (dithiothreitol) to a final concentration of 5-10 mM and incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[1]
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 15-20 mM (in excess of the DTT). Incubate in the dark at room temperature for 30-45 minutes.[10]
-
Quenching: Quench the excess iodoacetamide by adding a small amount of DTT or cysteine.
-
Sample Cleanup/Digestion: Proceed with protein digestion (e.g., with trypsin). The sample may require buffer exchange or cleanup prior to digestion, depending on the initial solubilization buffer.
Conclusion
The choice between ICAT and a standard label-free workflow with iodoacetamide alkylation depends on the specific research question and available resources.
ICAT is the preferred method when:
-
The primary interest is in a broad, yet targeted, quantitative screen of cysteine-containing proteins.
-
Reducing sample complexity to enhance the detection of lower abundance proteins is a priority.
-
The experimental design involves the comparison of two specific states.
A standard label-free workflow with iodoacetamide/diiodoacetamide alkylation is more suitable when:
-
A comprehensive, unbiased quantification of the entire proteome is required.
-
Multiple conditions or a large number of samples need to be compared.
-
Budgetary constraints are a significant consideration.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each approach, as presented in this guide, will enable researchers to make an informed decision and generate high-quality, meaningful quantitative proteomics data.
References
- 1. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]
- 4. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
